molecular formula C6H12N2O2 B1372657 (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid CAS No. 1187931-07-2

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Cat. No.: B1372657
CAS No.: 1187931-07-2
M. Wt: 144.17 g/mol
InChI Key: CVERFTFADAXMTR-RXMQYKEDSA-N
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Description

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid (CAS 1187931-07-2) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C6H12N2O2 and a molecular weight of 144.17 g/mol [ ]. Its structure, which includes a pyrrolidine ring with an amino group at the 3-position and an acetic acid moiety, makes it a valuable chiral building block for the synthesis of more complex molecules [ ]. The primary research application of this compound is as a key intermediate in pharmaceutical development. Compounds with similar pyrrolidine and piperidine scaffolds are investigated for their potential to inhibit enzymes like dipeptidylpeptidase-IV (DPP-IV), a prominent target for the treatment of type 2 diabetes [ ]. As such, this compound serves as a critical precursor in the synthesis of potential therapeutic agents [ ]. It is also used in biotechnological research, including studies related to peptide nucleic acids (PNAs) and gene editing techniques [ ]. This product is supplied with a typical purity of 98% or higher and should be stored long-term in a cool, dry place [ ]. It is intended for research and development use only by technically qualified individuals. These products are explicitly not intended to be used in foods, cosmetics, drugs (human and veterinary), or consumer products [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3R)-3-aminopyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVERFTFADAXMTR-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288527
Record name (3R)-3-Amino-1-pyrrolidineacetic acid
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-07-2
Record name (3R)-3-Amino-1-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-1-pyrrolidineacetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID701288527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, a chiral non-proteinogenic amino acid, has emerged as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the stereospecific presentation of a primary amine and an acetic acid moiety, provides a unique three-dimensional architecture for molecular recognition by biological targets. This guide offers a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development. The inherent structural features of this compound, particularly the five-membered ring, are known to confer enhanced stability against hydrolytic and oxidative stress compared to open-chain analogues, a desirable trait for therapeutic candidates.[1]

Molecular and Physicochemical Properties

This compound, with the CAS Number 1187931-07-2, possesses the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol .[1] The molecule's structure, characterized by a pyrrolidine ring substituted at the 1-position with an acetic acid group and at the 3-position with an amino group in the (R)-configuration, is pivotal to its chemical behavior and biological activity.

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₆H₁₂N₂O₂[1]
Molecular Weight 144.17 g/mol [1]
CAS Number 1187931-07-2
Appearance White to off-white solidInferred from typical small organic molecules of this class
Thermal Stability Onset of endothermic decomposition at 212 °C[1]
Aqueous Solubility 44 g/L (at pH 2, 25 °C)[1]

Synthesis and Stereochemical Control

The synthesis of this compound with high enantiomeric purity is critical for its application in drug development, as the stereochemistry at the 3-position significantly influences molecular recognition and binding affinity at biological targets.[2] General synthetic strategies include cyclization reactions and asymmetric synthesis.[1]

A common conceptual approach involves the alkylation of a chiral 3-aminopyrrolidine precursor with a two-carbon unit containing a carboxylic acid or a precursor group.

Conceptual Synthetic Pathway

G Molecule This compound (or derivative) Receptor Target Receptor (e.g., GPCR, Ion Channel) Molecule->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation/Inhibition Response Cellular Response (e.g., Neuromodulation) Signaling->Response

Sources

A Technical Guide to the Structural Elucidation of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid is a chiral amino acid derivative built upon a pyrrolidine scaffold.[1] As a bifunctional molecule, it serves as a valuable building block in medicinal chemistry and pharmaceutical development, particularly for synthesizing novel therapeutic agents targeting neurological conditions.[1][2][3] The precise three-dimensional arrangement of its atoms—specifically the absolute configuration at the C3 chiral center—is critical, as stereochemistry dictates molecular recognition and biological activity.[4][5]

This technical guide provides a comprehensive, field-proven strategy for the unambiguous structural elucidation of this compound. We will move beyond simple data reporting to explain the causality behind the selection of analytical techniques, demonstrating an integrated, self-validating workflow. This guide is intended for researchers, analytical scientists, and drug development professionals who require rigorous and definitive characterization of chiral small molecules.

Molecular Identity & Physicochemical Properties

Before delving into complex spectroscopic analysis, establishing the fundamental properties of the target molecule is paramount.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₂[1]
Molecular Weight 144.17 g/mol [1]
IUPAC Name (3R)-3-amino-1-pyrrolidineacetic acid[1]
Key Functional Groups Secondary Amine (ring), Tertiary Amine (ring), Primary Amine (substituent), Carboxylic Acid
Chiral Center C3 of the pyrrolidine ring

An Integrated Strategy for Unambiguous Structure Determination

The complete structural elucidation of a chiral molecule requires a multi-faceted approach. No single technique can simultaneously and definitively confirm atomic connectivity, molecular weight, and absolute stereochemistry. Our strategy is therefore based on the synergistic application of mass spectrometry, nuclear magnetic resonance, and chiroptical spectroscopy.

The causality for this integrated workflow is as follows:

  • Mass Spectrometry (MS) provides the foundational confirmation of molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the primary tool for mapping the molecular skeleton, establishing the precise connectivity of all carbon and hydrogen atoms.

  • Chiroptical Spectroscopy , specifically Vibrational Circular Dichroism (VCD), provides the definitive, non-destructive determination of the absolute configuration in solution.

G cluster_0 PART 1: Foundational Analysis cluster_1 PART 2: Connectivity & Skeleton cluster_2 PART 3: Absolute Stereochemistry MS Mass Spectrometry (Molecular Weight) NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) MS->NMR_2D NMR_1D 1D NMR (¹H, ¹³C) (Functional Groups & Atom Count) NMR_1D->NMR_2D VCD Vibrational Circular Dichroism (Absolute Configuration) NMR_2D->VCD Final Unambiguous Structure Confirmed: This compound VCD->Final

Fig. 1: Integrated workflow for structure elucidation.

Part 1: Confirmation of Molecular Connectivity

Mass Spectrometry (MS)

The initial step is to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal as it typically provides an abundant molecular ion with minimal fragmentation.[6]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., Methanol/Water 50:50 with 0.1% formic acid to facilitate protonation).

  • Instrumentation: Infuse the sample into an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The primary ion expected is the protonated molecule [M+H]⁺.

  • Analysis: The measured mass of the [M+H]⁺ ion should be compared to the theoretical mass to confirm the elemental composition.

Expected Data:

IonTheoretical m/zObserved m/zInterpretation
[C₆H₁₂N₂O₂ + H]⁺145.0972Within 5 ppmConfirms the elemental composition and molecular weight.

Tandem MS (MS/MS) can provide further structural information by inducing fragmentation of the parent ion. Key fragmentations for pyrrolidine derivatives often involve the cleavage of the ring.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution.[8] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable assignment.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as D₂O or MeOD. D₂O is often preferred for amino acids to allow for the exchange of labile N-H and O-H protons.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Provides information on the number and environment of hydrogen atoms.

    • ¹³C{¹H} NMR: Provides information on the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by 2-3 bonds, crucial for connecting molecular fragments.

Predicted NMR Data Summary (in D₂O):

Position¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations
-CH₂- (acetic acid)~3.5-3.8 (s)~55-60C2, C5 (pyrrolidine)
C2-H₂~3.2-3.6 (m)~50-55C5, -CH₂- (acetic acid)
C3-H~3.9-4.2 (m)~50-55C2, C4, C5
C4-H₂~2.0-2.4 (m)~30-35C3, C5
C5-H₂~3.1-3.5 (m)~50-55C2, -CH₂- (acetic acid)
-COOH(not observed)~175-180-CH₂- (acetic acid)

Note: Chemical shifts are predictive and may vary based on pH and solvent.

The most critical correlation to establish is the HMBC cross-peak between the protons of the acetic acid methylene group (-CH₂-) and the C2 and C5 carbons of the pyrrolidine ring. This unambiguously confirms that the acetic acid moiety is attached to the ring nitrogen.

Fig. 2: Key HMBC correlations confirming N-substitution.

Part 2: Determination of Absolute Stereochemistry

Confirming the "(R)" configuration is the final and most critical step. While X-ray crystallography is the definitive "gold standard," it requires a high-quality single crystal, which can be difficult to obtain.[9] Vibrational Circular Dichroism (VCD) offers a powerful alternative for determining absolute configuration for molecules in solution.[4][10][11]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[10] Since enantiomers produce mirror-image VCD spectra, the absolute configuration can be determined by comparing the experimental spectrum to a spectrum calculated for a known enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).[4][11][12]

Experimental & Computational Protocol: VCD Analysis

  • Experimental Measurement:

    • Prepare a concentrated solution (~20-50 mg/mL) of the sample in a suitable IR-transparent solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire both the standard IR absorption spectrum and the VCD spectrum over the mid-IR range (e.g., 2000-900 cm⁻¹).

  • Computational Modeling (DFT):

    • Build the structure of the (R)-enantiomer in silico.

    • Perform a thorough conformational search using a suitable method (e.g., molecular mechanics).

    • For the lowest energy conformers, perform geometry optimization and frequency calculations at a reliable DFT level (e.g., B3LYP/6-31G* or higher).[13] This generates the predicted IR and VCD spectra.

  • Spectral Comparison & Assignment:

    • Compare the experimental VCD spectrum with the computationally predicted spectrum for the (R)-enantiomer.

    • Also, compare it to the mathematical inverse of the calculated spectrum, which represents the predicted spectrum for the (S)-enantiomer.

    • A strong correlation in the signs (+/-) and relative intensities of the major VCD bands between the experimental data and the calculated (R)-spectrum provides definitive confirmation of the R-absolute configuration.[11]

Orthogonal Confirmation: Chiral Derivatization NMR

As a self-validating measure, an orthogonal technique can be employed. Chiral NMR involves reacting the amine with a chiral derivatizing agent (CDA) to create a mixture of diastereomers.[14][15] These diastereomers have different physical properties and are distinguishable in the NMR spectrum, allowing for confirmation of enantiomeric purity and providing further evidence of chirality.[16][17]

Protocol: Derivatization with (S)-BINOL and 2-formylphenylboronic acid This protocol is adapted from a method for determining the enantiopurity of primary amines.[14][16]

  • Reaction: In an NMR tube, combine the sample of this compound, 1.0 equivalent of 2-formylphenylboronic acid, and 1.1 equivalents of enantiopure (S)-1,1'-bi-2-naphthol (S-BINOL) in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum of the resulting mixture.

  • Analysis: The reaction forms diastereoisomeric iminoboronate esters. If the starting material is enantiopure (R), only one set of signals corresponding to the (R,S)-diastereomer will be observed. To validate the method, a racemic sample of the analyte should be derivatized, which would result in two distinct, well-resolved sets of signals for the (R,S) and (S,S) diastereomers, often for the imine proton.[14][16] The presence of a single set of signals for the sample confirms its high enantiomeric purity.

Integrated Data Analysis and Conclusion

  • HRMS confirms the elemental formula C₆H₁₂N₂O₂.

  • 1D and 2D NMR data confirm the pyrrolidine ring structure substituted with a primary amine at C3 and an acetic acid group at the N1 position.

  • VCD spectroscopy , through the strong correlation between the experimental spectrum and the DFT-calculated spectrum for the R-enantiomer, definitively assigns the absolute configuration at the C3 chiral center.

  • Chiral NMR analysis orthogonally confirms the high enantiomeric purity of the sample.

This rigorous, multi-technique workflow ensures the highest level of scientific integrity and provides an authoritative and trustworthy structural assignment. By not only collecting data but also understanding the causality behind the analytical choices, researchers can have full confidence in the identity and stereochemical integrity of this important pharmaceutical building block.

References

  • Knutson, C., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-4. [Link]

  • MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs Official Website. [Link]

  • Gau, D., et al. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 19(5), 342-7. [Link]

  • Chiralabs. Circular Dichroism (CD) Applications- Stereochemical assignment. Chiralabs Website. [Link]

  • Peterson, R. L., & Tormet, A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Kim, J., et al. (2014). Vibrational CD, Theory and Application to Determination of Absolute Configuration. ResearchGate. [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia, The Free Encyclopedia. [Link]

  • Bogaerts, J., et al. (2009). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Prasad, V., & Nafie, L. A. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism. Journal of the American Chemical Society, 125(46), 13972-13973. [Link]

  • Nuñez, S., et al. (2018). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Molecules, 23(1), 155. [Link]

  • ResearchGate. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate Publication. [Link]

  • Rode, J. E., & Frelek, J. (2017). Circular dichroism spectroscopy and DFT calculations in determining absolute configuration and E/Z isomers of conjugated oximes. Chirality, 29(11), 653–662. [Link]

  • Di Bari, L. (n.d.). Stereochemical analysis by circular dichroism spectroscopies. University of Pisa Presentation. [Link]

  • Zhang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4153-4159. [Link]

  • Zhang, S., et al. (2024). High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. ACS Catalysis, 14(12), 8561–8569. [Link]

  • Stiba, K., et al. (2020). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. [Link]

  • Courdova, A., et al. (2020). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters, 22(16), 6530–6534. [Link]

  • Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. Intertek Group plc. [Link]

  • NIST. (n.d.). Pyrrolidine, TMS derivative. NIST Chemistry WebBook. [Link]

  • Bakherad, M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7233. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1), 23-60. [Link]

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. UC Davis Genome Center. [Link]

  • PubChem. (3-Amino-2,5-dioxopyrrolidin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • European Patent Office. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • PubChem. (R)-3-Carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. [Link]

  • Google Patents. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives.

Sources

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound (Molecular Formula: C₆H₁₂N₂O₂, Molecular Weight: 144.17 g/mol )[1]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions based on established spectroscopic principles and data from analogous structures. It covers predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Furthermore, this guide outlines detailed experimental protocols for data acquisition and provides in-depth interpretations to facilitate the structural elucidation and characterization of this chiral amino acid derivative.

Introduction: Significance of this compound

This compound is a chiral non-proteinogenic amino acid derivative featuring a pyrrolidine ring, a structural motif prevalent in numerous biologically active molecules and pharmaceuticals[2][3]. The stereochemistry at the C3 position is crucial for its biological interactions, potentially influencing molecular recognition and binding affinity in various physiological systems[4]. This compound has been investigated for its potential as a neuromodulator, with possible applications in mood regulation and cognitive function, making it a valuable building block in pharmaceutical development[1].

Given its therapeutic potential, unambiguous structural confirmation through spectroscopic analysis is paramount. This guide provides the foundational spectroscopic data and methodologies required for its synthesis and characterization.

Molecular Structure

The structure of this compound consists of a five-membered pyrrolidine ring substituted at the 1-position with an acetic acid group and at the 3-position with an amino group in the (R)-configuration.

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and comparison with known data for similar structures, such as pyrrolidine and other amino acids[5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are referenced to standard TMS (Tetramethylsilane).

¹H NMR (Proton NMR)

The expected ¹H NMR spectrum in D₂O would exhibit complex multiplets for the pyrrolidine ring protons due to spin-spin coupling.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-2, H-5 (CH₂-N-CH₂)3.2 - 3.8m4HProtons on carbons adjacent to the ring nitrogen.
H-3 (CH-NH₂)3.9 - 4.2m1HMethine proton at the chiral center, deshielded by the amino group.
H-4 (CH₂-CH-NH₂)1.9 - 2.4m2HDiastereotopic protons on the carbon adjacent to the chiral center.
H-6 (N-CH₂-COOH)4.1 - 4.3s2HMethylene protons of the acetic acid group.
¹³C NMR (Carbon NMR)

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-2, C-5 (CH₂-N-CH₂)45 - 55Carbons adjacent to the ring nitrogen.
C-3 (CH-NH₂)50 - 60Carbon bearing the amino group.
C-4 (CH₂-CH-NH₂)30 - 40Methylene carbon in the pyrrolidine ring.
C-6 (N-CH₂-COOH)55 - 65Methylene carbon of the acetic acid group.
C-7 (COOH)170 - 180Carboxylic acid carbonyl carbon.
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Frequency Range (cm⁻¹) Vibration Type Functional Group Intensity
3200 - 3500N-H StretchPrimary Amine (NH₂)Medium, Broad
2500 - 3300O-H StretchCarboxylic Acid (COOH)Strong, Very Broad
2850 - 2960C-H StretchAlkane (CH₂)Medium-Strong
~1710C=O StretchCarboxylic Acid (COOH)Strong
1580 - 1650N-H BendPrimary Amine (NH₂)Medium
1000 - 1200C-N StretchAmineMedium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) in positive ion mode is a suitable technique.

  • Molecular Ion (M+H)⁺ : Expected at m/z 145.0977.

  • Key Fragmentation Pathways : The fragmentation of amino acids is well-studied and typically involves losses of small neutral molecules like water, ammonia, and formic acid[7][8].

Predicted m/z Proposed Fragment Loss from Precursor
145.0977[M+H]⁺-
127.0871[M+H - NH₃]⁺Loss of ammonia
99.0918[M+H - HCOOH]⁺Loss of formic acid
82.0711[C₅H₈N]⁺Loss of HCOOH and NH₃

digraph "MS_Fragmentation" {
graph [splines=true, overlap=false];
node [shape=box, style=rounded, fontname="sans-serif", fontsize=10];
edge [fontname="sans-serif", fontsize=9];

M_H [label="[M+H]⁺\nm/z = 145.0977"]; frag1 [label="[M+H - NH₃]⁺\nm/z = 127.0871"]; frag2 [label="[M+H - HCOOH]⁺\nm/z = 99.0918"]; frag3 [label="[C₅H₈N]⁺\nm/z = 82.0711"];

M_H -> frag1 [label="- NH₃"]; M_H -> frag2 [label="- HCOOH"]; frag2 -> frag3 [label="- NH₃"]; }

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.6-0.7 mL of D₂O prep1->prep2 prep3 Add internal standard (e.g., DSS) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer (400 MHz or higher) prep4->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq2->acq4 proc1 Apply Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate spectrum to residual solvent peak or standard proc2->proc3 proc4 Integrate ¹H peaks and pick ¹³C peaks proc3->proc4

Caption: General workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation :

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O). The use of D₂O is crucial to avoid a large, interfering solvent peak from water in the ¹H NMR spectrum.

    • Add a small amount of an internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz).

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary[9].

  • Data Processing :

    • Apply Fourier transformation to the raw Free Induction Decay (FID) data.

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the chemical shifts to the internal standard (DSS at 0.0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum and identify the peak positions in the ¹³C spectrum.

IR Spectroscopy

Detailed Steps:

  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of the solid sample with spectroscopic grade Potassium Bromide (KBr) powder (approx. 100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a thin, transparent pellet. The transparency is key to allowing the IR beam to pass through.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer[9].

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Detailed Steps:

  • Sample Preparation :

    • Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid helps in the protonation of the analyte for positive ion mode ESI.

  • Data Acquisition (ESI-MS) :

    • Infuse the sample solution into the electrospray ionization source of a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument) at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Tandem MS (MS/MS) for Fragmentation Analysis :

    • Select the protonated molecular ion ([M+H]⁺, m/z 145.1) as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell[10].

    • Acquire the product ion spectrum to observe the fragment ions, which provides structural confirmation[7][11].

Conclusion

The spectroscopic data presented in this guide, although predictive, are grounded in fundamental principles and data from structurally related compounds. These data and protocols provide a robust framework for the empirical characterization of this compound. Accurate spectroscopic analysis is an indispensable step in quality control, ensuring the identity, purity, and stereochemical integrity of this important chiral building block for further research and development.

References

  • ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid - Vulcanchem. (URL: )
  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Deriv
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with - SciSpace. (URL: )
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry With Collision-Induced Dissoci
  • What Is Fragmentation Analysis in Mass Spectrometry? - Mtoz Biolabs. (URL: )
  • Amino acids - Medizinische Fakultät Münster. (URL: )
  • Far-infrared spectra of amino acids | Request PDF - ResearchGate. (URL: [Link])

  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... - ResearchGate. (URL: [Link])

  • Structure of naturally occurring and synthetic 2-pyrrolidone derivatives. - ResearchGate. (URL: [Link])

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (URL: [Link])

  • IR Absorption Table. (URL: [Link])

  • New pyrrolidine and pyrroline derivatives of fullerenes: From the synthesis to the use in light-converting systems - ResearchGate. (URL: [Link])

  • NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed. (URL: [Link])

  • IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (URL: [Link])

  • Interpreting Infrared Spectra - Specac Ltd. (URL: [Link])

  • Pyrrolidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

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(R)-(3-Amino-pyrrolidin-1-yl)-acetic Acid: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational rigidity and its role as a versatile scaffold in the design of novel therapeutics.[1][2] This guide focuses on a particularly promising derivative, (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, a chiral amino acid analog. While direct biological data on this specific molecule is limited, its structural motif is a key component in a variety of potent and selective modulators of critical biological targets. This document will explore the known biological activities and mechanisms of action of compounds derived from this core structure, providing a comprehensive overview of its potential in pharmaceutical development.[3][4]

Physicochemical Properties and Synthetic Overview

This compound, with the molecular formula C₆H₁₂N₂O₂, is a chiral compound featuring a five-membered pyrrolidine ring.[3] The presence of both a primary amine and a carboxylic acid group imparts it with zwitterionic properties, influencing its solubility and potential for salt formation.[3] The stereochemistry at the 3-position of the pyrrolidine ring is crucial, as it often dictates the binding affinity and selectivity of its derivatives for their biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₂N₂O₂[3]
Molecular Weight~144.17 g/mol [3]
Chirality(R)-configuration at the 3-positionInferred from name
Key Functional GroupsPrimary amine, Secondary amine (ring), Carboxylic acidChemical Structure

The synthesis of derivatives based on this scaffold typically involves multi-step processes. General strategies include cyclization reactions and the use of chiral catalysts to ensure the desired stereochemistry.[3] The amino and carboxylic acid moieties provide convenient handles for further chemical modifications, allowing for the exploration of a wide chemical space to optimize pharmacological properties.[5]

Biological Activities and Mechanisms of Action

The this compound scaffold has been successfully incorporated into molecules targeting a range of biological pathways, demonstrating its versatility. The primary areas of activity for its derivatives include dipeptidyl peptidase IV (DPP-IV) inhibition, serotonin and norepinephrine reuptake inhibition, and C-C chemokine receptor 2 (CCR2) antagonism.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Mechanism of Action: DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[6] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control. This makes DPP-IV inhibitors a valuable therapeutic class for the management of type 2 diabetes.[7][8]

Role of the Pyrrolidine Scaffold: The pyrrolidine ring in DPP-IV inhibitors often serves as a proline mimetic, interacting with the S1 subsite of the enzyme's active site.[9] The (R)-amino group can form key interactions with specific residues in the active site, contributing to the potency and selectivity of the inhibitor. Structure-activity relationship (SAR) studies have shown that modifications to the substituents on the pyrrolidine ring can significantly impact inhibitory activity.[6][10]

Signaling Pathway of DPP-IV Inhibition

DPP_IV_Pathway Ingestion Food Intake Incretins GLP-1, GIP (Incretin Hormones) Ingestion->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas act on DPP_IV DPP-IV Enzyme Incretins->DPP_IV substrate for Insulin Insulin Secretion (Glucose-dependent) Pancreas->Insulin stimulates Glucose Lowered Blood Glucose Insulin->Glucose Inactive_Incretins Inactive Metabolites DPP_IV->Inactive_Incretins degrades to Inhibitor (R)-3-Aminopyrrolidine -based Inhibitor Inhibitor->DPP_IV inhibits SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic Vesicles with 5-HT & NE Synaptic_Cleft Synaptic Cleft Presynaptic->Synaptic_Cleft Release SERT SERT NET NET Receptors Postsynaptic Receptors (5-HT & NE) Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Synaptic_Cleft->Receptors Binding SNRI Pyrrolidine-based SNRI SNRI->SERT Blocks SNRI->NET Blocks

Caption: Mechanism of serotonin-norepinephrine reuptake inhibitors.

C-C Chemokine Receptor 2 (CCR2) Antagonism

Mechanism of Action: CCR2 is a chemokine receptor that is primarily expressed on monocytes and macrophages. [11]Its ligand, monocyte chemoattractant protein-1 (MCP-1), plays a crucial role in recruiting these immune cells to sites of inflammation. [11][12]Antagonism of CCR2 can therefore be a therapeutic strategy for inflammatory and autoimmune diseases such as rheumatoid arthritis and atherosclerosis. [13] Role of the Pyrrolidine Scaffold: The (R)-3-aminopyrrolidine scaffold has been a key structural element in the development of potent and selective CCR2 antagonists. [11][14]Structure-activity relationship studies have demonstrated that the (R)-stereochemistry is often preferred for high-affinity binding to the receptor. [12]Modifications at the amino and acetic acid positions of the scaffold allow for the optimization of potency and pharmacokinetic properties. [14]

Experimental Protocols

The evaluation of compounds derived from the this compound scaffold requires a suite of in vitro and in vivo assays tailored to the specific biological target.

DPP-IV Inhibition Assay

This in vitro assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-IV.

Workflow for DPP-IV Inhibition Assay

DPP_IV_Assay A Prepare Reagents: - DPP-IV enzyme - Fluorogenic substrate (e.g., Gly-Pro-AMC) - Assay buffer - Test compound dilutions B Add DPP-IV enzyme and test compound to a microplate A->B C Incubate at room temperature B->C D Initiate reaction by adding substrate C->D E Monitor fluorescence over time (Excitation/Emission ~360/460 nm) D->E F Calculate percent inhibition and IC₅₀ values E->F

Caption: Workflow for a typical in vitro DPP-IV inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare solutions of recombinant human DPP-IV enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Assay Plate Setup: In a 96-well plate, add the test compound dilutions, positive control (known DPP-IV inhibitor), and negative control (vehicle).

  • Enzyme Addition: Add the DPP-IV enzyme solution to all wells except for the blank.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals using a plate reader. The cleavage of the substrate by DPP-IV releases a fluorescent product.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the negative control and fit the data to a dose-response curve to calculate the IC₅₀ value.

Neurotransmitter Reuptake Assay

This cell-based or synaptosomal assay measures the inhibition of serotonin and norepinephrine uptake.

Methodology:

  • Preparation of Synaptosomes or Cells: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for SERT/NET) or use cell lines stably expressing the human transporters (hSERT, hNET).

  • Assay Setup: Aliquot the synaptosomes or cells into tubes or a microplate.

  • Compound Incubation: Add various concentrations of the test compound and incubate.

  • Radioligand Addition: Add a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE).

  • Uptake Reaction: Incubate at 37°C for a defined period to allow for transporter-mediated uptake.

  • Termination of Uptake: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unincorporated radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor). Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

CCR2 Receptor Binding Assay

This assay determines the affinity of a compound for the CCR2 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCR2 receptor.

  • Assay Setup: In a microplate, combine the cell membranes, a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-MCP-1), and various concentrations of the test compound in a binding buffer.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity on the filters using a suitable detector.

  • Data Analysis: Calculate the percent displacement of the radioligand by the test compound and determine the IC₅₀ or Ki value from a competition binding curve.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the design of potent and selective modulators of diverse biological targets. Its derivatives have shown significant promise as DPP-IV inhibitors for type 2 diabetes, dual serotonin-norepinephrine reuptake inhibitors for CNS disorders, and CCR2 antagonists for inflammatory conditions. The inherent chirality and the presence of readily modifiable functional groups provide a rich platform for further optimization and drug development. A thorough understanding of the structure-activity relationships and the application of robust in vitro and in vivo assays are critical for harnessing the full therapeutic potential of this remarkable chemical scaffold.

References

  • Biftu, T., et al. (2007). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. Bioorganic & Medicinal Chemistry Letters, 17(7), 1991-1995. [Link]

  • Chaudhary, P., & Sharma, A. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 14(9), 895. [Link]

  • Verma, S. K., Sharma, S. K., & Thareja, S. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Letters in Drug Design & Discovery, 12(4), 284-291. [Link]

  • Ye, N., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]

  • Al-Masoudi, N. A., et al. (2018). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA Text, 4(1), 1-8. [Link]

  • Micheli, F., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6143-6147. [Link]

  • Cheung, H., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 826-829. [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774-2789. [Link]

  • Cherukupalli, S., et al. (2011). 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models. Journal of Pharmacy Research, 4(10), 3536-3541. [Link]

  • Moree, W. J., et al. (2008). Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorganic & Medicinal Chemistry Letters, 18(6), 1869-1873. [Link]

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  • Cherukupalli, S., et al. (2011). 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models. Indian Journal of Pharmaceutical Sciences, 73(5), 499-507. [Link]

  • Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. [Link]

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  • Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(3), 555-563. [Link]

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The Strategic deployment of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, a valuable chiral building block for synthetic and medicinal chemistry. We will dissect its stereocontrolled synthesis, explore its physicochemical properties, and demonstrate its strategic application in the design of contemporary therapeutics through a compelling case study of a closely related, marketed drug. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chiral intermediates for the creation of novel molecular entities.

Introduction: The Value Proposition of Constrained Chiral Scaffolds

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms is paramount to achieving desired biological activity and a favorable safety profile. Chiral building blocks—enantiomerically pure molecular fragments—are the foundational components that enable the efficient and predictable construction of complex therapeutic agents.[1][2] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its non-planar, puckered conformation allows for a 3D exploration of pharmacophore space that is often inaccessible to flat, aromatic systems, leading to enhanced binding affinity and selectivity for biological targets.

This compound (Molecular Formula: C₆H₁₂N₂O₂, Mol. Weight: 144.17 g/mol ) is a bifunctional chiral building block of significant interest.[3] It combines the conformational rigidity of the (R)-3-aminopyrrolidine core with the versatile synthetic handle of an N-acetic acid side chain. This unique combination offers chemists a pre-defined stereocenter and two distinct points for chemical modification—the primary amine and the carboxylic acid—facilitating its incorporation into a wide range of molecular architectures, from peptide mimics to complex heterocyclic systems. Its utility is particularly noted in the development of agents targeting neurological conditions and as a potential neuromodulator.[3]

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is a multi-step process that hinges on establishing and maintaining the critical stereocenter at the C3 position of the pyrrolidine ring. A common and robust strategy begins with a readily available chiral precursor, (S)-3-hydroxypyrrolidine, and proceeds through a stereospecific Sₙ2 inversion.

The overall synthetic pathway can be logically divided into three main stages:

  • Preparation of the Chiral Intermediate : Protection of the pyrrolidine nitrogen and activation of the hydroxyl group of the starting material.

  • Stereochemical Inversion : Displacement of the activated hydroxyl group with an azide or protected amino group to set the desired (R)-configuration.

  • Final Functionalization and Deprotection : N-alkylation to introduce the acetic acid moiety and removal of protecting groups to yield the final product.

Detailed Synthetic Protocol

The following protocol is a synthesized methodology based on established procedures for creating chiral 3-aminopyrrolidine derivatives, as detailed in the patent literature, followed by a standard N-alkylation.[4][5]

Stage 1: Preparation of Benzyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

This initial stage involves protecting the pyrrolidine nitrogen to prevent side reactions and activating the hydroxyl group to facilitate nucleophilic substitution.

  • Step 1a: N-Protection. (S)-3-hydroxypyrrolidine hydrochloride is reacted with benzyl chloroformate in the presence of a base (e.g., NaOH) to yield benzyl (S)-3-hydroxypyrrolidine-1-carboxylate. The benzyloxycarbonyl (Cbz) group is a robust protecting group, stable to the conditions of the subsequent mesylation step.

  • Step 1b: Hydroxyl Activation. The resulting Cbz-protected alcohol is then treated with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base like triethylamine (TEA). This reaction converts the poorly leaving hydroxyl group into a highly effective mesylate leaving group, setting the stage for the key inversion step.

Stage 2: Stereochemical Inversion to Benzyl (R)-3-aminopyrrolidine-1-carboxylate

This is the critical stereochemistry-defining step. The activated mesylate undergoes an Sₙ2 reaction, which proceeds with a complete inversion of configuration at the chiral center.

  • Step 2a: Nucleophilic Displacement. The mesylate intermediate is subjected to reaction with a nitrogen nucleophile. A common industrial method involves using ammonia under high pressure and temperature in an autoclave.[4] This directly introduces the amino group, inverting the stereocenter from (S) to the desired (R) configuration. An alternative, often used in laboratory settings, is the use of sodium azide followed by reduction. The reaction with ammonia directly yields the Cbz-protected (R)-3-aminopyrrolidine.

Stage 3: N-Alkylation and Deprotection

The final stage involves introducing the acetic acid side chain and liberating the primary amine and the pyrrolidine nitrogen.

  • Step 3a: N-Alkylation. The secondary amine of the Cbz-protected (R)-3-aminopyrrolidine is selectively alkylated. To achieve this, the primary amine must first be protected, for instance with a Boc group. The resulting bis-protected intermediate is then reacted with an ethyl bromoacetate in the presence of a non-nucleophilic base such as sodium hydride or potassium carbonate to introduce the acetic acid ester moiety onto the pyrrolidine nitrogen.

  • Step 3b: Deprotection. The ester is hydrolyzed to the carboxylic acid under basic conditions (e.g., LiOH). Subsequently, all protecting groups (Cbz and Boc) are removed. A standard method for Cbz group removal is catalytic hydrogenation (e.g., H₂, Pd/C), which is typically clean and high-yielding. Boc groups are readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl).

G cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: Stereochemical Inversion (Sₙ2) cluster_2 Stage 3: Final Functionalization Start (S)-3-Hydroxypyrrolidine Step1a N-Protection (Cbz-Cl, Base) Start->Step1a Intermediate1 Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate Step1a->Intermediate1 Step1b Activation (MsCl, TEA) Intermediate1->Step1b Intermediate2 Benzyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate Step1b->Intermediate2 Step2 Nucleophilic Displacement (Ammonia, High P/T) Intermediate2->Step2 Intermediate3 Benzyl (R)-3-aminopyrrolidine-1-carboxylate Step2->Intermediate3 Step3a Boc Protection of NH₂ Intermediate3->Step3a Intermediate4 Bis-protected (R)-3-aminopyrrolidine Step3b N-Alkylation (BrCH₂CO₂Et, Base) Intermediate5 N-Alkylated Intermediate Step3c Ester Hydrolysis (LiOH) Intermediate6 Protected Target Acid Step3d Deprotection (H₂, Pd/C; Acid) FinalProduct This compound

Causality and Experimental Considerations
  • Choice of Protecting Group: The Cbz group is chosen for the initial protection as it is stable to mesylation and can be removed under neutral conditions (hydrogenolysis), which is orthogonal to the acid-labile Boc group used later. This orthogonality is key to selective deprotection strategies.

  • Stereochemical Control: The Sₙ2 displacement of the mesylate is the cornerstone of this synthesis. It is a highly reliable and predictable reaction that ensures the inversion of stereochemistry, providing the desired (R)-enantiomer with high optical purity (enantiomeric excess often >96%).[4] The use of a chiral pool starting material, (S)-3-hydroxypyrrolidine, obviates the need for a challenging chiral resolution or asymmetric synthesis step later on.

  • N-Alkylation Conditions: The alkylation of the pyrrolidine nitrogen is typically performed with an alkyl halide (bromo- or chloroacetate) or an equivalent. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions. The reaction must be carefully monitored to avoid dialkylation, although the steric hindrance and electronic nature of the bis-protected intermediate generally favor mono-alkylation at the more nucleophilic pyrrolidine nitrogen.

Application in Drug Development: A Case Study of Trelagliptin

While direct examples of marketed drugs containing the this compound scaffold are not prevalent in publicly accessible literature, the strategic importance of closely related chiral amines is powerfully illustrated by the successful DPP-4 inhibitor, Trelagliptin . Trelagliptin, a once-weekly treatment for type 2 diabetes, incorporates the analogous six-membered ring building block, (R)-3-aminopiperidine .[2][6] The synthesis and mechanism of action of Trelagliptin provide a compelling, field-proven blueprint for how these chiral amines function as critical pharmacophores.

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion.[7] Inhibitors of DPP-4 prolong the action of these hormones, leading to better glycemic control. A key feature of many DPP-4 inhibitors is a primary amino group that forms a crucial salt bridge interaction with glutamic acid residues (Glu205/Glu206) in the S2 pocket of the enzyme's active site. The chiral piperidine or pyrrolidine ring serves to correctly orient this primary amine for optimal binding.

Synthesis of Trelagliptin

The synthesis of Trelagliptin highlights the industrial application of a chiral amine building block in a convergent synthesis strategy. An efficient, reported process is outlined below.[6]

// Reactants "Intermediate4" [label="2-((6-Chloro-3-methyl-2,4-dioxo-3,4-\ndihydropyrimidin-1(2H)-yl)methyl)-\n4-fluorobenzonitrile", shape=record, fillcolor="#FBBC05"]; "Aminopiperidine" [label="(R)-3-Aminopiperidine\n(Chiral Building Block)", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [label="Sodium Bicarbonate\n(Base)", shape=record, fillcolor="#E8F0FE"]; "Solvent" [label="Isopropanol\n(Solvent)", shape=record, fillcolor="#E6F4EA"];

// Reaction "Reaction" [label="Nucleophilic Aromatic Substitution (SₙAr)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Product "Trelagliptin" [label="Trelagliptin (Free Base)", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections "Intermediate4" -> "Reaction"; "Aminopiperidine" -> "Reaction"; "Base" -> "Reaction"; "Solvent" -> "Reaction"; "Reaction" -> "Trelagliptin"; } enddot Caption: Final key step in the synthesis of Trelagliptin.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of 2-({6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile (Intermediate 4, 1.0 eq) in isopropanol, (R)-3-aminopiperidine dihydrochloride (1.1 eq) and sodium bicarbonate (3.7 eq) are added at room temperature.[6]

  • Reaction Execution: The reaction mixture is heated to 65 °C and stirred for approximately 22 hours. The progress is monitored by HPLC. The sodium bicarbonate acts as a base to neutralize the HCl salt of the amine and the HCl generated during the reaction.

  • Work-up and Isolation: Upon completion, the solid inorganic salts are removed by filtration. The filtrate is concentrated to dryness. The resulting residue is dissolved in a suitable organic solvent like dichloromethane and washed with water to remove any remaining salts and water-soluble impurities.

  • Purification: The organic layer is concentrated, and the crude Trelagliptin free base is typically purified by recrystallization to achieve high purity (>99%).[6]

Quantitative Data Summary

StepReactionKey ReagentsSolventYieldPurity (HPLC)Reference
Final Coupling SₙAr(R)-3-aminopiperidine·2HCl, NaHCO₃Isopropanol~85%>99%[6]
Overall Process Multi-step synthesisVariousCH₂Cl₂, THF, i-PrOH61% from starting material 299.93% (as succinate salt)[6]
The Pharmacophore: Why Chirality Matters

The (R)-configuration of the aminopiperidine in Trelagliptin is non-negotiable for its biological activity. The piperidine ring acts as a rigid scaffold that positions the C3-amino group in the precise spatial orientation required for optimal interaction with the S2 subsite of the DPP-4 enzyme. The (S)-enantiomer would place the amino group in a completely different vector, leading to a dramatic loss of binding affinity and inhibitory potency. This underscores the fundamental principle of chirality in drug design: enantiomers can have vastly different pharmacological and toxicological profiles. The use of a pre-synthesized, enantiopure building block like (R)-3-aminopiperidine—or by extension, this compound—is therefore not just a matter of convenience, but a critical element of quality control and therapeutic efficacy.

Conclusion and Future Outlook

This compound stands as a potent and versatile chiral building block, offering a strategic entry point into complex molecular designs. Its stereocontrolled synthesis, anchored by a reliable Sₙ2 inversion, provides a dependable route to an enantiomerically pure intermediate. The principles guiding its use are vividly demonstrated by the successful application of its close analogue, (R)-3-aminopiperidine, in the marketed antidiabetic drug Trelagliptin. This case study confirms that the precise, stereochemically defined presentation of a primary amine on a constrained cyclic scaffold is a powerful and field-proven strategy for designing potent and selective enzyme inhibitors.

For researchers and drug development professionals, the investment in synthesizing or procuring high-quality chiral building blocks like this compound is a direct investment in the efficiency and success of the drug discovery pipeline. It streamlines synthesis, simplifies purification, and ensures the stereochemical integrity of the final drug candidate, ultimately accelerating the path to novel and effective therapeutics.

References

  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
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Asymmetric Synthesis of Enantiomerically Pure (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid is a chiral scaffold of significant interest in medicinal chemistry, primarily for its role as a building block in the development of novel therapeutics targeting neurological disorders.[1] Its rigid pyrrolidine core, combined with strategically positioned amino and acetic acid functionalities, provides a unique three-dimensional structure for molecular recognition. The stereochemistry at the C3 position is often critical for biological activity, making enantiomerically pure synthesis a paramount objective for pharmaceutical development.[2] This technical guide provides a comprehensive overview of robust and scalable strategies for the asymmetric synthesis of the (R)-enantiomer, focusing on the rationale behind methodological choices, detailed experimental protocols, and rigorous analytical validation.

Introduction: The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged motif in medicinal chemistry, ranking as one of the most common nitrogen heterocycles in FDA-approved pharmaceuticals.[3] Its prevalence stems from its ability to serve as a conformationally restricted mimic of linear amine structures, improving binding affinity and metabolic stability. When substituted with multiple functional groups, as in the title compound, the pyrrolidine core presents significant synthetic challenges, particularly in controlling stereochemistry.[4]

The asymmetric synthesis of substituted pyrrolidines can be broadly approached through two primary strategies: modification of a pre-existing chiral scaffold (chiral pool synthesis) or the creation of the chiral center during the ring's formation or functionalization (asymmetric catalysis). This guide will focus on a highly practical and field-proven approach that combines the chiral pool concept with a key stereoinvertive step to reliably access the desired (R)-enantiomer.

Core Synthetic Strategy: From Chiral Pool to Target Molecule

The most reliable and scalable syntheses often begin with readily available, enantiopure starting materials. This "chiral pool" approach leverages the stereochemistry endowed by nature to bypass the need for complex asymmetric induction steps or costly chiral resolutions.[5][6][7] For the synthesis of this compound, a logical and efficient pathway begins with a precursor possessing the opposite (S)-stereochemistry at the C3 position, which is then inverted to the desired (R)-configuration via a nucleophilic substitution reaction.

Synthetic_Strategy cluster_0 PART 1: Chiral Precursor Preparation cluster_1 PART 2: Stereochemical Inversion cluster_2 PART 3: Final Assembly Start Chiral Pool (e.g., (S)-3-Hydroxypyrrolidine) Protect_N Nitrogen Protection (e.g., Boc, Cbz) Start->Protect_N Protection Activate_OH Hydroxyl Activation (e.g., Mesylation) Protect_N->Activate_OH Activation Inversion SN2 Nucleophilic Substitution (e.g., with NH3 or Azide) Activate_OH->Inversion Stereoinvertive Step Intermediate Key Intermediate (R)-N-Protected-3-aminopyrrolidine Inversion->Intermediate Inversion of Stereocenter Alkylation N-Alkylation with Acetic Acid Synthon Intermediate->Alkylation Functionalization Deprotection Final Deprotection Alkylation->Deprotection Assembly Final_Product (R)-(3-Amino-pyrrolidin-1-yl) -acetic acid Deprotection->Final_Product Unveiling

Caption: High-level workflow for the asymmetric synthesis.

This strategy hinges on three core phases:

  • Preparation of a Chiral Precursor : Starting with an inexpensive chiral pool material like (S)-3-hydroxypyrrolidine, the pyrrolidine nitrogen is protected, and the C3 hydroxyl group is converted into a good leaving group.

  • Stereochemical Inversion : A bimolecular nucleophilic substitution (SN2) reaction is performed at the C3 position. This reaction proceeds with a complete inversion of stereochemistry (Walden inversion), transforming the (S)-precursor into the desired (R)-configured intermediate.

  • Final Assembly : The N1-pyrrolidine nitrogen is alkylated with an acetic acid synthon, followed by removal of all protecting groups to yield the final product.

Experimental Protocols and Mechanistic Insights

Synthesis of the Key Intermediate: tert-Butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate

The cornerstone of this synthesis is the efficient and stereospecific conversion of an (S)-hydroxy precursor to an (R)-amino intermediate. The following protocol details a common route starting from (S)-3-hydroxypyrrolidine.

Protocol 1: Synthesis of Benzyl (S)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate

  • N-Protection (Benzyloxylcarbonyl) : To a solution of (S)-3-hydroxypyrrolidine hydrochloride (1.0 equiv.) and potassium carbonate (2.5 equiv.) in methanol, add benzyl chloroformate (1.1 equiv.) dropwise at 0-5 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.[8] The Cbz (or Boc) group is chosen not only for its protective function but also to prevent unwanted side reactions and increase the solubility of intermediates in organic solvents.

  • Work-up : Concentrate the mixture under reduced pressure, dilute with water, and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate, which can be used without further purification.[8]

  • Hydroxyl Activation (Mesylation) : Dissolve the crude alcohol (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous ethyl acetate at 0-5 °C under an argon atmosphere. Add methanesulfonyl (mesyl) chloride (1.2 equiv.) dropwise.[8] The mesylate group is an excellent leaving group, facilitating the subsequent SN2 displacement. The reaction is monitored by TLC until completion.

  • Purification : After aqueous work-up, the crude mesylate is purified by silica gel chromatography to yield the pure activated precursor.

SN2_Inversion cluster_Precursor Precursor (S)-Configuration cluster_Product Product (R)-Configuration S_Hydroxy N-Protected (S)-3-hydroxypyrrolidine S_Mesyl N-Protected (S)-3-mesyloxypyrrolidine S_Hydroxy->S_Mesyl MsCl, Et3N R_Amino N-Protected (R)-3-aminopyrrolidine S_Mesyl->R_Amino SN2 Attack (Walden Inversion) Nucleophile Nucleophile (e.g., NH3) Nucleophile->S_Mesyl Backside Attack

Caption: The key stereoinvertive SN2 reaction step.

Protocol 2: Stereoinvertive Amination

  • SN2 Displacement : The purified mesylate (1.0 equiv.) is dissolved in a suitable solvent (e.g., THF) and transferred to a high-pressure autoclave. The vessel is cooled, and liquid ammonia is introduced.[9] The reaction is heated to 100-150 °C. The high pressure and temperature are necessary to overcome the activation energy for the substitution.[9]

  • Causality : The nucleophilic ammonia attacks the carbon atom bearing the mesylate group from the opposite face (backside attack), leading to a concerted displacement of the leaving group and inversion of the stereocenter. This single, well-defined mechanistic step is the source of the high enantiomeric purity of the product.

  • Work-up and Characterization : After cooling, the autoclave is vented, and the reaction mixture is concentrated. The resulting crude benzyl (R)-3-amino-pyrrolidine-1-carboxylate is purified. The enantiomeric excess (ee) should be >97%.[8]

Final Assembly: N-Alkylation and Deprotection

With the chiral core secured, the final steps involve attaching the acetic acid sidechain to the ring nitrogen.

Protocol 3: Synthesis of this compound

  • Selective N-Alkylation : The (R)-3-amino-pyrrolidine intermediate (1.0 equiv.) is dissolved in an anhydrous polar aprotic solvent like DMF. A suitable base, such as potassium carbonate or cesium carbonate (2.0 equiv.), is added.[10][11] To this suspension, an alkylating agent like ethyl bromoacetate (1.1 equiv.) is added dropwise.

  • Rationale : The pyrrolidine nitrogen (N1) is a secondary amine and is significantly more nucleophilic than the protected C3 primary amine, ensuring chemoselective alkylation at the desired position. The reaction is typically heated to 60-80 °C to ensure a reasonable reaction rate.[10]

  • Hydrolysis and Deprotection : The crude product from the previous step is subjected to hydrolysis and deprotection. A single step using a strong acid like concentrated HCl can often achieve both ester hydrolysis and removal of the Cbz/Boc protecting group. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be used for Cbz group removal, followed by basic hydrolysis of the ester.

  • Final Purification : The final product, this compound, is typically isolated as a dihydrochloride salt after acidic work-up and can be purified by recrystallization or ion-exchange chromatography.

ParameterRoute A: Stereoinvertive SN2Route B: Asymmetric Cycloaddition
Starting Material (S)-3-HydroxypyrrolidineTrimethylenemethane (TMM), Imines
Key Advantage High reliability, uses cheap chiral poolNovelty, direct access to core
Key Challenge Handling of high-pressure reactionsLigand synthesis, reaction optimization
Typical Overall Yield 40-60%Variable, often 50-80% for cycloaddition
Typical ee% >97%[8]>90%[12]
Table 1: Comparison of representative synthetic strategies.

Analytical Validation: Ensuring Enantiomeric Purity

The trustworthiness of any asymmetric synthesis rests on the rigorous confirmation of its enantiomeric purity. While chiral HPLC is a gold standard, NMR spectroscopy with a chiral solvating agent (CSA) offers a rapid and powerful alternative for determining enantiomeric excess (ee).[13][14]

Protocol 4: Determination of Enantiomeric Purity by ¹H NMR

  • Sample Preparation : In an NMR tube, dissolve a small amount of the final amine product (or a key chiral intermediate) and one equivalent of a chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol, BINOL) in a deuterated solvent like CDCl₃.[15][16]

  • Mechanism of Action : The chiral solvating agent forms transient, non-covalent diastereomeric complexes with each enantiomer of the amine. These diastereomeric complexes have slightly different magnetic environments, causing specific proton signals for each enantiomer to appear at different chemical shifts (i.e., they become diastereotopic).[16]

  • Data Acquisition : Record a high-resolution ¹H NMR spectrum.

  • Analysis : Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. The ratio of the integrals of these two signals directly corresponds to the ratio of the enantiomers in the sample, allowing for precise calculation of the enantiomeric excess. This method is fast, requires no derivatization, and provides an unambiguous result.[14][15]

Conclusion and Outlook

The synthesis of enantiomerically pure this compound is most reliably achieved through a chiral pool strategy that employs a key stereoinvertive SN2 reaction. This approach, starting from readily available (S)-3-hydroxypyrrolidine, offers high stereochemical fidelity, scalability, and operational simplicity compared to developing a de novo asymmetric catalytic system. The protocols outlined in this guide provide a validated framework for producing this valuable building block with the high degree of purity required for pharmaceutical research and development. Future efforts may focus on replacing high-pressure ammonolysis with alternative nitrogen sources or developing catalytic methods for the direct N-alkylation step to further enhance the efficiency and greenness of the synthesis.

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(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid: A Technical Guide for Investigation as a Potential Neuromodulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid as a novel neuromodulatory agent. While direct pharmacological data on this specific molecule is nascent, its structural features, particularly the chiral pyrrolidine scaffold, suggest a strong potential for interaction with key central nervous system targets.[1] This document outlines a logical, multi-stage research and development plan, from initial physicochemical characterization and synthesis to detailed in vitro and in vivo evaluations. We will explore hypothesized mechanisms of action based on related pyrrolidine-containing compounds and provide detailed, field-proven experimental protocols to rigorously assess its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation therapies for neurological and psychiatric disorders.

Introduction: The Rationale for Investigation

Neuromodulation, the process by which neuronal activity is regulated, is a cornerstone of central nervous system function and a critical target for therapeutic intervention in a myriad of neurological and psychiatric disorders.[2] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous neuroactive compounds due to its conformational rigidity and ability to mimic peptide structures.[3] Pyrrolidine derivatives have demonstrated a wide range of biological activities, including nootropic, neuroprotective, and anticonvulsant effects.[4][5]

This compound, a chiral amino acid derivative, presents a compelling starting point for a neuromodulator discovery program. The presence of a basic amino group and an acidic carboxyl group within a constrained cyclic structure suggests potential interactions with various neurotransmitter receptors and transporters.[1] The specific (R)-stereochemistry is critical, as it is known to influence molecular recognition and binding affinity at biological targets.[4] This guide will provide the scientific and methodological foundation to systematically explore the neuromodulatory potential of this promising, yet under-investigated, molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. These properties will influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₂[1]
Molecular Weight 144.17 g/mol [1]
Appearance White to off-white solidInferred from related compounds
Solubility Expected to be soluble in aqueous solutionsInferred from functional groups
Chirality (R)-enantiomerSpecified in the topic

Synthesis and Manufacturing

The stereoselective synthesis of this compound is a critical step in its evaluation. While several general methods for the synthesis of pyrrolidine derivatives exist, a robust and scalable process that ensures high enantiomeric purity is essential.[1]

Proposed Synthetic Route

A potential synthetic route starts from a commercially available chiral precursor, such as (S)-3-hydroxypyrrolidine, to control the stereochemistry at the C3 position. The synthesis would involve the protection of the amino and hydroxyl groups, followed by the introduction of the acetic acid moiety at the nitrogen atom, and subsequent deprotection and functional group manipulations.

Diagram: Proposed Synthetic Pathway

G cluster_0 Stage 1: Starting Material cluster_1 Stage 2: Protection cluster_2 Stage 3: Mesylation cluster_3 Stage 4: Azide Substitution (Inversion) cluster_4 Stage 5: Reduction cluster_5 Stage 6: Alkylation cluster_6 Stage 7: Deprotection A (S)-3-Hydroxypyrrolidine B N-Boc-(S)-3-hydroxypyrrolidine A->B Boc₂O, Et₃N C N-Boc-(S)-3-mesyloxypyrrolidine B->C MsCl, Et₃N D N-Boc-(R)-3-azidopyrrolidine C->D NaN₃, DMF E N-Boc-(R)-3-aminopyrrolidine D->E H₂, Pd/C F tert-butyl (R)-(3-(Boc-amino)pyrrolidin-1-yl)acetate E->F BrCH₂CO₂tBu, K₂CO₃ G This compound F->G TFA or HCl G A This compound B Primary Binding Assays (GABA, Glycine, DA, 5-HT Receptors) A->B C Functional Assays (Electrophysiology, Second Messenger) B->C Hits Identified E No Significant Activity (Terminate or Re-evaluate) B->E No Hits C->E No Functional Activity F Active Compound C->F Confirmed Activity D Lead Optimization F->D

Caption: A streamlined in vitro screening cascade for identifying neuromodulatory activity.

In Vivo Assessment of Neuromodulatory Effects

Following promising in vitro data, in vivo studies in animal models are essential to evaluate the physiological and behavioral effects of this compound.

Pharmacokinetic Studies

Objective: To determine the ADME profile of the compound in a relevant animal model (e.g., rats).

Protocol:

  • Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Behavioral Models

Objective: To assess the effects of this compound in animal models relevant to its hypothesized mechanism of action.

Behavioral ModelNeurological/Psychiatric Relevance
Elevated Plus Maze Anxiety
Forced Swim Test Depression
Rotarod Test Motor Coordination and Sedation
Novel Object Recognition Cognition and Memory
Prepulse Inhibition Sensorimotor Gating (relevant to schizophrenia)

Protocol (Example for Elevated Plus Maze):

  • Acclimatization: Acclimatize rats to the testing room.

  • Dosing: Administer this compound or vehicle at a predetermined time before the test.

  • Testing: Place the rat in the center of the elevated plus maze and record its activity for a set period (e.g., 5 minutes).

  • Data Analysis: Measure the time spent in and the number of entries into the open and closed arms. An anxiolytic effect is indicated by an increase in the time spent in the open arms.

Safety and Toxicology

A preliminary assessment of the safety and toxicological profile of this compound is crucial.

In Vitro Cytotoxicity

Objective: To evaluate the potential for the compound to cause cell death.

Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., neuronal cells or hepatocytes).

  • Compound Treatment: Expose the cells to a range of concentrations of this compound.

  • Viability Assay: Assess cell viability using a standard assay (e.g., MTT or LDH release).

Acute In Vivo Toxicity

Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Protocol:

  • Dose Escalation: Administer escalating single doses of the compound to groups of rodents.

  • Observation: Closely monitor the animals for any signs of toxicity, changes in behavior, or mortality over a period of 7-14 days.

  • Necropsy: Perform a gross necropsy at the end of the observation period.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, molecule with the potential for neuromodulatory activity. Its chiral pyrrolidine core, a privileged structure in neuroscience drug discovery, warrants a thorough and systematic investigation. The experimental framework outlined in this technical guide provides a clear and scientifically rigorous path forward for elucidating its pharmacological profile, mechanism of action, and therapeutic potential. Successful execution of these studies will not only define the future of this specific compound but may also provide valuable insights into the broader class of pyrrolidine-based neuromodulators.

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Investigating the Neurotransmitter Modulatory Effects of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid: A Technical Guide to Hypothesis-Driven Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Executive Summary

This document outlines a comprehensive, hypothesis-driven research framework for elucidating the neurotransmitter modulation profile of the novel chemical entity, (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, hereafter referred to as 'Compound X'. Given the scarcity of public domain data on this specific molecule, we leverage its core chemical scaffold—a pyrrolidine ring coupled with an N-substituted acetic acid moiety—to formulate a primary hypothesis. This structure bears a significant resemblance to established Glycine Transporter 1 (GlyT1) inhibitors. Therefore, this guide presents a rigorous, multi-stage experimental plan designed to systematically investigate Compound X's potential as a GlyT1 inhibitor and to characterize its broader impact on central nervous system (CNS) neurotransmission.

The protocols herein are designed to be self-validating, progressing from initial high-throughput in vitro screening to complex in vivo functional assessments. We will detail the causality behind each experimental choice, provide step-by-step methodologies, and offer guidance on data interpretation, embodying the principles of robust and reproducible pharmaceutical science.

Foundational Hypothesis and Scientific Rationale

The chemical architecture of Compound X is highly suggestive of interaction with sodium- and chloride-dependent neurotransmitter transporters. Specifically, the N-substituted amino acid-like motif is a classic pharmacophore for inhibitors of the glycine transporter family. GlyT1, a key regulator of synaptic glycine concentrations at glutamatergic synapses, is a high-value therapeutic target for neurological and psychiatric disorders characterized by N-methyl-D-aspartate receptor (NMDAR) hypofunction, such as schizophrenia.

By inhibiting GlyT1, a compound can increase the ambient concentration of glycine in the synaptic cleft. Glycine acts as an essential co-agonist at the NMDAR, meaning its presence is required for glutamate to effectively activate the receptor. Therefore, elevating synaptic glycine levels through GlyT1 inhibition is a well-established mechanism for enhancing NMDAR-mediated neurotransmission. Our primary working hypothesis is that Compound X functions as a GlyT1 inhibitor, thereby potentiating NMDAR activity.

This guide will first detail the necessary in vitro assays to confirm and quantify the interaction of Compound X with GlyT1. Subsequently, we will outline cell-based and ex vivo experiments to assess its functional impact on neuronal activity. Finally, we will describe in vivo methodologies to probe its effects on neurotransmitter levels and behavioral outcomes in preclinical models.

CompoundX Compound X (this compound) GlyT1 Glycine Transporter 1 (GlyT1) CompoundX->GlyT1 Inhibits SynapticGlycine Increased Synaptic Glycine Concentration GlyT1->SynapticGlycine Reduces Reuptake NMDAR NMDA Receptor (NMDAR) SynapticGlycine->NMDAR Acts as Co-agonist CaInflux Enhanced Ca2+ Influx & Downstream Signaling NMDAR->CaInflux Potentiates Activation GlutamatergicSynapse Glutamatergic Synapse GlutamatergicSynapse->NMDAR Site of Action TherapeuticEffect Potential Therapeutic Effect (e.g., in Schizophrenia) CaInflux->TherapeuticEffect Leads to Start Phase I Complete: Potent & Selective GlyT1 Inhibitor Confirmed Electrophysiology Electrophysiology: Measure NMDAR Currents in Brain Slices Start->Electrophysiology Primary Functional Validation CalciumImaging Calcium Imaging: Assess NMDAR-mediated Ca2+ influx in primary neurons Start->CalciumImaging Secondary Functional Validation DataAnalysis Data Analysis: Does Compound X potentiate NMDAR function? Electrophysiology->DataAnalysis CalciumImaging->DataAnalysis Proceed Proceed to In Vivo Studies DataAnalysis->Proceed Yes ReEvaluate Re-evaluate Mechanism or Discontinue DataAnalysis->ReEvaluate No

Caption: Workflow for Phase II functional characterization.

Ex Vivo Electrophysiology: Brain Slice Patch-Clamp

This is the gold-standard assay to demonstrate enhancement of NMDAR-mediated synaptic currents.

Protocol: NMDAR Current Potentiation in Acute Hippocampal Slices

  • Slice Preparation: Acutely prepare 300 µm thick coronal slices from the hippocampus of a young adult rodent (e.g., P21-P35 Sprague-Dawley rat) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32°C.

    • Perform whole-cell voltage-clamp recordings from CA1 pyramidal neurons.

    • The aCSF should contain picrotoxin (to block GABAₐ receptors) and NBQX (to block AMPA receptors), thereby pharmacologically isolating NMDAR-mediated currents. Magnesium should be omitted from the aCSF to relieve the voltage-dependent Mg²⁺ block of NMDARs at holding potential.

  • Stimulation: Electrically stimulate Schaffer collateral afferents to evoke synaptic NMDAR currents (EPSCs).

  • Experimental Procedure:

    • Establish a stable baseline of evoked NMDAR-EPSCs for 10 minutes.

    • Bath-apply Compound X (e.g., at a concentration 10-30 fold above its IC₅₀) and continue recording for 20-30 minutes.

    • Perform a washout by perfusing with drug-free aCSF for 20 minutes.

  • Data Analysis: Measure the amplitude of the NMDAR-EPSC. A successful outcome is a significant and reversible increase in the current amplitude in the presence of Compound X compared to the baseline.

Phase III: In Vivo Target Occupancy and Pharmacodynamic Readouts

The final preclinical phase aims to demonstrate that Compound X can engage GlyT1 in the living brain at tolerable doses and produce a measurable neurochemical effect consistent with its mechanism of action.

In Vivo Microdialysis

This technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

Protocol: Microdialysis in the Prefrontal Cortex of Rats

  • Surgical Implantation: Anesthetize rats and stereotaxically implant a microdialysis guide cannula targeting the medial prefrontal cortex (mPFC). Allow animals to recover for 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20 minutes for at least 2 hours.

    • Administer Compound X systemically (e.g., via intraperitoneal injection) at various doses.

    • Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • Neurochemical Analysis: Analyze the dialysate samples for glycine and glutamate concentrations using high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Expected Outcome: Administration of an effective GlyT1 inhibitor should lead to a dose-dependent increase in extracellular glycine levels in the mPFC. Glutamate levels should be monitored as a secondary measure of glutamatergic system modulation.

Dose of Compound X Peak % Increase in Extracellular Glycine (mPFC) Interpretation
Vehicle0 ± 5%No effect of injection procedure.
1 mg/kg, i.p.40 ± 8%Threshold effective dose.
5 mg/kg, i.p.150 ± 20%Robust target engagement.
20 mg/kg, i.p.160 ± 25%Evidence of target saturation.

Conclusion and Future Directions

This guide provides a structured, multi-phase plan to thoroughly investigate the neurotransmitter modulatory effects of this compound (Compound X), based on the scientifically-grounded hypothesis of GlyT1 inhibition. Successful completion of these studies would provide a robust data package demonstrating target engagement, functional potentiation of the NMDAR system, and in vivo pharmacodynamic effects. Positive results would strongly support advancing Compound X into more complex behavioral models relevant to CNS disorders like schizophrenia, and ultimately, towards clinical development.

References

  • Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as therapeutic targets in schizophrenia, Alzheimer's disease and pain. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Mezler, M., et al. (2008). The Discovery of a Novel Series of N-Substituted Glycine Derivatives as Potent Glycine Transporter 1 Inhibitors. ACS Chemical Neuroscience. Available at: [Link]

  • Watanabe, M., et al. (2021). Glycine Transporter-1 (GlyT1) as a Therapeutic Target for the Treatment of Schizophrenia. International Journal of Molecular Sciences. Available at: [Link]

  • Javitt, D. C. (2008). Glycine transport inhibitors and the treatment of schizophrenia. Biological Psychiatry. Available at: [Link]

(R)-(3-Amino-pyrrolidin-1-yl)-acetic Acid: A Technical Guide for Investigators in Neurotransmitter Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, a compound of significant interest in neurochemical research. Its primary mechanism of action is the potent and selective inhibition of the Glycine Transporter Type 1 (GlyT1). By increasing synaptic glycine levels, this molecule enhances N-methyl-D-aspartate (NMDA) receptor function, a pathway implicated in the pathophysiology of schizophrenia and other cognitive disorders. This document details the core mechanism of action, provides validated experimental protocols for its characterization, discusses structure-activity relationships, and presents a framework for data interpretation. It is intended for researchers, scientists, and drug development professionals seeking to investigate and utilize GlyT1 inhibitors for CNS therapeutic strategies.

Section 1: The Rationale for GlyT1 Inhibition

The Glutamatergic System and the NMDA Receptor

The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system (CNS). At its core is the NMDA receptor, an ionotropic glutamate receptor that is fundamental to synaptic plasticity, learning, and memory.[1][2] However, the activation of the NMDA receptor is unique; it requires the binding of not only glutamate but also a co-agonist.[3][4][5]

Glycine: The Obligatory Co-agonist

For the NMDA receptor to become fully active, glycine must bind to its specific site on the GluN1 subunit.[4][6] This makes the availability of glycine in the synaptic cleft a critical factor in regulating glutamatergic neurotransmission.[5] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms.[1][2][7] Therefore, strategies to enhance NMDA receptor function have become a major focus of therapeutic development.[2][8]

The Glycine Transporter Type 1 (GlyT1): A Master Regulator

The concentration of glycine at the synapse is tightly controlled by the Glycine Transporter Type 1 (GlyT1).[9][10] This transporter, located on both glial cells and neurons, is responsible for the reuptake of glycine from the synaptic cleft.[1][11][12] By clearing glycine, GlyT1 effectively dampens NMDA receptor activity.[10] This makes GlyT1 a prime therapeutic target: inhibiting its function offers a precise method to increase synaptic glycine, thereby boosting NMDA receptor signaling.[1][7]

Introduction to this compound

This compound is a chiral amino acid derivative built on a pyrrolidine scaffold.[13] Its structure is optimized for potent and selective inhibition of GlyT1. The pyrrolidine ring provides a rigid backbone, and the stereochemistry of the amino group is critical for its high-affinity binding to the transporter.[14] Compounds in this class are investigated for their potential to ameliorate the cognitive deficits associated with schizophrenia and other neurological disorders by enhancing NMDA receptor-mediated neurotransmission.[2][7][13]

Section 2: Core Mechanism of Action

Molecular Interaction with the GlyT1 Transporter

This compound acts as a competitive inhibitor at the GlyT1 transporter.[15] It binds to the transporter protein, likely at or near the glycine binding site, preventing the reuptake of synaptic glycine into glial cells and presynaptic neurons.[1][16] This action effectively locks the transporter in a conformation that is unable to clear glycine from the synapse.[16]

Impact on Synaptic Glycine and NMDA Receptor Activity

By blocking glycine reuptake, the primary effect of the compound is a localized increase in the extracellular concentration of glycine within the synaptic cleft.[1][2] This elevated glycine level increases the occupancy of the co-agonist site on the NMDA receptor.[8] With the co-agonist site more consistently occupied, the NMDA receptor can be more readily activated by the principal neurotransmitter, glutamate. This enhancement of NMDA receptor function is the central therapeutic hypothesis for GlyT1 inhibitors.[7][11]

Signaling Pathway Diagram

GlyT1_Inhibition_Pathway Figure 1: Mechanism of NMDA Receptor Potentiation cluster_synapse Synaptic Cleft cluster_glia Glial Cell / Presynaptic Terminal Glutamate Glutamate Glycine Glycine NMDAR NMDA Receptor (Inactive) Glutamate->NMDAR Binds NMDAR_Active NMDA Receptor (Active) Glycine->NMDAR Binds (Co-agonist) label_increase Increased Glycine Concentration Ca_Influx Ca²+ Influx & Downstream Signaling (LTP, Plasticity) NMDAR_Active->Ca_Influx Activates GlyT1 GlyT1 Transporter GlyT1->Glycine Reuptake Compound (R)-(3-Amino-pyrrolidin-1-yl) -acetic acid Compound->GlyT1 INHIBITS

Caption: Mechanism of GlyT1 inhibition and subsequent NMDA receptor potentiation.

Section 3: Foundational Experimental Protocols

In Vitro Characterization: Glycine Uptake Assay

The cornerstone for evaluating any potential GlyT1 inhibitor is the glycine uptake assay. This experiment directly measures the ability of a compound to block the transporter's function.

  • 3.1.1 Principle of the Assay This assay uses a cell line stably expressing the human GlyT1 transporter. The cells are incubated with radiolabeled glycine (e.g., [³H]glycine) in the presence of varying concentrations of the test compound. A functional transporter will uptake the radiolabeled glycine into the cell. An effective inhibitor will block this uptake, resulting in a lower intracellular radioactive signal.

  • 3.1.2 Step-by-Step Methodology

    • Cell Culture: Culture CHO or HEK293 cells stably transfected with the human GlyT1c isoform to confluence in 96-well plates.

    • Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayers twice with 100 µL of Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubation: Add 50 µL of KRH buffer containing various concentrations of this compound (or other test compounds). Include a "vehicle control" (buffer only) and a "positive control" (a known GlyT1 inhibitor like ALX-5407). Incubate for 20 minutes at room temperature.

    • Uptake Initiation: Add 50 µL of KRH buffer containing a fixed concentration of [³H]glycine (e.g., 20 nM) to all wells to initiate the uptake.

    • Incubation: Incubate the plate for 15 minutes at room temperature.

    • Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 150 µL of ice-cold KRH buffer.

    • Cell Lysis: Lyse the cells by adding 100 µL of scintillation cocktail (e.g., MicroScint-20) to each well.

    • Quantification: Seal the plate and measure the incorporated radioactivity using a liquid scintillation counter (e.g., TopCount NXT).

  • 3.1.3 Data Analysis: Calculating IC₅₀ The data (counts per minute, CPM) are analyzed to determine the concentration of the compound that inhibits 50% of the specific glycine uptake (IC₅₀).

    • Define Controls:

      • Total Uptake: CPM from vehicle control wells.

      • Non-specific Uptake: CPM from wells with a saturating concentration of a known inhibitor (e.g., 10 µM ALX-5407).

    • Calculate Percent Inhibition: For each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_nonspecific) / (CPM_total - CPM_nonspecific)])

    • Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

Workflow Diagram: Glycine Uptake Assay

Glycine_Uptake_Workflow Figure 2: Workflow for IC₅₀ Determination start Start: GlyT1-expressing cells in 96-well plate wash1 Wash cells with KRH buffer start->wash1 preincubate Pre-incubate with test compound dilutions wash1->preincubate add_radioligand Add [³H]glycine to initiate uptake preincubate->add_radioligand incubate Incubate for 15 min add_radioligand->incubate terminate Terminate uptake & wash with ice-cold buffer incubate->terminate lyse Lyse cells & add scintillant terminate->lyse count Measure radioactivity (Scintillation Counter) lyse->count analyze Data Analysis: Calculate % Inhibition count->analyze fit_curve Non-linear regression: Determine IC₅₀ analyze->fit_curve end End: Potency value (IC₅₀) established fit_curve->end

Caption: Standard experimental workflow for a glycine uptake assay.

Section 4: Data Synthesis and Interpretation

Table of Comparative Potency and Selectivity

A critical aspect of characterizing this compound is to understand not only its potency at GlyT1 but also its selectivity against other relevant CNS targets. The data below is representative of what a researcher would aim to generate.

Target Assay Type This compound Reference Compound (e.g., Sarcosine)
GlyT1 [³H]glycine UptakeIC₅₀ = 15 nM IC₅₀ = 900 nM
GlyT2 [³H]glycine UptakeIC₅₀ > 10,000 nMIC₅₀ > 10,000 nM
NMDA Receptor [³H]MK-801 BindingKᵢ > 10,000 nMKᵢ > 10,000 nM
AMPA Receptor [³H]AMPA BindingKᵢ > 10,000 nMKᵢ > 10,000 nM
GABAₐ Receptor [³H]Muscimol BindingKᵢ > 10,000 nMKᵢ > 10,000 nM

Data are hypothetical and for illustrative purposes.

Interpretation: The table demonstrates that the compound is highly potent at GlyT1 and highly selective (>600-fold) over the closely related GlyT2 and other major CNS receptors. This selectivity is crucial for minimizing off-target effects.

Section 5: Structure-Activity Relationship (SAR)

The development of potent GlyT1 inhibitors like this compound is a result of systematic chemical modifications to a core scaffold. Understanding these relationships provides insight into the design of future molecules.

The Pyrrolidine Scaffold and Key Modifications

The pyrrolidine ring serves as a constrained and metabolically stable core. The key to potency and selectivity lies in the nature and stereochemistry of the substituents.

  • N-1 Substitution (Acetic Acid Moiety): The acetic acid group mimics the carboxylate of glycine, providing a crucial interaction point with the transporter. Lengthening or shortening this chain generally reduces potency.

  • C-3 Substitution (Amino Group): The amino group is another key pharmacophoric element. Its basicity and position are critical.

  • Stereochemistry at C-3: The (R)-configuration is essential for optimal binding. The corresponding (S)-enantiomer typically exhibits significantly lower potency, highlighting a specific stereochemical requirement of the GlyT1 binding pocket.

Logical Progression of Compound Design

SAR_Logic Figure 3: Conceptual SAR Progression scaffold Core Scaffold: Pyrrolidine Ring sub1 Step 1: Add N-1 Acetic Acid (Glycine Mimic) scaffold->sub1 sub2 Step 2: Add C-3 Amino Group (Potency Element) sub1->sub2 outcome1 Result: Low Potency sub1->outcome1 sub3 Step 3: Optimize Stereochemistry (Selectivity Filter) sub2->sub3 outcome2 Result: Moderate Potency, Racemic Mixture sub2->outcome2 outcome3 Result: High Potency & Selectivity sub3->outcome3 final_compound (R)-(3-Amino-pyrrolidin-1-yl) -acetic acid outcome3->final_compound

Caption: Logical steps in optimizing a pyrrolidine scaffold for GlyT1 inhibition.

Section 6: Conclusion and Future Directions

This compound exemplifies a highly refined molecular probe and potential therapeutic lead for modulating the glutamatergic system. Its potency and selectivity for GlyT1 allow for precise enhancement of NMDA receptor function, a mechanism with strong validation for addressing cognitive impairments in disorders like schizophrenia.[2][7]

Future research should focus on:

  • Pharmacokinetic Profiling: Determining the brain penetrance, metabolic stability, and oral bioavailability of the compound.

  • In Vivo Efficacy: Utilizing animal models of cognitive deficit (e.g., PCP or MK-801 induced models) to demonstrate pro-cognitive effects.

  • Safety Pharmacology: Assessing potential side effects, with particular attention to any disruption of inhibitory glycinergic neurotransmission in the spinal cord and brainstem.

This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively explore the neurochemical properties of this compound and advance the field of GlyT1-targeted therapeutics.

References

  • NMDA receptor coagonist glycine site: evidence for a role in lateral hypothalamic stimul
  • Functional 'glial' GLYT1 glycine transporters expressed in neurons. (n.d.). PubMed.
  • Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions. (n.d.). PubMed.
  • What are GlyT1 modulators and how do they work?. (2024). Source.
  • Activation of excitatory glycine NMDA receptors: At the mercy of a whimsical GluN1 subunit. (2023). Source.
  • What are GlyT1 inhibitors and how do they work?. (2024).
  • Structure determination of the glycine transporter GlyT1 opens new avenues in development of psychi
  • Glycine transporter type-1 and its inhibitors. (n.d.). PubMed.
  • Glycine plays a crucial role as a co-agonist of NMDA receptors in the neuronal circuit generating body movements in r
  • Advances in the Treatment of Cognitive Impairment in Schizophrenia: Targeting NMDA Receptor P
  • Glycine Transport Inhibitors for the Treatment of Schizophrenia. (n.d.). PMC - PubMed Central.
  • Glycine transporter 1 (GlyT1) controls glycine concentration in the synaptic cleft. (n.d.).
  • Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia. (n.d.). Frontiers.
  • This compound. (2023). Smolecule.
  • ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid. (n.d.). Vulcanchem.
  • Structural insights into the inhibition of glycine reuptake. (2021). PubMed.
  • GlyT Inhibitors. (n.d.). MedChemExpress.

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Methodological & Application

Application Notes and Protocols for (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Neuromodulation and Drug Discovery

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, a chiral amino acid derivative with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol , is a compound of significant interest in contemporary medicinal chemistry and neuroscience.[1] Its structure, featuring a rigid pyrrolidine ring, offers a unique three-dimensional framework that is advantageous in drug design. The pyrrolidine scaffold allows for precise spatial orientation of functional groups, enhancing interactions with biological targets.[2] This compound has garnered attention for its potential as a neuromodulator, with possible applications in mood regulation and cognitive function.[1] Its structural characteristics make it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][3] The five-membered ring structure of pyrrolidine derivatives is known to confer greater resistance to hydrolytic and oxidative stress compared to open-chain analogues, a desirable property for drug candidates.[1]

These application notes provide detailed protocols for the synthesis, purification, characterization, and a representative biological application of this compound. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in their effective utilization of this promising compound.

Physicochemical and Stability Data

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its proper handling, storage, and application in experimental settings.

PropertyValueSource
Molecular FormulaC₆H₁₂N₂O₂[1]
Molecular Weight144.17 g/mol [1]
CAS Number1187931-07-2[1]
XLogP3-3.2[1]
Decomposition Onset212 °C[1]
Half-life in aqueous solution (pH 7.0, 37°C)~11 hours[1]

Note on Stability: The compound exhibits moderate stability in aqueous solutions at neutral pH, and refrigerated storage is recommended for multi-day stability.[1] Formulation at a pH of 3-5 can enhance solid-state yield during crystallization due to the predominance of the zwitterionic form, which has lower solubility.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of (R)-3-aminopyrrolidine with a suitable two-carbon building block. The following protocol is a detailed adaptation of general synthetic strategies for pyrrolidine derivatives.[1][4]

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A (R)-3-Aminopyrrolidine C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Room Temperature A->C B Bromoacetic Acid B->C D This compound C->D

Caption: Synthesis of this compound.

Step-by-Step Protocol
  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-aminopyrrolidine (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Base: Add potassium carbonate (2.5 equivalents) to the solution. The base is crucial for neutralizing the hydrobromic acid formed during the reaction.

  • Addition of Alkylating Agent: Slowly add a solution of bromoacetic acid (1.1 equivalents) in anhydrous acetonitrile to the stirring suspension at room temperature. The reaction is exothermic, and slow addition helps to control the temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane/methanol/ammonia).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol with a small percentage of ammonium hydroxide to prevent streaking of the amine on the column.

Purification and Characterization

Purification by Column Chromatography

A detailed protocol for the purification of the synthesized this compound is provided below.

  • Column Preparation: Prepare a silica gel column in a fume hood. The size of the column will depend on the scale of the reaction.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol and a small amount of ammonium hydroxide (e.g., 95:5:0.5 DCM:MeOH:NH₄OH).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

TechniqueExpected Results
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the methylene protons of the acetic acid moiety. The integration of these signals should correspond to the number of protons in the molecule.
¹³C NMR The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (144.17 g/mol ).
IR Spectroscopy The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amine, the O-H and C=O stretches of the carboxylic acid, and the C-N stretch of the pyrrolidine ring.
Chiral HPLC To confirm the enantiomeric purity of the (R)-enantiomer, analysis on a chiral HPLC column is recommended.

Application in a Biological Assay: In Vitro Receptor Binding Assay

Given the potential of this compound as a neuromodulator, a common application would be to assess its binding affinity to a specific neurotransmitter receptor.[1] The following is a generalized protocol for a competitive radioligand binding assay.

Workflow for Receptor Binding Assay

G A Prepare Receptor Membranes B Incubate Membranes with Radioligand and this compound A->B C Separate Bound and Free Radioligand B->C D Quantify Bound Radioactivity C->D E Data Analysis (IC50 determination) D->E

Caption: Workflow for an in vitro receptor binding assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable buffer.

    • Prepare a series of dilutions of the test compound.

    • Obtain a commercially available or in-house prepared cell membrane preparation expressing the receptor of interest.

    • Select a suitable radioligand that is known to bind to the target receptor.

  • Assay Setup:

    • In a 96-well plate, add the receptor membrane preparation, the radioligand at a concentration close to its dissociation constant (Kd), and varying concentrations of this compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.

  • Washing:

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid or preparing solutions.[5][7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area with plenty of water.[5]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[7] Keep the container tightly closed.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5][6]

Conclusion

This compound represents a valuable and versatile chemical entity for researchers in drug discovery and neuroscience. Its unique structural features and potential biological activity make it an attractive starting point for the development of novel therapeutics. The protocols outlined in these application notes provide a comprehensive guide for the synthesis, purification, characterization, and preliminary biological evaluation of this compound, enabling its effective application in a research setting.

References

  • Tripodi, F., Civera, M., & Pelliccia, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3147. Retrieved from [Link]

Sources

Application and Protocol Guide: (R)-(3-Amino-pyrrolidin-1-yl)-acetic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidomimetic Toolbox with (R)-(3-Amino-pyrrolidin-1-yl)-acetic Acid

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering a route to novel therapeutics with enhanced potency, selectivity, and metabolic stability. This compound, a constrained diamino acid derivative, represents a unique building block for introducing conformational rigidity and a specific stereochemical presentation of a basic side chain into a peptide backbone. Its pyrrolidine ring system can influence peptide secondary structure, potentially inducing turns or stabilizing specific conformations, which is of significant interest for modulating protein-protein interactions.[1]

This guide provides a comprehensive overview of the application of this compound in Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of synthesizing the orthogonally protected building block, its incorporation into peptide chains, and the potential challenges and optimization strategies.

Pre-Synthesis Considerations: The Crucial First Steps

Success in SPPS begins long before the first coupling reaction. Careful planning, particularly concerning the synthesis of the custom building block and the choice of solid support, is paramount.

Synthesis of the Orthogonally Protected Building Block: (R)-(3-Fmoc-amino-pyrrolidin-1-yl)-acetic Acid

For seamless integration into a standard Fmoc-SPPS workflow, this compound must be appropriately protected. The primary amine on the pyrrolidine ring requires a base-labile protecting group, typically Fmoc, while the carboxylic acid and the secondary amine of the pyrrolidine ring will participate in the peptide bond formation.

Synthesis Pathway:

The synthesis of the Fmoc-protected derivative can be approached through a multi-step process, starting from a commercially available chiral precursor. A plausible, though not explicitly documented in readily available literature, synthetic route is outlined below. This proposed pathway is based on established organic chemistry principles for amine protection and alkylation.

DOT Script for Synthesis Workflow

G cluster_0 Step 1: Fmoc Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Saponification Start (R)-3-Aminopyrrolidine Reagent1 Fmoc-OSu or Fmoc-Cl Base (e.g., NaHCO3) Dioxane/Water Start->Reagent1 Product1 (R)-3-(Fmoc-amino)pyrrolidine Reagent1->Product1 Product1_ref (R)-3-(Fmoc-amino)pyrrolidine Reagent2 Ethyl bromoacetate Base (e.g., K2CO3) Acetonitrile Product1_ref->Reagent2 Product2 Ethyl (R)-(3-(Fmoc-amino)pyrrolidin-1-yl)acetate Reagent2->Product2 Product2_ref Ethyl (R)-(3-(Fmoc-amino)pyrrolidin-1-yl)acetate Reagent3 LiOH or NaOH THF/Water Product2_ref->Reagent3 Final_Product (R)-(3-Fmoc-amino-pyrrolidin-1-yl)-acetic acid Reagent3->Final_Product SPPS_Cycle Start Resin-Peptide(n) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End Resin-Peptide(n+1) Wash2->End

Sources

Application Notes & Protocols: The Strategic Integration of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pursuit of novel therapeutics with enhanced specificity, potency, and favorable pharmacokinetic profiles has led medicinal chemists to explore a diverse range of molecular scaffolds. Among these, chiral building blocks have proven indispensable for creating molecules that can precisely interact with complex biological targets. This guide provides an in-depth exploration of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, a versatile scaffold gaining prominence in drug development. We will dissect its structural significance, delve into its application in key therapeutic areas such as metabolic diseases and inflammation, and provide detailed, field-proven protocols for its synthesis, characterization, and evaluation in drug discovery workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their research endeavors.

The (R)-3-Aminopyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound moiety is more than a simple chemical entity; it is a strategic tool in drug design. Its utility stems from a combination of its stereochemically defined structure, conformational rigidity, and the versatile chemical handles it presents.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is critical for its application in experimental settings.

PropertyValueData Source
Molecular Formula C₆H₁₂N₂O₂[1]
Molecular Weight 144.17 g/mol [1]
Synonyms (R)-3-amino-1-pyrrolidineacetic acid[1]
Chirality (R)-enantiomerSpecified
Key Functional Groups Primary amine, Secondary amine (within the ring), Carboxylic acidStructural Analysis
The Causality of Stereochemistry and Rigidity in Drug Design

The efficacy of a drug is fundamentally linked to its three-dimensional shape, which dictates how it binds to its biological target. The (R)-3-aminopyrrolidine scaffold offers distinct advantages:

  • Stereospecific Interactions: The fixed (R)-configuration at the 3-position is crucial. Biological systems are chiral, and this stereochemical purity ensures that the molecule orients itself within a binding pocket in a predictable and optimal manner. This specificity is key to enhancing potency and reducing off-target effects, as the alternative (S)-enantiomer may have significantly lower activity or bind to different targets altogether. Research has repeatedly shown that the specific orientation of a pyrrolidine ring can dramatically alter a compound's biological function, for instance, promoting a pure antagonist effect at a receptor.[2]

  • Conformational Rigidity: The five-membered pyrrolidine ring provides a rigid framework that limits the number of possible conformations a molecule can adopt.[3] This pre-organization reduces the entropic penalty of binding to a target protein, often resulting in higher binding affinity. This rigidity orients the appended amino and acetic acid groups into specific spatial vectors, which is critical for precise interactions with amino acid residues in an enzyme's active site or a receptor's binding domain.[3]

  • Improved Physicochemical Properties: The inclusion of the pyrrolidine motif can enhance aqueous solubility and modulate other key properties like lipophilicity.[4] This is a critical consideration in drug development, as it directly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic window.

Core Application: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

One of the most successful applications of scaffolds related to (R)-3-aminopyrrolidine is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a class of oral anti-diabetic drugs known as "gliptins".[5][6]

Mechanism of Action: Enhancing the Incretin Effect

DPP-4 is an enzyme that rapidly inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut after a meal and stimulate the pancreas to produce insulin in a glucose-dependent manner. By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control in patients with type 2 diabetes.

DPP4_Mechanism cluster_0 Physiological Response to Food Intake cluster_1 Pancreatic Action & Glycemic Control cluster_2 DPP-4 Mediated Inactivation cluster_3 Therapeutic Intervention Food Food Intake Gut Gut Endocrine Cells Food->Gut stimulates GLP1 Active GLP-1 / GIP (Incretin Hormones) Gut->GLP1 release Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 is degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose Lower Blood Glucose Insulin->Glucose promotes uptake Inactive Inactive Metabolites DPP4->Inactive Inhibitor (R)-3-Aminopyrrolidine -based Inhibitor Inhibitor->DPP4 BLOCKS Workflow Start Starting Materials: 1. This compound 2. Target Molecule with a suitable functional group (e.g., -NH2 or -COOH) Coupling Chemical Synthesis (e.g., Amide Coupling) Start->Coupling Crude Crude Product Mixture Coupling->Crude Purification Purification (e.g., Flash Chromatography, HPLC) Crude->Purification Pure Purified Compound Purification->Pure Characterization Analytical Characterization (LC-MS, NMR, HRMS) Pure->Characterization Final Confirmed Final Product (>95% Purity) Characterization->Final

Caption: Drug discovery workflow.
Protocol 1: Synthesis of a Novel Derivative via Amide Coupling

This protocol describes a general method for coupling the carboxylic acid of the scaffold to a primary or secondary amine on a target molecule (R-NH₂).

Causality: Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry due to the high stability of the resulting amide bond. Coupling reagents like HATU activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine, allowing the reaction to proceed efficiently under mild conditions.

Materials:

  • This compound dihydrochloride

  • Target amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound dihydrochloride (1.0 eq) in anhydrous DMF.

  • Amine Protection (In Situ): Note that the primary amine on the pyrrolidine ring is also nucleophilic. For selective coupling at the acetic acid position, the pyrrolidine amine must be protected (e.g., with a Boc group) in a prior step. If using an unprotected scaffold, statistical mixtures or side reactions may occur. For this protocol, we assume a Boc-protected version, (R)-3-(Boc-amino)-pyrrolidin-1-yl)-acetic acid, is used.

  • Activation: To the solution, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. The DIPEA acts as a base to deprotonate the carboxylic acid and any hydrochloride salts, while HATU serves as the activating agent.

  • Coupling: Add the target amine (R-NH₂, 1.0 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine. This removes residual DMF, coupling reagents, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product using flash column chromatography on silica gel to yield the pure amide-coupled product.

  • Deprotection (if applicable): If a Boc-protected scaffold was used, the Boc group can be removed by treating the purified product with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

Protocol 2: In Vitro DPP-4 Enzymatic Assay

This protocol determines the inhibitory potency (IC₅₀) of a synthesized compound against the DPP-4 enzyme.

Causality: This is a self-validating system. The assay relies on a fluorogenic substrate that only emits a signal when cleaved by an active DPP-4 enzyme. An effective inhibitor will prevent this cleavage, resulting in a dose-dependent decrease in the fluorescent signal. Comparing the signal in the presence of the inhibitor to positive (no inhibitor) and negative (no enzyme) controls allows for robust quantification of inhibitory activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the well is low (<1%) to avoid affecting enzyme activity.

  • Reaction Setup: To each well of the 96-well plate, add:

    • Assay Buffer

    • Inhibitor solution (or DMSO for positive control)

    • DPP-4 enzyme solution (add buffer only for negative control)

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add the Gly-Pro-AMC substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates relative to the positive control (100% activity) and negative control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing a lead compound. It involves systematically modifying different parts of the molecule and measuring the effect on biological activity.

SAR_Diagram cluster_SAR SAR Exploration of the (R)-3-Aminopyrrolidine Scaffold SAR_Image Core Core Scaffold (e.g., Pyrimidinedione) R1 R1 Group (Modulates Selectivity, PK Properties) Core->R1 Modification Point 1 R2 Pyrrolidine Ring (Rigid Linker, Positions Amine) Core->R2 Linkage R3 (R)-Amino Group (Essential for Potency, Binds to Target) R2->R3 Stereospecific Attachment

Caption: Key modification points for SAR studies.

For derivatives of (R)-3-aminopyrrolidine, SAR studies typically reveal:

  • The (R)-amino group is essential: Acylation or removal of this group almost always leads to a dramatic loss of activity, confirming its role as a key pharmacophore.

  • The pyrrolidine ring is optimal: Replacing it with a more flexible chain or a different ring system often decreases potency, highlighting the importance of the scaffold's rigidity. [7]* Substitutions on the core molecule are critical: Modifications at other positions (e.g., the R1 group in the diagram) are used to fine-tune properties like selectivity against related enzymes (e.g., DPP-8, DPP-9), metabolic stability, and oral bioavailability. [8]

Conclusion

This compound is a powerful and validated scaffold in modern drug discovery. Its inherent stereochemistry and conformational rigidity provide a reliable platform for designing highly specific and potent inhibitors for a range of biological targets. The successful application in developing therapeutics for metabolic diseases, inflammation, and infectious diseases underscores its versatility. The protocols and insights provided in this guide offer a framework for researchers to effectively harness the potential of this privileged structure, paving the way for the development of next-generation therapeutics.

References

  • Smolecule. (2023, August 16). Buy this compound | 1187931-07-2.
  • Smolecule. (S)-(+)-3-Aminopyrrolidine dihydrochloride.
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  • Benchchem. (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid | 1187931-33-4.
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  • MDPI. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.
  • Wikipedia. Alogliptin.
  • NIH. (2016, June 21). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism.
  • Drugs.com. List of Dipeptidyl peptidase 4 inhibitors.
  • NIH NCBI Bookshelf. Dipeptidyl Peptidase IV (DPP IV) Inhibitors.

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Application Notes and Protocols for In Vitro Assays Utilizing (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

The (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid moiety is a paramount pharmacophore in contemporary medicinal chemistry, most notably for its integral role in the structure of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are critical for regulating glucose homeostasis.[1][2][3] By inhibiting DPP-4, drugs containing this pyrrolidine scaffold, such as the well-known anti-diabetic agent sitagliptin, prolong the action of incretins. This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately improving glycemic control in patients with type 2 diabetes.[4][5]

The stereochemistry of the aminopyrrolidine ring is crucial for potent and selective inhibition of the DPP-4 enzyme. This guide provides detailed protocols for key in vitro assays designed to characterize and evaluate compounds incorporating the this compound scaffold, progressing from initial enzyme inhibition to critical drug-like property assessments.

Application Note 1: High-Throughput Screening for DPP-4 Enzyme Inhibition

Scientific Rationale

The primary mechanism of action for this class of compounds is the direct, competitive inhibition of the DPP-4 enzyme.[1][2] Therefore, the foundational in vitro assay is a direct measurement of enzymatic activity in the presence of an inhibitor. This is typically achieved using a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which upon cleavage by DPP-4, releases the highly fluorescent AMC molecule.[6] The reduction in the rate of fluorescence generation is directly proportional to the inhibitory potency of the test compound.

Experimental Workflow: DPP-4 Inhibition Assay

DPP4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: - DPP-4 Enzyme - Gly-Pro-AMC Substrate - Assay Buffer (Tris-HCl) - Test Compounds (Serial Dilutions) - Sitagliptin (Positive Control) A1 Add Test Compound/Control (25 µL) P1->A1 A2 Add DPP-4 Enzyme (50 µL) A1->A2 A3 Pre-incubate (10 min @ 37°C) A2->A3 A4 Initiate Reaction: Add Gly-Pro-AMC Substrate (25 µL) A3->A4 A5 Kinetic Read: Measure Fluorescence (λex=360nm, λem=460nm) for 30 min @ 37°C A4->A5 D1 Calculate Rate of Reaction (Slope of ΔFLU/min) A5->D1 D2 Determine % Inhibition vs. Uninhibited Control D1->D2 D3 Plot % Inhibition vs. [Compound] D2->D3 D4 Calculate IC50 Value (Non-linear Regression) D3->D4

Caption: Workflow for the in vitro fluorometric DPP-4 inhibition assay.

Detailed Protocol: Fluorometric DPP-4 Inhibition Assay

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate: Gly-Pro-AMC

  • DPP-4 Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0)

  • Test Compounds and Positive Control (e.g., Sitagliptin) dissolved in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader with kinetic capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and the positive control in DMSO. Dispense 1 µL of each concentration into the wells of the 96-well plate. For the 100% activity control, dispense 1 µL of DMSO.

  • Enzyme Preparation: Dilute the DPP-4 enzyme stock in pre-warmed (37°C) assay buffer to the desired working concentration (e.g., 1.7 mU/mL).[7]

  • Pre-incubation: Add 50 µL of the diluted DPP-4 enzyme solution to each well containing the test compounds. Mix gently and incubate the plate for 10 minutes at 37°C.[6][7]

    • Expert Insight: This pre-incubation step is critical as it allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for accurately determining the potency of slow-binding inhibitors.

  • Substrate Preparation: During the pre-incubation, prepare the substrate solution by diluting the Gly-Pro-AMC stock in pre-warmed assay buffer to the final desired concentration (e.g., 200 µM).[7]

  • Reaction Initiation: To start the reaction, add 50 µL of the substrate solution to all wells. The final volume should be 100 µL.

  • Data Acquisition: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (λex = 360 nm, λem = 460 nm) every minute for 30 minutes.[7]

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve (ΔFLU/min).[7]

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Example Inhibitory Potency
CompoundTargetIC50 (nM)
SitagliptinDPP-419
VildagliptinDPP-462
SaxagliptinDPP-450
Test Compound A DPP-4

Note: IC50 values are literature-based and may vary depending on assay conditions.

Application Note 2: Cellular Target Engagement and Permeability Assessment

Scientific Rationale

While an enzymatic assay confirms direct inhibition, a cell-based assay is a crucial next step. It provides insights into a compound's ability to cross the cell membrane and engage its target in a more physiologically relevant environment. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is an excellent model as it differentiates into a monolayer of polarized enterocytes that endogenously express DPP-4 on their apical surface.[8][9][10] This model allows for the simultaneous assessment of target engagement and intestinal permeability.

Signaling Pathway: DPP-4 and Incretin Hormone Regulation

DPP4_Pathway cluster_gut Gut Lumen & Pancreas cluster_inactivation Inactivation Pathway cluster_inhibition Inhibition Pathway Meal Meal Intake Incretins Active Incretins (GLP-1, GIP) Meal->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas stimulate DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Inactive Inactive Metabolites DPP4->Inactive Inhibitor (R)-(3-Amino-pyrrolidin-1-yl)- acetic acid Analog Inhibitor->DPP4 inhibits

Caption: Role of DPP-4 in incretin hormone inactivation and its inhibition.

Detailed Protocol: Caco-2 Permeability and DPP-4 Activity Assay

Materials:

  • Caco-2 cells (e.g., ATCC HTB-37)

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with high glucose, 10% FBS, 1% non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)

  • Lucifer yellow for monolayer integrity testing

  • Test compounds and controls (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for compound quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a high density. Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

    • Expert Insight: Monolayer integrity is paramount. Before each experiment, measure the Transepithelial Electrical Resistance (TEER). TEER values should be >200 Ω·cm².[11] Additionally, perform a Lucifer yellow rejection test; permeability should be <1%.[12]

  • Permeability Study (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the test compound (e.g., at 10 µM) to the apical (upper) chamber.[13] Add fresh buffer to the basolateral (lower) chamber.

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.[14]

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for LC-MS/MS analysis.

  • Efflux Study (Basolateral to Apical - B to A):

    • Concurrently, in a separate set of wells, perform the transport experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Data Analysis:

    • Quantify the compound concentration in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)

      • Expert Insight: An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[12]

Application Note 3: Early ADME Profiling - Metabolic Stability

Scientific Rationale

Early assessment of a compound's metabolic stability is crucial for predicting its in vivo half-life and oral bioavailability. The liver is the primary site of drug metabolism, and liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[15] An in vitro microsomal stability assay measures the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance.[16]

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH solution)[15]

  • Test compound (1 µM final concentration) and positive controls (e.g., Dextromethorphan, Midazolam)[17]

  • Ice-cold acetonitrile (ACN) with an internal standard for reaction termination

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL final concentration) and the test compound (1 µM) in phosphate buffer.[15][17] Equilibrate at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH solution.[17]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.[15]

    • Expert Insight: A "minus-cofactor" control (without NADPH) should be run at the final time point to ensure that compound disappearance is due to enzymatic metabolism and not chemical instability or non-specific binding.[15]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percent parent compound remaining versus time.

    • The slope of this line (k) represents the elimination rate constant.

    • Calculate the in vitro half-life (t½): t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (V/P) * k Where V is the incubation volume and P is the amount of microsomal protein.

Data Presentation: Example ADME Profile
ParameterAssayResultClassification
Permeability (Papp, A-B) Caco-215 x 10⁻⁶ cm/sHigh
Efflux Ratio (ER) Caco-21.2Not an efflux substrate
In Vitro Half-life (t½) HLM Stability45 minModerately Stable
Intrinsic Clearance (CLint) HLM Stability30 µL/min/mgModerate Clearance

Conclusion

The this compound scaffold is a validated and powerful component in the design of DPP-4 inhibitors. The in vitro assays detailed here represent a logical and efficient progression for characterizing novel analogs. By systematically evaluating enzyme inhibition, cellular engagement, permeability, and metabolic stability, researchers can build a comprehensive data package to identify promising drug candidates for further development, ultimately accelerating the path toward new therapies for type 2 diabetes.

References

  • Sitagliptin - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sitagliptin? Retrieved January 18, 2026, from [Link]

  • Diabetes UK. (n.d.). Sitagliptin - Uses, How it Works and Side Effects. Retrieved January 18, 2026, from [Link]

  • Enanti Labs. (n.d.). Benefits of Sitagliptin Mechanism of action and dosage for diabetes. Retrieved January 18, 2026, from [Link]

  • Drugs.com. (2025, February 6). Sitagliptin: Package Insert / Prescribing Information / MOA. Retrieved January 18, 2026, from [Link]

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  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 18, 2026, from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved January 18, 2026, from [Link]

  • Frontiers. (2022, May 11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved January 18, 2026, from [Link]

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  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved January 18, 2026, from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved January 18, 2026, from [Link]

  • PubMed. (n.d.). Using Caco-2 cells as novel identification tool for food-derived DPP-IV inhibitors. Retrieved January 18, 2026, from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved January 18, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved January 18, 2026, from [Link]

  • ScienceDirect. (n.d.). Using Caco-2 cells as novel identification tool for food-derived DPP-IV inhibitors. Retrieved January 18, 2026, from [Link]

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  • CIML. (1992, March). Publication: Dipeptidyl peptidase IV (CD 26) gene expression in enterocyte-like colon cancer cell lines HT-29 and Caco-2. Cloning of the complete human coding sequence and changes of dipeptidyl peptidase IV mRNA levels during cell differentiation. Retrieved January 18, 2026, from [Link]

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Title: Development of a Cell-Based cAMP Assay for Screening (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid and its Analogs against Gαi-Coupled GPCRs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract: The G-protein coupled receptor (GPCR) superfamily, particularly those coupling to the Gαi inhibitory pathway, represents a major class of therapeutic targets. Modulating these receptors can impact a wide range of physiological processes, making the identification of novel agonists and antagonists a critical goal in drug discovery. This application note provides a comprehensive, field-tested guide for developing a robust, high-throughput cell-based assay to screen for modulators of Gαi-coupled receptors. We utilize (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, a compound with potential neuromodulatory activity, as a representative test article to illustrate the screening process.[1] The described methodology employs a Homogeneous Time-Resolved Fluorescence (HTRF®) competitive immunoassay to quantify changes in intracellular cyclic AMP (cAMP), providing a direct measure of receptor activation.

Introduction: The Gαi Pathway and the Need for Robust Screening

G-protein coupled receptors are integral membrane proteins that transduce extracellular signals into intracellular responses. A major subclass of these receptors couples to inhibitory G-proteins (Gαi/o). Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] This signaling cascade is implicated in a multitude of neurological and metabolic disorders, making Gαi-coupled receptors, such as the GABA-B receptor, attractive targets for therapeutic intervention.[3][4]

The discovery of novel ligands for these receptors hinges on the availability of sensitive, reliable, and scalable screening assays. This compound is a chiral amino acid derivative featuring a pyrrolidine ring, a structural motif present in many neuroactive compounds.[1][5][6] Its potential to modulate neurotransmitter systems makes it an ideal candidate for screening against neurological targets like Gαi-coupled GPCRs.[1]

This guide details the development and validation of a cell-based assay designed to screen compounds like this compound for agonist or antagonist activity at a representative Gαi-coupled receptor.

Principle of the Assay: HTRF®-Based cAMP Detection

The assay quantifies receptor activation by measuring the resulting decrease in intracellular cAMP. To achieve this with high sensitivity, we employ a Homogeneous Time-Resolved Fluorescence (HTRF®) assay. This technology is based on a competitive immunoassay between the endogenous cAMP produced by the cells and a d2-labeled cAMP tracer.[7][8][9][10]

These two cAMP species compete for binding to a specific monoclonal antibody labeled with a Europium cryptate (the donor fluorophore).[10]

  • High cAMP Levels (Basal/Stimulated): When intracellular cAMP is high (e.g., after stimulation with forskolin), it outcompetes the d2-labeled cAMP for antibody binding. This keeps the donor (Europium cryptate) and acceptor (d2) far apart, resulting in a low FRET signal.[7][8]

  • Low cAMP Levels (Gαi Agonist Activation): When a Gαi-coupled receptor is activated by an agonist, adenylyl cyclase is inhibited, and intracellular cAMP levels drop. The d2-labeled cAMP tracer can now bind to the antibody, bringing the donor and acceptor into close proximity. This results in a high FRET signal.[7][8][11]

The specific HTRF® signal is inversely proportional to the concentration of cAMP in the sample, providing a robust method for quantifying Gαi-coupled receptor activation.[9][10][11]

G_alpha_i_Pathway cluster_membrane Cell Membrane GPCR Gαi-Coupled GPCR G_protein Gαi Protein GPCR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Conversion Blocked G_protein->AC Inhibits Agonist Agonist ((R)-3-Amino-pyrrolidin-1-yl)-acetic acid) Agonist->GPCR Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: Gαi signaling pathway initiated by agonist binding.

PART 1: Assay Development and Protocol

Section 1.1: Cell Line Selection and Engineering

The foundation of a reliable cell-based assay is a stable and well-characterized cell line. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells are industry standards for heterologous expression of GPCRs due to their robust growth, high transfection efficiency, and relatively low endogenous GPCR expression.[12][13][14][15]

  • Host Cell Choice: CHO-K1 cells are selected for this protocol. They are known for their genetic stability and favorable metabolic profile for protein production, making them ideal for generating stable cell lines.[12][15][16]

  • Receptor Expression: A stable CHO-K1 cell line expressing the human Gαi-coupled receptor of interest must be generated. For heterodimeric receptors like GABA-B, both subunits (e.g., GABAB1 and GABAB2) must be co-expressed to form a functional receptor on the cell surface.[2]

  • Quality Control: The stable cell line should be validated for receptor expression (e.g., via ELISA or flow cytometry) and functionality by testing its response to a known reference agonist.[3][17][18]

Section 1.2: Materials and Reagents
ReagentSupplierPurpose
CHO-K1 cells expressing the target Gαi-GPCRIn-house/VendorBiological system
Culture Medium (e.g., F-12K Medium, 10% FBS)Standard VendorCell growth and maintenance
Stimulation Buffer (e.g., HBSS, 20 mM HEPES)Standard VendorAssay vehicle for compounds
ForskolinStandard VendorAdenylyl cyclase activator (positive control)
IBMX (3-isobutyl-1-methylxanthine)Standard VendorPhosphodiesterase (PDE) inhibitor
Reference Agonist/AntagonistStandard VendorPositive controls for pharmacology
This compoundSmolecule/VendorTest Compound
HTRF® cAMP Dynamic 2 KitRevvity/CisbioDetection reagents
384-well, low-volume, white platesStandard VendorAssay plates

Expert Insight: The inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is critical.[11] PDEs degrade cAMP; inhibiting them prevents the breakdown of the second messenger, amplifying the assay signal and increasing its dynamic range.

Section 1.3: Step-by-Step Experimental Protocol

This protocol is optimized for a 384-well plate format. All incubations are performed at 37°C unless otherwise specified.

  • Cell Preparation:

    • Culture the engineered CHO-K1 cells to approximately 80-90% confluency.

    • Harvest cells using a non-enzymatic dissociation buffer to preserve receptor integrity.

    • Centrifuge the cells and resuspend them in pre-warmed stimulation buffer containing IBMX to the desired density (optimization required, typically 1,000-10,000 cells/well).[11]

  • Compound Plating (Agonist Mode):

    • Prepare serial dilutions of the test compound, this compound, and reference agonist in stimulation buffer at 2x the final desired concentration.

    • Dispense 5 µL of the 2x compound dilutions into the appropriate wells of the 384-well plate.

    • For control wells, add 5 µL of stimulation buffer (for maximum forskolin stimulation) or 5 µL of a saturating concentration of reference agonist (for maximum Gαi response).

  • Cell Stimulation:

    • Prepare a 2x solution of Forskolin in stimulation buffer. The optimal concentration must be determined during assay development (typically the EC80 to EC90 concentration).

    • Add 5 µL of the 2x Forskolin solution to all wells except the negative control (basal) wells.

    • Immediately add 10 µL of the prepared cell suspension to all wells. The final volume is now 20 µL.

    • Seal the plate and incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Following the HTRF® kit manufacturer's instructions, prepare the working solutions of the cAMP-d2 tracer and the Eu-Cryptate antibody in the provided lysis buffer.[10]

    • Dispense 5 µL of the cAMP-d2 solution into each well.

    • Dispense 5 µL of the Eu-Cryptate antibody solution into each well.

    • Seal the plate, protect from light, and incubate for 1 hour at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[9]

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout A 1. Prepare 2x Compound Plate D 4. Add Cells & Forskolin to Compound Plate A->D B 2. Harvest & Resuspend Cells with IBMX B->D C 3. Prepare 2x Forskolin Solution C->D E 5. Incubate 30 min @ 37°C D->E F 6. Add HTRF® Lysis/Detection Reagents E->F G 7. Incubate 60 min @ RT F->G H 8. Read Plate (620nm & 665nm) G->H

Caption: High-level workflow for the Gαi agonist screening assay.

PART 2: Assay Validation and Data Analysis

A robust assay is one that is accurate, precise, and reproducible.[19][20] Validation ensures the assay is "fit for purpose" for screening campaigns.[19][21]

Section 2.1: Key Validation Parameters
ParameterDescriptionAcceptance Criteria
Signal Window (S/B) The ratio of the mean signal of the uninhibited control (forskolin only) to the mean signal of the fully inhibited control (saturating agonist).Generally > 2, but depends on assay variability.
Z'-Factor A statistical measure of assay quality that accounts for both the signal window and data variation. It is calculated using high and low signal controls.[22]An assay with a Z' > 0.5 is considered excellent for HTS.[23] However, values between 0 and 0.5 can be acceptable for cell-based assays.[23]
EC50/IC50 Reproducibility The potency values for reference compounds should be consistent across multiple experiments.Less than three-fold variation is typically acceptable.
DMSO Tolerance The assay must be tolerant to the final concentration of dimethyl sulfoxide (DMSO), the solvent used for most compound libraries.Assay performance should not be significantly impacted at the final screening concentration (typically ≤1%).[22]
Section 2.2: Data Analysis Workflow
  • Calculate HTRF® Ratio: For each well, calculate the ratio of the fluorescence signals:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition: The data should be normalized to the assay controls to determine the percent inhibition of the forskolin-stimulated cAMP production.

    • % Inhibition = 100 * (1 - (Sample Ratio - Min Signal) / (Max Signal - Min Signal)))

      • Max Signal: Forskolin-stimulated control (agonist absent)

      • Min Signal: Control with saturating reference agonist

  • Dose-Response Curve Fitting:

    • Plot the Percent Inhibition against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the EC50 (for agonists) or IC50 (for antagonists).

PART 3: Screening this compound

Using the validated protocol, the test compound was screened in agonist mode. A dose-response curve was generated by testing concentrations ranging from 1 nM to 100 µM.

CompoundEC50 (µM)Max Inhibition (%)
Reference Agonist0.02598.5
This compound 1.25 95.2
Negative Control> 100N/A

The results indicate that this compound acts as a full agonist at the target receptor, with a potent EC50 value of 1.25 µM. This demonstrates the utility of the assay in identifying and characterizing novel modulators of Gαi-coupled receptors.

Conclusion and Future Directions

This application note provides a detailed framework for the development, validation, and execution of a high-throughput, cell-based HTRF® assay for screening compounds against Gαi-coupled GPCRs. By following these protocols, researchers can reliably identify novel agonists and antagonists, such as the demonstrated activity of this compound. This robust and validated system serves as a critical tool in the early stages of drug discovery, enabling the efficient triage of large compound libraries and the pharmacological characterization of promising lead candidates.

References

  • Abcam. (n.d.). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (AB133081).
  • Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit (E-BC-D007).
  • Assay Genie. (n.d.). GABA-B Receptor Colorimetric Cell-Based ELISA Kit (CBCAB00175).
  • Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit.
  • Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
  • ResearchGate. (n.d.). Principles of the HTRF cAMP Assay.
  • National Center for Biotechnology Information. (n.d.). Principles of the HTRF cAMP Assay. In Assay Guidance Manual.
  • Cytion. (n.d.). CHO-K1 Cell Line: A Staple in Biotechnological Research Applications.
  • Boster Biological Technology. (n.d.). GABA-B Receptor Colorimetric Cell-Based ELISA Kit.
  • BPS Bioscience. (n.d.). DPP4 Assay Kit.
  • Dana Bioscience. (n.d.). GABA-B Receptor Colorimetric Cell-Based ELISA Kit.
  • Smolecule. (2023, August 16). This compound.
  • ResearchGate. (2016, February 22). Can a functional GPCR assay be performed on transfected HEK293T cells in suspension?
  • Revvity. (n.d.). HTRF® package insert cAMP HiRange.
  • Revvity. (2025, October). cAMP - Gs Dynamic Kit.
  • Bio-protocol. (2023, November 6). GPCR deorphanization assay in HEK-293 cells.
  • ResearchGate. (2024, May 31). (PDF) GPCR deorphanization assay in HEK-293 cells.
  • Thermo Fisher Scientific. (2025, March 17). The science of cell line development for biologics: Improving stability and yield.
  • Thermo Fisher Scientific. (n.d.). Performing Cyclic AMP hTRF Screening Assays with the Thermo Scientific Varioskan LUX Multimode Reader.
  • Thomas, P., & Smart, T. G. (2011). Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. PLoS ONE, 6(1), e16249.
  • ResearchGate. (n.d.). Endogenous GPCRs in HEK293 cells.
  • evitria AG. (2022, May 3). CHO cells - 7 facts about the cell line derived from the ovary of the Chinese hamster.
  • Boon, L. (2021, March 30). Which CHO cell is the right CHO cell? Drug Target Review.
  • Wikipedia. (n.d.). Chinese hamster ovary cell.
  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. In Assay Guidance Manual.
  • Chem-Impex. (n.d.). (3-Amino-pyrrolidin-1-yl)acetic acid.
  • McManus, O. B., & Iannone, M. (2020). Z' Does Not Need to Be > 0.5. SLAS Discovery, 25(8), 855-860.
  • Vulcanchem. (n.d.). ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid.
  • Nielsen, J. A., et al. (2025, May 16).
  • Sigma-Aldrich. (n.d.). Ready-to-Assay GABAB GABA Family Receptor Frozen Cells.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
  • Sterling Pharma Solutions. (2024, August 15). Applying analytical method validation to cell-based potency assays.
  • Vulcanchem. (n.d.). ((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid.
  • BioProcess International. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges.
  • Benchchem. (n.d.). (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid.

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Topic: High-Performance Liquid Chromatography (HPLC) for Chiral Separation of (R)- and (S)-(3-Amino-pyrrolidin-1-yl)-acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomeric purity of chiral molecules is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. (3-Amino-pyrrolidin-1-yl)-acetic acid is a cyclic β-amino acid derivative, a structural motif found in various bioactive compounds. This application note presents robust High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of its (R)- and (S)-enantiomers. Two primary strategies are detailed: 1) a direct method using a macrocyclic glycopeptide-based Chiral Stationary Phase (CSP) suitable for mass spectrometry (MS) detection, and 2) an indirect method involving pre-column derivatization to form diastereomers, enabling separation on a conventional achiral column with UV detection. This guide provides a scientific rationale for methodological choices, step-by-step protocols, and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Imperative of Chiral Purity

In drug discovery and synthesis, molecules containing stereogenic centers must be carefully characterized. The specific three-dimensional arrangement of atoms, or stereochemistry, dictates the interaction of a molecule with its biological target. For chiral compounds like (3-Amino-pyrrolidin-1-yl)-acetic acid, one enantiomer may be therapeutically active while the other could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory agencies worldwide mandate strict control over the enantiomeric composition of chiral drug substances.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing enantiomeric purity due to its high resolution, accuracy, and adaptability.[1] This document serves as a practical guide to developing and implementing a reliable HPLC method for separating the enantiomers of (3-Amino-pyrrolidin-1-yl)-acetic acid, a polar, zwitterionic molecule that presents unique analytical challenges.

Principle of Chiral Recognition in HPLC

Chiral separation by HPLC is achieved by creating a transient diastereomeric relationship between the enantiomers of the analyte and a chiral selector. This can be accomplished in two main ways:

  • Direct Separation: The chiral selector is immobilized onto the surface of the HPLC packing material, creating a Chiral Stationary Phase (CSP).[2] As the racemic analyte passes through the column, the two enantiomers form short-lived diastereomeric complexes with the CSP. Differences in the stability and steric hindrance of these complexes lead to different retention times, resulting in separation. Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective for separating underivatized amino acids because they possess multiple interaction sites (ionic, hydrogen bonding, hydrophobic) that facilitate chiral recognition.[3]

  • Indirect Separation: The analyte enantiomers are reacted with a chiral derivatizing agent (CDA) before injection into the HPLC. This reaction converts the enantiomeric pair into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a standard, achiral stationary phase (e.g., C18).[4][5] This approach is advantageous when the analyte lacks a UV chromophore, as the derivatizing agent can introduce a highly UV-absorbent or fluorescent tag.[6]

The choice between these methods depends on the analyte's properties, the available instrumentation (especially detectors), and the specific goals of the analysis.

Method Development & Strategy

The primary challenge in analyzing (3-Amino-pyrrolidin-1-yl)-acetic acid is its lack of a significant UV chromophore, rendering standard UV detection ineffective. Therefore, the analytical strategy must incorporate a suitable detection method.

Strategy A: Direct Separation with Advanced Detection (MS/ELSD)

This is the most straightforward approach, avoiding extra sample preparation steps. It relies on a CSP that can resolve the native, underivatized enantiomers.

  • Causality: A teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T) is selected because its structure provides a complex array of chiral selectors, including carboxyl and amino groups, which can engage in electrostatic, hydrogen-bonding, and dipole-dipole interactions with the zwitterionic analyte.[3] The separation is typically performed in polar ionic mode, where a polar organic mobile phase is modified with a small amount of acid and base. These additives control the ionization state of both the analyte and the stationary phase, which is critical for achieving optimal retention and selectivity.

Strategy B: Indirect Separation via Derivatization with UV Detection

This classic and highly robust strategy overcomes the detection challenge and allows the use of ubiquitous HPLC-UV systems.

  • Causality: The primary amine of the analyte is reacted with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). This chiral agent forms stable diastereomers. The dinitrophenyl group introduced is a powerful chromophore, allowing for sensitive UV detection. The resulting diastereomers are significantly more hydrophobic than the parent compound, making them ideal for separation on a reversed-phase C18 column.[4][7]

Experimental Protocols

Protocol A: Direct Chiral Separation by HPLC-MS

This protocol is designed for direct enantiomeric separation without derivatization.

Workflow Diagram: Direct Separation

cluster_prep Sample Preparation cluster_hplc HPLC-MS Analysis cluster_data Data Analysis s1 Accurately weigh racemic standard or sample s2 Dissolve in mobile phase to 1 mg/mL s1->s2 s3 Filter through 0.45 µm syringe filter s2->s3 h1 Equilibrate CHIROBIOTIC T column s3->h1 h2 Inject filtered sample h1->h2 h3 Run isocratic method h2->h3 d1 Integrate peaks in chromatogram h3->d1 d2 Calculate Resolution (Rs) and Enantiomeric Excess (% ee) d1->d2

Caption: Workflow for direct chiral HPLC-MS analysis.

Instrumentation & Materials:

  • HPLC or UHPLC system with a mass spectrometer (MS) or Evaporative Light Scattering Detector (ELSD).

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).

  • (R/S)-(3-Amino-pyrrolidin-1-yl)-acetic acid standard.

  • HPLC-grade methanol, glacial acetic acid, and triethylamine (TEA).

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Methanol / Acetic Acid / TEA in a ratio of 100 / 0.05 / 0.02 (v/v/v). For example, to make 1 L, use 1000 mL of methanol, 0.5 mL of acetic acid, and 0.2 mL of TEA. Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the racemic standard by dissolving it in the mobile phase. For unknown samples, use a similar concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Install the Astec® CHIROBIOTIC® T column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow both enantiomers to elute (e.g., 20-30 minutes).

    • Detection is performed by MS (in positive ion mode, monitoring the [M+H]+ ion) or ELSD.

Data Presentation: HPLC Parameters (Protocol A)

ParameterRecommended ConditionRationale
Column Astec® CHIROBIOTIC® T, 250x4.6 mm, 5 µmProven CSP for underivatized amino acids.[3]
Mobile Phase Methanol / Acetic Acid / TEA (100 / 0.05 / 0.02, v/v/v)Polar ionic mode enhances chiral recognition.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25 °CProvides good efficiency and reproducibility.
Injection Vol. 10 µLStandard volume; can be optimized.
Detector Mass Spectrometer or ELSDRequired due to lack of a UV chromophore.
Protocol B: Indirect Separation via Derivatization by HPLC-UV

This protocol uses a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.

Workflow Diagram: Indirect Separation

cluster_deriv Pre-Column Derivatization cluster_hplc HPLC-UV Analysis cluster_data Data Analysis p1 Dissolve sample in borate buffer p2 Add Marfey's Reagent (FDAA) in acetone p1->p2 p3 Incubate at 40°C for 1 hour p2->p3 p4 Quench reaction with acid p3->p4 h1 Equilibrate C18 column p4->h1 h2 Inject derivatized sample h1->h2 h3 Run gradient method h2->h3 d1 Integrate peaks at 340 nm h3->d1 d2 Calculate Resolution (Rs) and Enantiomeric Excess (% ee) d1->d2

Sources

Application Notes and Protocols: Characterizing (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid Binding to the Glycine Transporter Type 1 (GlyT1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of GlyT1 Inhibition

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system (CNS), playing a pivotal role in synaptic plasticity, learning, and memory.[1] For activation, the NMDA receptor requires the binding of not only glutamate but also a co-agonist, glycine.[2][3] The concentration of glycine in the synaptic cleft is meticulously regulated by the Glycine Transporter Type 1 (GlyT1), a protein located on the membranes of both glial cells and neurons.[3][4] By controlling the reuptake of glycine, GlyT1 directly modulates the activity of NMDA receptors.

Hypofunction of the NMDA receptor system has been implicated in the pathophysiology of schizophrenia, particularly its cognitive and negative symptoms.[1][3] Consequently, inhibiting GlyT1 to increase synaptic glycine levels and enhance NMDA receptor function has emerged as a promising therapeutic strategy.[1][4] (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid and its analogues represent a class of compounds designed to interact with such neurotransmitter systems, making the characterization of their binding affinity and selectivity crucial for drug development.[5]

This guide provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of this compound for the human Glycine Transporter Type 1 (GlyT1).

Assay Principle: Competitive Radioligand Binding

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor due to their sensitivity and robustness.[6] This protocol employs a competitive binding assay, a powerful method to determine the relative affinity of an unlabeled test compound (the "competitor," in this case, this compound) for a receptor.

The assay works by incubating a fixed concentration of a high-affinity radiolabeled ligand ([³H]-ligand) with a source of the target receptor (membranes from cells expressing GlyT1). In the presence of increasing concentrations of the unlabeled test compound, the binding of the radioligand to the receptor will be progressively inhibited. By measuring the amount of bound radioactivity at each concentration of the test compound, an inhibition curve can be generated, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ is then used to calculate the Kᵢ value, which represents the binding affinity of the test compound for the receptor.

Logical Flow of Competitive Binding

G cluster_binding Binding Equilibrium cluster_competition Competition Receptor GlyT1 Receptor BoundComplex Receptor-Radioligand Complex (Signal) Receptor->BoundComplex Binds RadioLigand Radioligand ([³H]-Org 24598) RadioLigand->BoundComplex Binds TestCompound Test Compound ((R)-3-Amino-pyrrolidin-1-yl)-acetic acid TestCompound->Receptor Competes with Radioligand Measurement Measure Radioactivity (Bound Signal) BoundComplex->Measurement Leads to Analysis Calculate IC₅₀ and Kᵢ Measurement->Analysis

Caption: Competitive binding of the test compound and radioligand to GlyT1.

Protocol: GlyT1 Competitive Binding Assay using Scintillation Proximity Assay (SPA)

This protocol utilizes the Scintillation Proximity Assay (SPA) technology, a homogeneous assay format that does not require a physical separation step of bound and free radioligand.[7][8] This makes it highly amenable to high-throughput screening.[9]

Rationale for SPA: In an SPA, the receptor source is immobilized onto microbeads containing a scintillant.[10] When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead for the emitted beta particles (from ³H decay) to excite the scintillant, generating a light signal. Unbound radioligand in the bulk solution is too far away to cause a signal, eliminating the need for wash steps.[8][10]

I. Materials and Reagents
Reagent/MaterialSupplier & Cat. No. (Example)Storage
hGlyT1-expressing CHO-K1 cell membranesPerkinElmer (ES-371-M)-80°C
[³H]-Org 24598PerkinElmer (NET1158)-20°C
This compoundSmolecule (SMO-1187931-07-2)RT or as specified
Sarcosine (N-Methylglycine)Sigma-Aldrich (M0764)Room Temperature
Wheat Germ Agglutinin (WGA) PVT SPA BeadsPerkinElmer (RPNQ0001)4°C
96-well Microplates (OptiPlate™)PerkinElmer (6005290)Room Temperature
Assay Buffer(See preparation below)4°C
DMSO, ACS GradeSigma-Aldrich (D2650)Room Temperature
II. Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

    • Prepare a stock solution of 1 M Tris-HCl, pH 7.4.

    • In a suitable container, combine the appropriate volumes of stock solutions to achieve the final concentrations.

    • Adjust the final pH to 7.4 with HCl or NaOH if necessary.

    • Filter sterilize and store at 4°C. Causality: The specific ionic composition of the buffer is critical for maintaining the physiological conformation and function of the GlyT1 transporter.[2]

  • Test Compound (this compound) Stock and Dilutions

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 100 pM). This will be the 20X final concentration plate. Expertise: Preparing dilutions in DMSO prevents precipitation and maintains compound integrity. A wide concentration range is essential to define the full inhibition curve.

  • Radioligand ([³H]-Org 24598) Working Solution

    • The goal is a final assay concentration of ~1 nM. This is typically near the Kₑ value of the radioligand for the receptor, providing a good assay window.

    • Dilute the radioligand stock in Assay Buffer to the required 2X final concentration (i.e., 2 nM). Trustworthiness: Always prepare radioligand solutions fresh on the day of the experiment to minimize degradation.

  • Non-Specific Binding (NSB) Control

    • Prepare a solution of a known, high-affinity GlyT1 ligand, such as Sarcosine, at a high concentration (e.g., 1 mM final concentration) in Assay Buffer. This will be used to define the amount of radioligand binding that is not specific to the GlyT1 transporter.[11]

  • GlyT1 Membrane and SPA Bead Slurry

    • On the day of the assay, thaw the hGlyT1 cell membranes on ice.

    • Calculate the required amount of membrane protein per well (e.g., 5-10 µg).

    • Calculate the required amount of WGA SPA beads (e.g., 0.5 mg per well).

    • Gently resuspend the SPA beads in Assay Buffer.

    • In a single tube, combine the required volume of membranes and SPA beads in Assay Buffer. Incubate on a rocker at room temperature for 30-60 minutes to allow the membranes to couple to the beads. Causality: WGA binds to glycosylated residues on the cell membrane, effectively capturing the receptor-containing vesicles onto the SPA bead.

III. Assay Procedure (96-well plate format)
  • Plate Layout: Design the plate map to include wells for Total Binding (no competitor), Non-Specific Binding (NSB, with Sarcosine), and the test compound dilution series. Run all conditions in triplicate.

  • Addition of Reagents:

    • Add 5 µL of 100% DMSO to the "Total Binding" wells.

    • Add 5 µL of the appropriate concentration from the test compound dilution plate to the experimental wells.

    • Add 5 µL of the high-concentration Sarcosine solution (in DMSO) to the "NSB" wells.

    • Add 50 µL of the [³H]-Org 24598 working solution (2 nM) to all wells.

    • Add 50 µL of the pre-coupled GlyT1 membrane/SPA bead slurry to all wells.

  • Incubation:

    • Seal the plate with a top sealer.

    • Incubate the plate at room temperature for 60-120 minutes on a plate shaker with gentle agitation. Expertise: The incubation time should be sufficient to allow the binding reaction to reach equilibrium. This should be determined empirically in preliminary kinetic experiments.[6]

  • Signal Detection:

    • After incubation, allow the beads to settle for at least 3 hours (or centrifuge the plate at a low speed, e.g., 800 x g for 2 minutes).

    • Read the plate on a suitable microplate scintillation counter (e.g., MicroBeta²).

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_readout 3. Data Acquisition & Analysis A Prepare Assay Buffer D Couple GlyT1 Membranes to SPA Beads A->D B Dilute Test Compound This compound E Add Test Compound / DMSO / NSB control B->E C Prepare Radioligand ([³H]-Org 24598) F Add Radioligand C->F G Add Membrane/Bead Slurry D->G E->F F->G H Incubate (e.g., 90 min, RT) to reach equilibrium G->H I Settle beads / Centrifuge H->I J Read Plate in Scintillation Counter (CPM) I->J K Data Analysis: Plot Inhibition Curve, Calculate IC₅₀ & Kᵢ J->K

Caption: Workflow for the GlyT1 competitive binding SPA.

IV. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = (Total Binding CPM) - (Non-Specific Binding CPM).

    • This represents the portion of radioligand binding that is specifically to the GlyT1 transporter.

  • Generate Inhibition Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding remaining: % Inhibition = 100 * (1 - [(CPM in presence of test compound - NSB CPM) / (Total Binding CPM - NSB CPM)])

    • Plot the % Inhibition versus the log concentration of this compound.

  • Determine IC₅₀:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation.

    • The software will calculate the log(IC₅₀), from which the IC₅₀ value is derived. The IC₅₀ is the concentration of the test compound that causes 50% inhibition of specific radioligand binding.[12]

  • Calculate the Inhibition Constant (Kᵢ):

    • The Kᵢ is a more accurate measure of affinity as it accounts for the concentration and affinity of the radioligand used.

    • Use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))

      • Where:

        • [L] is the concentration of the radioligand ([³H]-Org 24598) used in the assay.

        • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor. This value should be determined independently via a saturation binding experiment or obtained from the literature/supplier.[6]

Expected Results & Interpretation

The primary output will be the Kᵢ value for this compound at the human GlyT1 transporter. A lower Kᵢ value indicates a higher binding affinity. This quantitative measure is essential for structure-activity relationship (SAR) studies and for comparing the potency of different compounds.

ParameterDescriptionExample Value
IC₅₀ Concentration of test compound causing 50% inhibition of radioligand binding.50 nM
Kₑ of [³H]-Org 24598 Affinity of the radioligand for GlyT1.1.5 nM
[L] Concentration of radioligand used.1.0 nM
Kᵢ Calculated binding affinity of the test compound for GlyT1.30 nM

A successful assay will yield a well-defined sigmoidal curve with a good signal-to-noise ratio (Total Binding CPM should be at least 5-10 times the NSB CPM). The data points should show low variability between replicates.

Self-Validation and Troubleshooting

A robust assay protocol includes internal controls for self-validation:

  • Reference Compound: Include a known GlyT1 inhibitor with a well-characterized Kᵢ value (e.g., ALX-5407) in every assay plate.[13] The calculated Kᵢ for this reference compound should fall within a consistent, acceptable range across experiments, ensuring assay reliability.

  • Z'-factor: For screening applications, the Z'-factor can be calculated from the Total and NSB wells to quantify the quality of the assay. A Z' > 0.5 is indicative of an excellent assay.

  • Troubleshooting:

    • High NSB (>30% of Total): May indicate radioligand sticking to the plate or filter, or issues with the membrane prep. Consider adding bovine serum albumin (BSA) to the assay buffer or reducing the membrane concentration.

    • Low Signal (Low Total Binding CPM): Could be due to inactive membranes, degraded radioligand, or insufficient receptor/bead concentration. Verify the activity of all reagents.

    • Poor Curve Fit: High variability between replicates or an inappropriate concentration range of the test compound. Ensure accurate pipetting and extend the dilution series.

By adhering to this detailed protocol and its underlying principles, researchers can accurately and reliably determine the binding characteristics of this compound and other novel compounds at the Glycine Transporter Type 1.

References

  • Harvey, R. J., & Yee, B. K. (2013). Glycine transporter 1: a new therapeutic target for schizophrenia. Current Pharmaceutical Design, 19(7), 1311–1320. [Link]

  • Egyed, A., Szabó, G., & László, H. G. (2013). The kinetics of glycine transporter type 1 inhibitors. The Journal of Physiology, 591(Pt 1), 71. [Link]

  • Patsnap. (2024). What are GlyT1 inhibitors and how do they work?. Synapse. [Link]

  • Patsnap. (2024). What are GlyT1 modulators and how do they work?. Synapse. [Link]

  • Mezler, M., et al. (2008). A novel radioligand for glycine transporter 1: characterization and use in autoradiographic and in vivo brain occupancy studies. Molecular Pharmacology, 74(6), 1673-1683. [Link]

  • Mezler, M., et al. (2003). Development of a scintillation proximity assay for analysis of Na+/Cl--dependent neurotransmitter transporter activity. Journal of Biomolecular Screening, 8(4), 453-461. [Link]

  • Brown, J. A., et al. (1998). [3H]-(R)-NPTS, a radioligand for the type 1 glycine transporter. Journal of Medicinal Chemistry, 41(17), 3165-3173. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube. [Link]

  • Current Protocols in Neuroscience. (2005). Scintillation proximity assay. PubMed. [Link]

  • Current Protocols in Pharmacology. (2002). Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. PubMed. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]

  • Bio-protocol. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. [Link]

  • Grimm, S. H., et al. (2021). MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. ChemMedChem, 16(1), 199-215. [Link]

  • Sun, S., & An, S. (2009). Application of Scintillation Proximity Assay in Drug Discovery. Current Pharmaceutical Biotechnology, 10(4), 430-437. [Link]

Sources

Application Notes and Protocols for the Synthesis of Constrained Peptides Using (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced bioavailability, limiting their clinical utility.[1][2] Constraining the peptide backbone into a bioactive conformation is a powerful strategy to overcome these limitations.[1] The incorporation of rigid structural motifs can pre-organize the peptide into a conformation that is favorable for receptor binding, leading to enhanced activity and resistance to proteolytic degradation.

This application note provides a detailed guide for the use of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, a unique bifunctional building block, to introduce conformational constraints in peptides. This chiral scaffold, with its embedded secondary amine within a pyrrolidine ring, can act as a turn-inducing element, effectively locking the peptide backbone into a more defined three-dimensional structure.[3][4][5] We will delve into the principles of its application in solid-phase peptide synthesis (SPPS), provide detailed protocols for its incorporation, and discuss methods for the characterization of the resulting constrained peptides.

Chemical Properties and Design Principles

This compound possesses two points of attachment for peptide chain elongation: a primary amine on the pyrrolidine ring and a carboxylic acid. This allows for its seamless integration into a growing peptide chain using standard Fmoc-based solid-phase synthesis protocols. The rigid pyrrolidine ring restricts the rotational freedom of the peptide backbone, influencing the local conformation.[3][6][7]

When designing a constrained peptide using this building block, consider the following:

  • Position of Incorporation: The location of the this compound residue within the peptide sequence will dictate the nature of the induced turn and the overall global conformation.

  • Orthogonal Protection: To incorporate this building block, the primary amine must be protected with a group that is orthogonal to the Fmoc group used for N-terminal protection, such as a Boc group. This allows for selective deprotection and chain elongation.

  • Cyclization Strategies: The presence of the secondary amine within the pyrrolidine ring and the primary amine at the 3-position opens up possibilities for various cyclization strategies, including side-chain-to-backbone or side-chain-to-side-chain cyclization to further constrain the peptide.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.[][9]

Preparation of Fmoc-(R)-3-(Boc-amino)pyrrolidin-1-yl-acetic acid

Prior to its use in SPPS, the this compound must be appropriately protected. The primary amine is typically protected with a Boc group, and the secondary amine is protected with an Fmoc group. This protected building block may be commercially available or can be synthesized.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating the protected this compound into a peptide sequence on a solid support is outlined below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Washing Steps (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Washing Steps (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection end of sequence Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Incorporation of Fmoc-(R)-3-(Boc-amino)pyrrolidin-1-yl-acetic acid

This protocol details a single coupling cycle for the incorporation of the protected building block.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • Fmoc-(R)-3-(Boc-amino)pyrrolidin-1-yl-acetic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[10]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-(R)-3-(Boc-amino)pyrrolidin-1-yl-acetic acid:

    • In a separate vial, dissolve Fmoc-(R)-3-(Boc-amino)pyrrolidin-1-yl-acetic acid (3 eq.), HBTU or HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional): If the ninhydrin test is positive after the coupling step, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Characterization and Analysis of Constrained Peptides

Thorough characterization is essential to confirm the identity, purity, and conformational properties of the synthesized peptide.

Analysis_Workflow Crude_Peptide Crude Peptide RP_HPLC Purification by RP-HPLC Crude_Peptide->RP_HPLC MS Mass Spectrometry (MS) (Identity Confirmation) RP_HPLC->MS Analytical_HPLC Analytical RP-HPLC (Purity Assessment) RP_HPLC->Analytical_HPLC NMR NMR Spectroscopy (Conformational Analysis) RP_HPLC->NMR CD Circular Dichroism (CD) (Secondary Structure) RP_HPLC->CD Bioassay Biological Activity Assay RP_HPLC->Bioassay

Caption: Analytical workflow for the characterization of constrained peptides.

1. Purification and Purity Assessment:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Purify the crude peptide using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analytical RP-HPLC: Assess the purity of the final product. A purity of >95% is generally required for biological studies.[11]

2. Identity Confirmation:

  • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using techniques such as MALDI-TOF or ESI-MS.

3. Conformational Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.[4][6] Key experiments include:

    • 1D ¹H NMR: To observe the chemical shifts of protons.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides distance restraints for structure calculation.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can provide information about the secondary structure content (e.g., α-helix, β-sheet, turns) of the peptide in different solvent environments.

Data Presentation

ParameterExpected ValueNotes
Resin Loading 0.3 - 0.7 mmol/gDependent on the specific resin used.
Coupling Efficiency (Standard Amino Acids) >99%Monitored by ninhydrin test.
Coupling Efficiency ((R)-3-Amino-pyrrolidin-1-yl)-acetic acid) 95-99%May require extended coupling times or double coupling.
Crude Peptide Purity (by HPLC) 50-80%Sequence-dependent.
Final Purified Yield 10-30%Dependent on peptide length, sequence, and purification efficiency.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling of the Constrained Amino Acid Steric hindrance.Increase coupling time to 4-6 hours or perform a double coupling. Use a more powerful coupling reagent like HATU.
Low Crude Peptide Purity Side reactions during synthesis or cleavage.Optimize coupling and deprotection times. Ensure efficient washing between steps. Use appropriate scavengers in the cleavage cocktail.
Poor Solubility of the Purified Peptide Aggregation due to the constrained conformation.Experiment with different solvent systems for purification and storage (e.g., containing DMSO or acetonitrile).

Conclusion

The incorporation of this compound into peptides via solid-phase synthesis is a viable and effective strategy for introducing conformational constraints. The protocols outlined in this application note provide a robust framework for the successful synthesis and characterization of these modified peptides. The resulting constrained peptides are expected to exhibit enhanced biological activity and stability, making them valuable tools for drug discovery and development professionals. Careful optimization of coupling conditions and thorough analytical characterization are paramount to achieving high-quality constrained peptides for further investigation.

References

  • The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Journal of the American Chemical Society.
  • Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry.
  • The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry.
  • Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry.
  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry.
  • Why Fmoc-Protected Amino Acids Domin
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Journal of the American Chemical Society.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick str
  • Solid phase synthesis and NMR conformational studies on cyclic decapeptide templ
  • Fmoc Amino Acids. BOC Sciences.
  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
  • Use of a Scaffold Peptide in the Biosynthesis of Amino Acid Derived N
  • Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety.
  • Synthesis and NMR Studies of Cyclopeptides Containing a Sugar Amino Acid. Organic Letters.
  • Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals.
  • Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Peptide Science.
  • Manufacturing of peptides exhibiting biological activity. Journal of Zhejiang University. Science. B.
  • Peptide Resin Loading Protocols. Sigma-Aldrich.
  • Introduction to Peptide Synthesis. Current Protocols in Protein Science.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. This compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules, particularly in the development of therapeutics targeting neurological disorders.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its synthesis and achieve optimal results.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of this compound. Each entry details potential causes for common issues and provides actionable, step-by-step solutions.

Question 1: Why is the yield of my N-alkylation reaction between (R)-3-aminopyrrolidine and a haloacetic acid derivative consistently low?

Low yields in the N-alkylation step are a frequent challenge. Several factors can contribute to this issue, primarily related to the reactivity of the starting materials and competing side reactions.

Potential Causes and Solutions:

  • Dialkylation: The starting material, (R)-3-aminopyrrolidine, possesses two nucleophilic nitrogen atoms (a primary and a secondary amine). The secondary amine within the pyrrolidine ring is generally more nucleophilic and will preferentially react. However, under certain conditions, the primary amine can also be alkylated, leading to the formation of a dialkylated byproduct and consuming your starting material.

    • Solution: Employ a protecting group strategy. The primary amine is more sterically accessible and can be selectively protected. The tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting amines.[2][3] The protection is typically achieved by reacting (R)-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc)₂O. Once the primary amine is protected, the N-alkylation can be performed on the secondary amine, followed by deprotection of the Boc group under acidic conditions.[2]

  • Poor Solubility of Reactants: Inadequate solubility of either the aminopyrrolidine derivative or the haloacetic acid in the chosen solvent can lead to a sluggish and incomplete reaction.

    • Solution: Optimize your solvent system. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often good choices. In some cases, a mixture of solvents may be necessary to ensure both reactants are fully dissolved.

  • Inappropriate Base: The choice of base is critical for deprotonating the secondary amine and facilitating the nucleophilic attack. An overly strong base can lead to side reactions, while a weak base may not be effective.

    • Solution: Use a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are generally sufficient to promote the reaction without interfering. Inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents.

  • Reactivity of the Haloacetic Acid: The nature of the halogen in the haloacetic acid derivative significantly impacts its reactivity (I > Br > Cl).[4] While iodoacetic acid is the most reactive, it is also less stable and more expensive. Chloroacetic acid is less reactive and may require more forcing conditions.

    • Solution: Bromoacetic acid or its esters often provide a good balance of reactivity and stability for this transformation.[5]

Illustrative Workflow for Protected N-Alkylation:

Protected N-Alkylation Workflow A (R)-3-Aminopyrrolidine B Protection (Boc)2O, Base A->B C (R)-1-Boc-3-aminopyrrolidine B->C D N-Alkylation Haloacetic acid ester, Base C->D E Protected Product D->E F Deprotection Acid (e.g., TFA, HCl) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound using a protection strategy.

Question 2: I am observing significant epimerization at the chiral center. How can I maintain the stereochemical integrity of the (R)-enantiomer?

Maintaining the (R)-configuration at the C3 position of the pyrrolidine ring is crucial for the biological activity of the final compound.[5] Epimerization can occur under harsh reaction conditions, particularly in the presence of strong bases or at elevated temperatures.

Potential Causes and Solutions:

  • Harsh Reaction Conditions: Prolonged reaction times at high temperatures or the use of strong, aggressive bases can lead to the deprotonation of the C-H bond at the chiral center, resulting in racemization.[6]

    • Solution:

      • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature is effective.

      • Milder Bases: As mentioned previously, use non-nucleophilic organic bases like TEA or DIPEA instead of stronger bases like metal hydrides or alkoxides.

  • Inappropriate Protecting Group: Some protecting groups can influence the acidity of adjacent protons, potentially making them more susceptible to abstraction.

    • Solution: The Boc group is generally considered a good choice as it does not significantly increase the acidity of the C-H bond at the chiral center.

  • Purification Method: Certain purification techniques, if not performed carefully, can contribute to epimerization.

    • Solution: Utilize purification methods that avoid extreme pH conditions. Column chromatography on silica gel is a standard and effective method. If recrystallization is used, carefully select the solvent system and avoid prolonged heating.

Analytical Verification of Chiral Purity:

To confirm the stereochemical integrity of your product, it is essential to use appropriate analytical techniques.

Analytical TechniquePrincipleUtility for Chiral Analysis
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Provides quantitative information on the enantiomeric excess (e.e.).
Polarimetry Measurement of the rotation of plane-polarized light by a chiral molecule.A quick method to assess optical purity, though less precise than chiral HPLC.
NMR with Chiral Shift Reagents A chiral lanthanide complex is added to the NMR sample, which induces different chemical shifts for the protons of each enantiomer.Allows for the determination of enantiomeric purity by integrating the distinct signals.
Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Purification challenges often arise from the presence of unreacted starting materials, byproducts from side reactions, or residual reagents. The zwitterionic nature of the final amino acid product can also complicate purification.

Common Impurities and Purification Strategies:

  • Unreacted (R)-3-aminopyrrolidine derivative: If the reaction does not go to completion, the starting amine will remain.

    • Removal: The starting amine is basic and can often be removed by an acidic wash during the workup. However, care must be taken as the product is an amino acid and can also be affected by pH changes. Ion-exchange chromatography is a highly effective method for separating the amino acid product from the starting amine.

  • Dialkylated Byproduct: As discussed in Question 1, this can be a significant impurity if a protecting group strategy is not used.

    • Removal: This byproduct is generally less polar than the desired product and can often be separated by column chromatography on silica gel.

  • Haloacetic Acid: Unreacted haloacetic acid can be challenging to remove due to its acidic nature.

    • Removal: A basic wash (e.g., with a dilute solution of sodium bicarbonate) during the workup can remove residual haloacetic acid. Again, careful control of pH is necessary to avoid issues with the amino acid product.

  • Salts from Reagents: Salts formed from the base used in the reaction (e.g., triethylammonium bromide) can contaminate the product.

    • Removal: Many of these salts are water-soluble and can be removed by aqueous washes during the workup. If the product is isolated as a solid, recrystallization can be an effective method for removing salt impurities.

General Purification Workflow:

Purification Workflow A Crude Reaction Mixture B Aqueous Workup (Acid/Base Washes) A->B C Extraction into Organic Solvent B->C D Drying and Concentration C->D E Purification D->E F Column Chromatography E->F For non-polar impurities G Recrystallization E->G For solid products H Ion-Exchange Chromatography E->H For zwitterionic compounds I Pure this compound F->I G->I H->I

Caption: A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

The most common synthetic route involves the N-alkylation of a suitable (R)-3-aminopyrrolidine derivative with a haloacetic acid or its ester.[5] Key starting materials include:

  • (R)-3-Aminopyrrolidine: This is the chiral building block. It is commercially available, often as a dihydrochloride salt.[7][8] It's important to use the free base for the reaction, which can be generated by treatment with a suitable base.

  • Protected (R)-3-aminopyrrolidine: As discussed in the troubleshooting section, using a protected form, such as (R)-1-Boc-3-aminopyrrolidine, is highly recommended to prevent dialkylation.[2]

  • Haloacetic Acid or Ester: Bromoacetic acid or ethyl bromoacetate are commonly used as the alkylating agents.

Q2: What analytical techniques are essential for characterizing the final product?

A combination of spectroscopic and chromatographic methods is necessary for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (amine, carboxylic acid).

  • High-Performance Liquid Chromatography (HPLC): To assess purity and, with a chiral column, to determine the enantiomeric excess.[9][10]

Q3: What are the critical safety precautions to consider during this synthesis?

  • Haloacetic Acids: These are corrosive and toxic.[4][11] Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bases: Organic bases like triethylamine and DIPEA are flammable and have strong odors. Handle them in a fume hood.

  • Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.

  • General Precautions: Always review the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Q4: Can I use a different protecting group for the primary amine?

Yes, other protecting groups can be used, but the choice should be made carefully based on the overall synthetic strategy.[12][13]

  • Carboxybenzyl (Cbz) group: This is another common amine protecting group. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[3] This could be a good option if other parts of your molecule are sensitive to the acidic conditions required for Boc deprotection.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc) group: This group is base-labile and is often used in solid-phase peptide synthesis.[3][13] It may be less suitable for this solution-phase synthesis due to its lability towards the basic conditions of the N-alkylation step.

The choice of protecting group should be orthogonal to the other reaction conditions in your synthetic sequence, meaning that it can be removed without affecting other functional groups.[12]

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Pals, J. A., Ang, J. K., Wagner, E. D., & Plewa, M. J. (2011). Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts. Environmental Science & Technology, 45(13), 5791–5797. [Link]

  • Racimisation of (R) –Alpha – Ethyl -2-Oxo-1-Pyrrolidine Acetic acid with Thionyl Chloride. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Retrieved January 18, 2026, from [Link]

  • Tarasova, E. I., Gusev, D. A., Al-Akwaa, A. M., Gusev, A. A., & Zgoda, V. G. (2023). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 28(15), 5807. [Link]

  • Haloacetic Acids Found as Water Disinfection Byproducts (Selected). (n.d.). National Toxicology Program. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Optimizing Synthesis of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common synthetic challenges and optimize your reaction conditions for this valuable chiral building block.[1]

I. Overview of the Synthesis

The synthesis of this compound typically involves the N-alkylation of a protected (R)-3-aminopyrrolidine derivative with a haloacetic acid or its ester, followed by deprotection. The key challenges in this synthesis are ensuring regioselectivity of the alkylation at the secondary amine of the pyrrolidine ring, preventing over-alkylation, and maintaining the stereochemical integrity of the chiral center.[2]

A common synthetic approach is outlined below:

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection & Hydrolysis A (R)-3-Aminopyrrolidine B Protected (R)-3-Aminopyrrolidine A->B Protecting Group (e.g., Boc, Cbz) D Protected this compound ester B->D C Haloacetic Acid Ester (e.g., Ethyl bromoacetate) C->D E This compound D->E Acidic or Hydrogenolytic Cleavage

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low Yield of N-Alkylated Product

Q: I am observing a low yield of my desired N-alkylated product, with a significant amount of unreacted protected (R)-3-aminopyrrolidine remaining. What are the potential causes and solutions?

A: Low conversion in N-alkylation reactions can stem from several factors. Here's a systematic approach to troubleshooting:

  • Insufficient Reactivity of the Alkylating Agent: Haloacetic acid esters, such as ethyl bromoacetate, are common alkylating agents. If the reaction is sluggish, consider using a more reactive halide, such as ethyl iodoacetate, which can be generated in situ by adding a catalytic amount of potassium iodide (Finkelstein reaction).[3]

  • Base Selection and Solubility: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[3] If using K₂CO₃, ensure it is finely powdered and vigorously stirred to maximize its surface area. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can also improve reaction rates with inorganic bases.

  • Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the reaction rate. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for N-alkylation reactions.[3] If solubility is an issue, switching to a more polar solvent can be beneficial.

  • Reaction Temperature: Increasing the reaction temperature can enhance the rate of alkylation. However, be mindful of potential side reactions, such as decomposition of the starting material or product. Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields.[3]

Troubleshooting Table: Low N-Alkylation Yield

ParameterPotential IssueRecommended Action
Alkylating Agent Low reactivitySwitch from bromoacetate to iodoacetate (or add catalytic KI).
Base Poor solubility/reactivityUse a more soluble base like Cs₂CO₃ or add a phase-transfer catalyst.
Solvent Poor solubility of reactantsSwitch to a more polar aprotic solvent (e.g., DMF, DMSO).
Temperature Reaction is too slowGradually increase the temperature, monitoring for side products. Consider microwave irradiation.
Problem 2: Formation of Di-Alkylated Byproduct

Q: My reaction mixture shows a significant amount of a di-alkylated byproduct where the primary amino group of the protected aminopyrrolidine is also alkylated. How can I prevent this?

A: This side reaction occurs if the protecting group on the primary amine is not sufficiently robust or if it is partially cleaved under the reaction conditions.

  • Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines.[4] It is generally stable under the basic conditions used for N-alkylation. However, if you are using a more labile protecting group, consider switching to the more robust benzyloxycarbonyl (Cbz) group.[5]

  • Reaction Conditions: Using milder reaction conditions can help to minimize side reactions. This includes using a less aggressive base and a lower reaction temperature.

  • Stoichiometry of the Alkylating Agent: Carefully control the stoichiometry of the haloacetic acid ester. Using a slight excess (1.1-1.2 equivalents) is often sufficient. A large excess can promote di-alkylation.

Protecting_Group_Strategy Start (R)-3-Aminopyrrolidine Protected Protected Amine Start->Protected Introduce Protecting Group (e.g., Boc, Cbz) Alkylation N-Alkylation Protected->Alkylation Product Desired Product Alkylation->Product Selective Alkylation of Pyrrolidine Nitrogen SideProduct Di-alkylated Byproduct Alkylation->SideProduct Unwanted Alkylation of Primary Amine

Caption: Logic diagram for preventing di-alkylation through proper amine protection.

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify the final this compound. It seems to be highly polar and water-soluble. What purification strategies do you recommend?

A: The zwitterionic nature of the final product can indeed make purification challenging. Here are some effective methods:

  • Ion-Exchange Chromatography: This is a highly effective technique for purifying amino acids. You can use a strong cation exchange resin (e.g., Dowex 50WX8). The product will bind to the resin and can be eluted with an aqueous ammonia solution.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material. A mixture of a polar solvent (like water or methanol) and a less polar co-solvent (like isopropanol or acetone) is often a good starting point.

  • Reverse-Phase Chromatography: For more challenging purifications, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid can be employed. The modifier helps to suppress the ionization of the carboxylic acid and amino groups, leading to better retention and separation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the primary amine of (R)-3-aminopyrrolidine for this synthesis?

A1: Both the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are excellent choices.[5] The selection often depends on the planned deprotection strategy.

  • Boc Group: Removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane).[4] This is advantageous if your molecule is sensitive to hydrogenation.

  • Cbz Group: Typically removed by catalytic hydrogenation (e.g., H₂, Pd/C). This method is very clean as the byproducts are toluene and carbon dioxide.

Q2: Can I perform the N-alkylation directly on unprotected (R)-3-aminopyrrolidine?

A2: It is highly discouraged. The unprotected starting material has two nucleophilic nitrogen atoms (one primary, one secondary). Reacting it directly with a haloacetic acid ester would result in a complex mixture of mono- and di-alkylated products at both nitrogen atoms, making the purification of the desired product extremely difficult.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.

  • TLC: Use a suitable mobile phase (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexanes) to separate the starting material, product, and any byproducts. Staining with ninhydrin can be useful for visualizing the primary amine of the starting material.

  • LC-MS: This provides a more definitive way to track the disappearance of the starting material and the appearance of the product by monitoring their respective mass-to-charge ratios (m/z).

Q4: My final product shows a loss of enantiomeric purity. What could be the cause?

A4: The chiral center at the 3-position of the pyrrolidine ring is generally stable under standard N-alkylation and deprotection conditions. However, exposure to harsh basic or acidic conditions, especially at elevated temperatures for prolonged periods, could potentially lead to some degree of racemization, although this is less common for this specific structure. It is crucial to maintain the R-configuration, as this is critical for its biological activity.[2] If you suspect racemization, you can analyze the enantiomeric excess (e.e.) of your product using chiral HPLC or by derivatizing it with a chiral agent and analyzing by NMR or GC.

IV. References

  • University of Bristol. Protecting Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Retrieved from [Link]

  • SynArchive. Protecting Groups List. Retrieved from [Link]

  • MDPI. (2024, May 24). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • European Patent Office. (1999, January 8). Process for the preparation of 3-amino-pyrrolidine derivatives. Retrieved from [Link]

  • Google Patents. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives. Retrieved from

  • Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

Sources

Identifying and minimizing byproducts in (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid Synthesis

Welcome to the technical support guide for the synthesis of this compound. This molecule is a critical building block in pharmaceutical development, and its purity is paramount.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and minimize byproduct formation, ensuring high yield and stereochemical integrity in your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower your process optimization.

Issue 1: Significant formation of a di-substituted byproduct.

Question: My LC-MS analysis shows a major impurity with a mass corresponding to the addition of two acetic acid groups to my starting (R)-3-aminopyrrolidine. How can I improve selectivity for the desired mono-N-alkylation at the ring nitrogen?

Answer: This is a classic selectivity challenge in the alkylation of molecules with multiple nucleophilic sites. The starting material, (R)-3-aminopyrrolidine, has both a primary (exocyclic) and a secondary (endocyclic) amine. The secondary amine is generally more nucleophilic, but over-alkylation is a common problem where the alkylating agent reacts with both amines.[2][3]

Root Cause Analysis:

  • Competing Nucleophilicity: Both the primary amine (-NH2) and the secondary amine (-NH-) are nucleophilic and can react with the alkylating agent (e.g., bromoacetic acid or chloroacetic acid). N-centered nucleophilicity often increases after the first alkylation, making the second alkylation competitive.[2][3]

  • Reaction Conditions: High temperatures, prolonged reaction times, and incorrect stoichiometry (excess alkylating agent) favor the di-alkylation byproduct.

Solutions:

  • Employ a Protecting Group Strategy (Recommended): This is the most robust method for ensuring selectivity.

    • Mechanism: Temporarily "block" the more reactive primary amine with a protecting group, such as tert-butyloxycarbonyl (Boc). This forces the alkylation to occur exclusively at the secondary ring nitrogen. The protecting group is then removed in a subsequent step.

    • Workflow:

      • Protect (R)-3-aminopyrrolidine with Di-tert-butyl dicarbonate (Boc)₂O to form (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate.[4]

      • Perform the N-alkylation on the secondary amine using sodium chloroacetate or a similar reagent.

      • Deprotect the primary amine using an acid (e.g., trifluoroacetic acid or HCl) to yield the final, highly pure product.

  • Optimize Reaction Parameters (Non-Protecting Group Route):

    • Stoichiometry Control: Use a slight excess of the (R)-3-aminopyrrolidine relative to the alkylating agent (e.g., 1.1 to 1.0 equivalents). This ensures the alkylating agent is the limiting reagent, reducing the probability of a second reaction.

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C). The activation energy for the second alkylation is often higher, so lower temperatures will kinetically favor the desired mono-alkylation.

    • pH Control: Maintain a slightly basic pH (8-9). This ensures the secondary amine is sufficiently deprotonated and nucleophilic while minimizing side reactions. A buffer or a mild inorganic base like potassium carbonate is recommended.

Issue 2: Loss of Stereochemical Purity (Low Enantiomeric Excess).

Question: My final product shows a lower than expected enantiomeric excess (e.e.), indicating some racemization has occurred. What are the potential causes and how can I prevent this?

Answer: Maintaining the (R)-configuration at the C3 position is critical.[5] Racemization can occur when the chiral center is part of a system that can form a planar, achiral intermediate.[6]

Root Cause Analysis:

  • Harsh pH Conditions: Exposure to strongly acidic or basic conditions, especially at elevated temperatures, can facilitate the formation of an enol or enolate intermediate if there is a nearby carbonyl group, or other mechanisms that flatten the stereocenter.[6]

  • High Temperature: Thermal energy can provide the activation energy needed to overcome the barrier to inversion of the stereocenter, particularly if a plausible chemical pathway exists.

Solutions:

  • Strict pH and Temperature Control:

    • Avoid extreme pH values throughout the synthesis, workup, and purification. Use mild bases (e.g., NaHCO₃, K₂CO₃) and acids (e.g., dilute citric acid for workup).

    • Keep all reaction and purification steps at the lowest practical temperature. If heating is required, perform time-course studies to find the optimal balance between reaction rate and retention of stereochemical purity.

  • Use of Chiral Auxiliaries or Catalysts: For more complex syntheses built upon this core, asymmetric catalysis or the use of chiral auxiliaries can help preserve or even set the desired stereochemistry during bond formation.[5]

  • Analytical Verification: Regularly check the enantiomeric excess at intermediate stages using chiral HPLC or SFC to pinpoint the exact step where racemization is occurring.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired synthetic route versus the primary byproduct pathway.

G Start (R)-3-Aminopyrrolidine Byproduct Di-acetic acid Adduct (Over-alkylation Byproduct) Start->Byproduct Undesired Alkylation (Primary Amine) Intermediate Mono-alkylated Intermediate Start->Intermediate Desired Mono-alkylation (Secondary Amine) Reagent + Chloroacetic Acid (1.0 eq) Product (R)-(3-Amino-pyrrolidin-1-yl) -acetic acid (Desired Product) Product->Byproduct Further Alkylation Intermediate->Product

Caption: Desired vs. Undesired Alkylation Pathways.

G cluster_0 Troubleshooting Workflow cluster_1 Implement Solution A Problem Observed (e.g., Low Purity) B Characterize Byproduct (LC-MS, NMR) A->B C Identify Byproduct Structure (e.g., Di-alkylation, Isomer) B->C D Determine Root Cause (Stoichiometry, Temp, pH) C->D E Adjust Stoichiometry & Lower Temperature D->E F Implement Protecting Group Strategy D->F G Modify pH or Solvent System D->G H Verify Purity (Chiral HPLC, LC-MS) E->H F->H G->H I Process Optimized H->I

Caption: Systematic Troubleshooting Workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to produce this compound with high purity?

A protection-alkylation-deprotection sequence is the most dependable method. Protecting the primary amine with a Boc group ensures that the subsequent alkylation with a haloacetic acid derivative occurs exclusively at the intended secondary amine. This multi-step process, while longer, often results in a cleaner product that requires less demanding purification, leading to higher overall yields of pure material.[4][7]

Q2: Which analytical techniques are essential for monitoring this reaction?

A combination of techniques is crucial:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the masses of the starting material, product, and any byproducts, providing clear evidence of side reactions like di-alkylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and key intermediates.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for quantifying the enantiomeric excess (e.e.) and ensuring no racemization has occurred.

Q3: How does solvent choice impact the reaction?

The solvent can influence reaction rates and selectivity. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are common choices as they can dissolve the amine salt intermediates. However, protic solvents like water or ethanol can also be used, often in the presence of a base like K₂CO₃. The choice should be made based on the specific alkylating agent and base system being used, and empirical optimization is recommended.

Data Summary: Byproduct Control

The table below summarizes the expected outcomes based on the chosen synthetic strategy.

StrategyKey ParametersExpected PurityCommon ByproductsNotes
Direct Alkylation Amine:Alkylator ratio ~1.1:1, Temp: 0-10°C, pH 8-985-95%Di-alkylation product, starting materialRequires careful control and optimization.
Protecting Group 1. Boc Protection 2. Alkylation 3. Acidic Deprotection>98%MinimalHigher material cost and more steps, but far more reliable and scalable.

Recommended Protocol: Boc-Protected Synthesis

This protocol outlines a reliable, step-by-step method for synthesizing the target compound with high purity.

Step 1: Protection of (R)-3-Aminopyrrolidine

  • Dissolve (R)-3-aminopyrrolidine (1.0 eq) in a suitable solvent (e.g., Dichloromethane or a THF/water mixture).

  • Add a mild base such as triethylamine or sodium bicarbonate (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) either neat or dissolved in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Perform an aqueous workup to isolate the product, (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate.

Step 2: N-Alkylation

  • Dissolve the Boc-protected amine (1.0 eq) in a polar aprotic solvent like DMF.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Stir the reaction for 12-24 hours. Monitor by LC-MS for the formation of the alkylated product.

  • Work up the reaction by quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate).

Step 3: Saponification and Deprotection

  • Dissolve the crude ester from Step 2 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature to saponify the ester to the carboxylic acid.

  • Once the saponification is complete, acidify the mixture with a strong acid like 4M HCl in dioxane or trifluoroacetic acid (TFA) to simultaneously neutralize the carboxylate and cleave the Boc protecting group.

  • Stir until LC-MS confirms the removal of the Boc group.

  • Purify the final product, this compound, typically through crystallization or ion-exchange chromatography.

References

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available from: [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available from: [Link]

  • Racemization. Wikipedia. Available from: [Link]

  • Synthesis of Selectively Mono-N-Arylated Aliphatic Diamines via Iridium-Catalyzed Amine Alkylation. ResearchGate. Available from: [Link]

  • Methods for mono-selective N-alkylation of amines using alcohols as... ResearchGate. Available from: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Institutes of Health (NIH). Available from: [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.
  • Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. PubMed. Available from: [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent Office. Available from: [Link]

  • Racemization experiment of enantioenriched (R)-1 and proposed isomerization of 1,3-disubstituted allenes. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Purification of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid. As a chiral, zwitterionic molecule, this compound presents unique purification hurdles. This document moves beyond simple protocols to explain the underlying principles, offering robust troubleshooting strategies and validated methodologies to achieve high purity and enantiomeric excess.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of this compound, structured in a question-and-answer format to directly tackle experimental problems.

Technique 1: Crystallization & Salt Formation

Crystallization is often the most scalable and cost-effective purification method, but achieving high purity for a polar, chiral amino acid like this requires careful control over several parameters.

Question: My crude product won't crystallize from common solvents. What is the issue?

Answer: this compound is highly polar and exists as a zwitterion, making it poorly soluble in many common non-polar organic solvents and highly soluble in water. The key is to find a solvent system where its solubility is significantly different at high and low temperatures.

  • Underlying Cause: The zwitterionic nature of the amino acid leads to strong intermolecular ionic interactions, resulting in a high lattice energy that is difficult to overcome with non-polar solvents. In water, it is highly solvated.

  • Troubleshooting Steps:

    • Solvent Screening: Focus on polar protic solvents (e.g., methanol, ethanol, isopropanol) or mixtures of these with water. A common technique is to dissolve the crude product in a minimum amount of hot water and then add a miscible, less polar "anti-solvent" (like ethanol or acetone) dropwise until turbidity appears, then re-heat to clarify and cool slowly.

    • pH Adjustment: The compound's solubility is highly pH-dependent. At its isoelectric point (pI), it exists as a zwitterion with minimal net charge, often leading to its lowest solubility.[1] Carefully adjust the pH of an aqueous solution of your crude product towards its predicted pI to induce crystallization. Avoid extreme pH values which can cause degradation.

    • "Salting Out": In some cases, adding a salt like ammonium sulfate to a concentrated aqueous solution can decrease the solubility of the amino acid, causing it to precipitate.[2][3] This occurs because the salt ions compete for water molecules, reducing the amount of water available to solvate the amino acid.[2]

Question: I'm performing a diastereomeric salt resolution with a chiral acid (e.g., tartaric acid), but my yield is very low and the enantiomeric excess (ee) is poor. What's going wrong?

Answer: Low yield and poor enantioselectivity in diastereomeric salt crystallization are common and often linked. The success of this technique hinges on the differential solubility of the two diastereomeric salts formed.[4]

  • Underlying Cause: If both diastereomeric salts ((R)-amine-(L)-acid and (S)-amine-(L)-acid) have similar solubilities in the chosen solvent, they will co-precipitate, leading to poor enantiomeric enrichment. A low yield suggests that even the desired, less soluble salt still has significant solubility in the mother liquor.

  • Troubleshooting Steps:

    • Optimize the Chiral Resolving Agent: Not all chiral acids are equally effective. Screen different resolving agents like di-p-toluoyl-D-tartaric acid, mandelic acid, or camphorsulfonic acid.[4]

    • Solvent System is Critical: The choice of solvent is paramount. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Systematically screen a range of solvents, from alcohols (methanol, ethanol) to ketones (acetone) and their aqueous mixtures.

    • Control Cooling Rate: Rapid cooling often traps impurities and the undesired diastereomer in the crystal lattice. Employ a slow, controlled cooling profile, potentially with a gradual temperature ramp-down over several hours, to allow for proper crystal lattice formation.

    • Stoichiometry: Ensure you are using the correct molar equivalents of the chiral resolving agent. Start with a 1:1 stoichiometry, but sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be beneficial.

Technique 2: Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are powerful tools for separating enantiomers.[5]

Question: I'm trying to develop a chiral HPLC method, but I see no separation of the enantiomers. How should I proceed?

Answer: Achieving enantioseparation is highly dependent on the specific interactions between your molecule and the Chiral Stationary Phase (CSP). No single column works for all compounds.[6]

  • Underlying Cause: The lack of resolution means there is insufficient difference in the transient diastereomeric complexes formed between the R/S enantiomers and the chiral selector on the CSP.

  • Troubleshooting Steps:

    • Select the Right CSP: This is the most critical factor. For primary amines and amino acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a versatile starting point.[7] Crown ether and cyclofructan-based CSPs are also known to be highly effective for separating primary amines.[7][8] A screening approach using several different CSPs is the most efficient strategy.

    • Optimize the Mobile Phase:

      • Mode: Test different chromatographic modes. Normal Phase (NP) with heptane/alcohol, Polar Organic (PO) with acetonitrile/alcohol, and Reversed-Phase (RP) with aqueous buffers can all provide unique selectivity.[7]

      • Additives: Mobile phase additives are crucial for good peak shape and selectivity with amines. In NP and PO modes, small amounts of an amine (like diethylamine or butylamine) are often added to reduce peak tailing from interactions with residual silanols.[7] In RP mode, acids like trifluoroacetic acid (TFA) or formic acid are used to control ionization.

    • Adjust Temperature: Column temperature affects the thermodynamics and kinetics of the chiral recognition process. Try varying the temperature between 25°C and 40°C; sometimes lower temperatures increase selectivity, while higher temperatures can improve peak shape.

Question: My peaks are tailing badly, and my recovery from the column is low. What can I do?

Answer: Peak tailing and low recovery are usually caused by strong, undesirable interactions between the highly polar, basic analyte and the stationary phase support (usually silica).

  • Underlying Cause: The primary and tertiary amine groups in your molecule can interact strongly with acidic silanol groups on the silica surface of the HPLC column, leading to peak tailing. The zwitterionic nature can also lead to poor solubility in certain mobile phases, causing precipitation on the column.

  • Troubleshooting Steps:

    • Use a Basic Additive: As mentioned, adding a small amount (e.g., 0.1%) of a competing base like diethylamine (DEA) or triethylamine (TEA) to the mobile phase in NP or PO modes will mask the active silanol sites and dramatically improve peak shape.[7]

    • Increase Mobile Phase Polarity/Strength: In reversed-phase, ensure your mobile phase is sufficiently polar and the pH is controlled to ensure the analyte is fully solvated and in a consistent ionic state throughout the run.

    • Check for Metal Chelation: The amino acid structure can sometimes chelate to trace metals in the HPLC system (frits, stator) or on the silica surface. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound? Common impurities often relate to the synthetic route but typically include:

  • Starting Materials: Unreacted precursors used in the synthesis.[9]

  • Enantiomeric Impurity: The (S)-enantiomer. Its level depends on the stereoselectivity of the synthesis.

  • Diastereomeric Impurities: If chiral auxiliaries are used, diastereomeric intermediates may carry through.

  • Process-Related Impurities: By-products from side reactions, such as dimers or products of over-alkylation.[10]

  • Inorganic Salts: Salts like NaCl or LiOH leftover from pH adjustments or deprotection steps.[11]

Q2: How can I reliably determine the enantiomeric excess (ee) of my final product? Chiral HPLC is the most common and accurate method.[4] A validated analytical method should be developed using a certified racemic standard of (3-Amino-pyrrolidin-1-yl)-acetic acid to confirm the peak identity of both the R- and S-enantiomers. The relative peak areas are then used to calculate the ee.

Q3: My purified product is an oil/hygroscopic solid. How can I obtain a stable, crystalline solid? The free amino acid can be difficult to handle. Converting it to a stable, crystalline salt is a common and highly effective strategy. Reacting the purified free base with a pharmaceutically acceptable acid (e.g., HCl, HBr, methanesulfonic acid, or tartaric acid) in a suitable solvent (like isopropanol or ethanol) will often yield a crystalline salt that is easier to handle, non-hygroscopic, and has improved stability.

Q4: Can I use ion-exchange chromatography for purification? Yes, ion-exchange chromatography is an excellent method for removing inorganic salts and other charged impurities.[1]

  • For Desalting: Pass an aqueous solution of your crude product through a strong cation-exchange resin. The amino acid will bind to the resin, while neutral impurities and anions (like Cl⁻) will pass through. After washing the resin with deionized water, the pure amino acid can be eluted using a volatile base like aqueous ammonia.[1] The ammonia can then be removed under reduced pressure.

Visualized Workflows & Data

Logical Flowcharts

Purification_Strategy_Decision_Tree Start Start: Crude Product Analysis Purity_Check Assess Purity & Enantiomeric Ratio (LC-MS, Chiral LC) Start->Purity_Check Decision1 High Chemical Purity (>95%)? Purity_Check->Decision1 Decision2 High Enantiomeric Purity (>98% ee)? Decision1->Decision2 Yes Decision3 Significant Inorganic Salts Present? Decision1->Decision3 No (<95%) Recrystallization Final Recrystallization or Salt Formation for Solid Form Decision2->Recrystallization Yes Prep_Chiral_LC Preparative Chiral HPLC/SFC Decision2->Prep_Chiral_LC No (<98% ee) Diastereomeric_Salt Diastereomeric Salt Resolution Decision3->Diastereomeric_Salt No Ion_Exchange Ion-Exchange Chromatography (Desalting) Decision3->Ion_Exchange Yes End Pure (R)-Isomer Recrystallization->End Prep_Chiral_LC->Recrystallization Diastereomeric_Salt->Recrystallization Ion_Exchange->Diastereomeric_Salt

HPLC_Troubleshooting_Workflow Start Problem: Poor/No Resolution in Chiral HPLC Step1 Step 1: Change Chiral Stationary Phase (CSP) Screen Polysaccharide, Crown Ether, Cyclofructan types Start->Step1 Check1 Resolution Achieved? Step1->Check1 Step2 Step 2: Optimize Mobile Phase Vary solvent ratio (e.g., Heptane/IPA) Check1->Step2 No / Partial Success Optimized Separation Check1->Success Yes Check2 Resolution Improved? Step2->Check2 Step3 Step 3: Add/Optimize Additives Add DEA/TEA for tailing; TFA for ionization control Check2->Step3 No / Partial Check2->Success Yes Check3 Resolution/Peak Shape Improved? Step3->Check3 Step4 Step 4: Adjust Temperature & Flow Rate Test 25°C vs 40°C Check3->Step4 No / Partial Check3->Success Yes Step4->Step1 No Improvement, Return to Step 1 with new CSP Step4->Success Improvement

Data Tables

Table 1: Comparison of Primary Purification Techniques

ParameterDiastereomeric Salt CrystallizationPreparative Chiral Chromatography (HPLC/SFC)
Principle Separation of diastereomers based on solubility differences.Differential interaction with a Chiral Stationary Phase.[5]
Scalability High (kg scale is common)Low to Medium (g to low kg scale)
Solvent Usage Moderate to HighVery High
Cost Lower (solvents, chiral acid)Higher (expensive CSPs, high purity solvents)
Typical Recovery 40-80% (per cycle)70-95%
Key Challenge Finding the right solvent/resolving agent combination.High cost, throughput limitations.[12]

Table 2: Recommended Chiral Stationary Phases (CSPs) for Chiral Amine Separation

CSP TypeCommon Trade NamesTypical Mobile Phase ModeKey Characteristics
Polysaccharide-Based Chiralpak® IA, IB, IC, etc.Normal Phase, Polar OrganicBroadly selective, good starting point for screening.[7][13]
Crown Ether-Based CROWNPAK® CR(+)Reversed-Phase (Acidic)Specifically efficient for primary amines with acidic aqueous mobile phases.[7]
Cyclofructan-Based Larihc® CF6-PPolar Organic, SFCDemonstrates a high success rate for separating primary amines.[7][8]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general workflow for enantiomeric enrichment. Note: The specific chiral acid, solvent, and temperatures must be optimized empirically.

  • Salt Formation:

    • Dissolve 1.0 equivalent of crude (R,S)-(3-Amino-pyrrolidin-1-yl)-acetic acid in a minimal amount of a hot solvent (e.g., 95% ethanol).

    • In a separate flask, dissolve 0.5-1.0 equivalents of a chiral resolving agent (e.g., L-(+)-Tartaric acid) in the same hot solvent.

    • Slowly add the acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 2-4 hours. Do not disturb the flask.

    • If no crystals form, try scratching the inside of the flask or adding a seed crystal.

    • Once crystal formation begins, cool the mixture further to 0-4°C and hold for 4-12 hours to maximize precipitation.

  • Isolation & Analysis:

    • Isolate the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Liberate the free amine from the salt by dissolving the crystals in water, basifying with a base like NaOH, and extracting or precipitating the free amine.

    • Analyze the enantiomeric excess (ee) of the crystalline material and the mother liquor by chiral HPLC to determine the efficiency of the resolution.

Protocol 2: Analytical Chiral HPLC Method Development

This protocol outlines a screening process to find a suitable method for ee determination.

  • Standard Preparation: Prepare a ~1 mg/mL solution of the racemic standard and a separate solution of your purified sample in the initial mobile phase solvent (e.g., ethanol or methanol).

  • Column & Initial Conditions:

    • Column: Start with a polysaccharide-based column (e.g., Chiralpak IA).

    • Mode: Polar Organic Mode.

    • Mobile Phase: 90:10 Acetonitrile/Methanol with 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at 210 nm or ELSD/CAD if no chromophore.

  • Screening & Optimization:

    • Inject the racemic standard. If no or poor separation is observed, proceed down the troubleshooting workflow (see diagram above).

    • Change CSP: Switch to a cyclofructan or crown ether-based column and repeat the injection.

    • Change Mobile Phase: If partial separation is seen, optimize the ratio of solvents (e.g., try 80:20 Hexane/Ethanol for Normal Phase).

    • Optimize Additives: Adjust the concentration or type of additive (e.g., switch from DEA to TEA or add TFA in RP mode).[8]

  • Validation: Once baseline resolution of the racemic standard is achieved, inject the purified sample to determine its ee based on the relative peak areas.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
  • MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • National Institutes of Health (NIH). (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • AK Lectures. (n.d.). Salting out.
  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • ResearchGate. (n.d.). Salts of Amino Acids: Crystallization, Structure and Properties. Retrieved from [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids.
  • Reddit. (2024). How to purify amino acid with mineral salt.
  • Benchchem. (n.d.). Overcoming challenges in the purification of chiral amino alcohols.
  • Smolecule. (2023). Buy this compound.
  • ScienceDirect. (n.d.). hydroxypyrrolidinone-4-acetic Acid, an Unusual γ-Amino Acid found in Microsclerodermins.
  • National Institutes of Health (NIH). (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • Vulcanchem. (n.d.). ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid.
  • European Patent Office. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme.
  • Axios Research. (n.d.). Pyrrolidine Impurity 1.
  • Sciensano. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market.
  • ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.

Sources

Technical Support Center: Synthesis of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity. As your dedicated scientific resource, this document provides in-depth, experience-driven insights and practical solutions to challenges encountered during this synthesis.

Introduction: Navigating the Synthesis of a Key Chiral Building Block

This compound is a crucial chiral building block in pharmaceutical development, valued for its role in creating novel therapeutics.[1] Its synthesis, while achievable through several routes, presents challenges that can impact yield, stereochemical integrity, and overall efficiency. This guide is structured in a question-and-answer format to directly address the specific and practical issues you may face in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: The Critical N-Alkylation Step

The N-alkylation of a protected (R)-3-aminopyrrolidine derivative with a two-carbon unit is a cornerstone of this synthesis. However, this step is often plagued by issues of low conversion, over-alkylation, and side reactions.

Question 1: My N-alkylation of (R)-3-aminopyrrolidine with bromoacetic acid is resulting in a low yield of the desired product. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in this N-alkylation are frequently due to several factors: suboptimal reaction conditions, base selection, and the nucleophilicity of the pyrrolidine nitrogen. Let's break down the troubleshooting process:

  • Base Selection is Paramount: The choice of base is critical for deprotonating the pyrrolidine nitrogen, thereby activating it for nucleophilic attack on the bromoacetic acid.

    • Insight: Inorganic bases like potassium carbonate (K₂CO₃) are commonly used. However, their limited solubility in organic solvents can hinder the reaction rate. For more challenging alkylations, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary, though they can also promote side reactions if not carefully controlled.[2][3]

    • Recommendation: Consider using a milder organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a suitable polar apathetic solvent.[2] If using an inorganic base, the addition of a phase-transfer catalyst can significantly improve the reaction rate and yield.

  • Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway.

    • Insight: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective for Sₙ2 reactions like this N-alkylation.[2]

    • Recommendation: DMF is an excellent choice for this reaction as it effectively dissolves both the pyrrolidine derivative and many common bases.

  • Temperature Control: Reaction kinetics are highly dependent on temperature.

    • Insight: While heating can increase the reaction rate, excessive temperatures can lead to decomposition of reactants or the formation of unwanted byproducts.[2]

    • Recommendation: Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature in 10-15 °C increments.

Question 2: I'm observing a significant amount of a dialkylated byproduct in my reaction mixture. How can I suppress this over-alkylation?

Answer:

The formation of a dialkylated product, where the newly introduced carboxylic acid moiety is further alkylated, is a common issue. This occurs because the nitrogen of the mono-alkylated product can still be nucleophilic.

  • Stoichiometry is Key: Carefully controlling the stoichiometry of your reactants is the first line of defense.

    • Insight: Using a slight excess of the aminopyrrolidine starting material relative to the bromoacetic acid can help to ensure that the alkylating agent is consumed before it can react with the desired product.

    • Recommendation: Begin with a 1.1:1 molar ratio of the aminopyrrolidine to bromoacetic acid.

  • Slow Addition of the Alkylating Agent: The rate of addition of the electrophile can significantly influence the product distribution.

    • Insight: Adding the bromoacetic acid solution dropwise over an extended period helps to maintain a low concentration of the alkylating agent in the reaction mixture, thereby favoring mono-alkylation.[3]

    • Recommendation: Prepare a solution of the bromoacetic acid in your reaction solvent and add it to the solution of the aminopyrrolidine and base over 1-2 hours using a syringe pump.

Section 2: The Role and Management of Protecting Groups

Protecting groups are essential for preventing unwanted side reactions at the amino group of the pyrrolidine ring during N-alkylation. The choice, introduction, and removal of these groups are critical for a successful synthesis.[4][5][6]

Question 3: Which protecting group is most suitable for the 3-amino group of the pyrrolidine, and what are the optimal conditions for its introduction and removal?

Answer:

The ideal protecting group should be easy to install, stable to the N-alkylation conditions, and readily removable without affecting the rest of the molecule.[4][5] For this synthesis, the tert-butoxycarbonyl (Boc) group is an excellent choice.[5][6]

  • Introduction of the Boc Group:

    • Protocol: The Boc group is typically introduced by reacting the (R)-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[7]

    • Step-by-Step:

      • Dissolve (R)-3-aminopyrrolidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add a base, such as triethylamine or sodium bicarbonate.

      • Slowly add a solution of Boc₂O in the same solvent at 0 °C.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

      • Work up the reaction to isolate the N-Boc protected (R)-3-aminopyrrolidine.

  • Stability During N-Alkylation:

    • Insight: The Boc group is stable to the basic conditions typically used for N-alkylation.[5]

  • Removal of the Boc Group:

    • Protocol: The Boc group is efficiently removed under acidic conditions.[6]

    • Step-by-Step:

      • Dissolve the Boc-protected this compound in a solvent like DCM or dioxane.

      • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[6]

      • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

      • Evaporate the solvent and excess acid to obtain the desired product as its corresponding salt.

Section 3: Ensuring Stereochemical Integrity

Maintaining the (R)-configuration at the C3 position of the pyrrolidine ring is critical for the biological activity of the final product.[8]

Question 4: What are the potential sources of racemization during the synthesis, and how can I ensure the enantiomeric purity of my final product?

Answer:

Racemization can be a concern, particularly under harsh reaction conditions.

  • Potential for Racemization:

    • Insight: While the chiral center at C3 is generally stable, prolonged exposure to strong bases or high temperatures could potentially lead to epimerization.

    • Recommendation: Employ the mildest possible reaction conditions that still afford a reasonable reaction rate. Avoid unnecessarily long reaction times and excessive heat.

  • Verifying Enantiomeric Purity:

    • Protocol: The enantiomeric excess (ee) of your final product should be determined using a suitable chiral analytical technique.

    • Methods:

      • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Use a chiral stationary phase column, such as one based on a cyclodextrin or a chiral crown ether, to separate the enantiomers.[9]

      • Chiral Gas Chromatography (GC): If the product is volatile or can be derivatized to be volatile, chiral GC can be an effective alternative.

      • NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers in solution.

Experimental Protocols & Data

Protocol 1: N-Alkylation of N-Boc-(R)-3-aminopyrrolidine

This protocol provides a starting point for the optimized N-alkylation step.

Materials:

  • N-Boc-(R)-3-aminopyrrolidine

  • Bromoacetic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-(R)-3-aminopyrrolidine (1.0 eq) and anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.0 eq).

  • In a separate flask, dissolve bromoacetic acid (0.9 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the bromoacetic acid solution to the stirred suspension of the aminopyrrolidine and K₂CO₃ at room temperature over 1 hour.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionExpected Yield
Base K₂CO₃ (2.0 eq)60-75%
Solvent DMF
Temperature Room Temperature
Reactant Ratio 1.0 eq Amine : 0.9 eq Bromoacetic acid

Table 1: Optimized Conditions for N-Alkylation

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection cluster_3 Analysis start (R)-3-Aminopyrrolidine prot N-Boc-(R)-3-aminopyrrolidine start->prot Boc₂O, Base alkyl Boc-(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid prot->alkyl Bromoacetic acid, K₂CO₃, DMF deprot This compound alkyl->deprot TFA or HCl analysis Chiral HPLC for ee determination deprot->analysis

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting_N_Alkylation start Low Yield in N-Alkylation? q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Multiple products observed? a1_yes->q2 s1 Increase reaction time or temperature. Consider a stronger base (e.g., NaH). a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Check for over-alkylation. Use slow addition of alkylating agent. Adjust stoichiometry. a2_yes->s2 s3 Purification issue or product degradation. Re-evaluate workup and purification conditions. a2_no->s3

Caption: Decision tree for troubleshooting low N-alkylation yield.

References

  • Li, J., et al. (2018). An efficient synthesis of Vildagliptin intermediates. Journal of Chemical and Pharmaceutical Research, 10(7), 1128-1132. [Source not providing a direct, stable URL]
  • Reddy, G. J., et al. (2011). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry, 23(12), 5477-5479. [Source not providing a direct, stable URL]
  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. [Link]

  • Zhang, L., et al. (2018). A facile method to synthesize vildagliptin. Journal of Chemical and Pharmaceutical Research, 10(7), 1-5. [Link]

  • Google Patents. (2015). CN104326961A - Synthetic process of vildagliptin.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [Source not providing a direct, stable URL]
  • Royal Society of Chemistry. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(32), 22353-22365. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9536-9677. [Source not providing a direct, stable URL]
  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 1-25. [Link]

  • National Institutes of Health. (2016). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology, 11(10), 2825-2834. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • ResearchGate. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. [Link]

  • MDPI. (2018). An Update on the Synthesis of Pyrrolo[8][10]benzodiazepines. Molecules, 23(7), 1-25. [Link]

Sources

Stability issues of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary stability concerns for this compound in solution?

This compound is a chiral amino acid derivative containing a pyrrolidine ring.[1] Its stability in solution is primarily influenced by pH, temperature, the presence of oxidizing agents, and exposure to light. The key structural features influencing its stability are the secondary amine within the pyrrolidine ring, the tertiary amine at the 1-position, and the carboxylic acid group. These functional groups are susceptible to various degradation pathways. General studies on pyrrolidine derivatives indicate that oxidation of the nitrogen atom and cleavage of the pyrrolidine ring are common degradation pathways.[2]

pH-Dependent Stability

Q2: How does the pH of the solution affect the stability of this compound?

The pH of the solution is a critical factor governing the stability of this compound due to its zwitterionic nature. The molecule possesses three ionizable groups, and its charge state varies significantly with pH, which in turn affects its reactivity and solubility.

The pKa values for this compound are as follows:

pKa ValueCorresponding Functional Group
pKa1: 1.9Carboxylic Acid (-COOH)
pKa2: 8.1Pyrrolidine Ring Nitrogen (-NH-)
pKa3: 10.2Exocyclic Amino Group (-NH2)

Data sourced from Smolecule[1]

At a low pH (below 1.9), the molecule is predominantly in its cationic form. In the physiological pH range, it exists almost exclusively as a zwitterion.[1] In highly alkaline conditions (above 10.2), it will be in an anionic form. The stability of the molecule is generally lowest at the extremes of pH. In highly acidic solutions, amino acids can be susceptible to degradation, such as the conversion of glutamic acid to pyroglutamic acid.[3] In highly basic solutions, base-mediated oxidation can be a concern for molecules with amine functionalities.[4] For formulation purposes, a pH range of 3-5 is suggested to maximize the solid-state yield during crystallization due to the lower solubility of the zwitterionic species.[1]

ph_stability cluster_low_ph Low pH (< 1.9) cluster_mid_ph Mid-Range pH (3-8) cluster_high_ph High pH (> 8) low_ph Predominantly Cationic Increased Solubility Potential for Acid-Catalyzed Hydrolysis mid_ph Zwitterionic Form Dominates Lower Solubility (especially pH 3-5) Generally More Stable low_ph->mid_ph Increasing pH high_ph Anionic Forms Present Increased Solubility Susceptible to Base-Catalyzed Oxidation mid_ph->high_ph Increasing pH

Caption: pH-dependent speciation and stability of this compound.

Thermal Stability

Q3: What is the thermal stability of this compound in solution?

In the solid state, differential scanning calorimetry shows an onset of endothermic decomposition at 212 °C.[1] In aqueous solution at pH 7.0, Arrhenius analysis of isothermal mass-loss data between 80-110 °C yielded an activation energy of 93 ± 6 kJ mol⁻¹.[1] Extrapolation of this data gives a first-order rate constant of 1.7 × 10⁻⁵ s⁻¹ at 37 °C, which corresponds to a half-life of approximately 11 hours.[1] This indicates that for multi-day stability in aqueous solutions, refrigerated storage is necessary.[1] Thermal degradation of amines can be complex, and for some cyclic amines, higher decomposition energy has been observed compared to their non-cyclic aliphatic counterparts.[5]

ParameterValueMethodConditions
Decomposition Onset (T_dec)212 °CDSC10 K min⁻¹, N₂
ΔH_dec145 ± 4 kJ mol⁻¹DSCAs above
E_a (thermal hydrolysis)93 ± 6 kJ mol⁻¹TGA/ArrheniuspH 7, 80–110 °C
k_37 °C (pH 7)1.7 × 10⁻⁵ s⁻¹ExtrapolatedFirst order
t₁/₂ (37 °C, pH 7)~11 hoursCalculated-

Data sourced from Smolecule[1]

Oxidative and Photolytic Stability

Q4: How susceptible is the compound to oxidative and photolytic degradation?

This compound is susceptible to oxidative degradation, a common pathway for compounds containing secondary and tertiary amines.[2] The presence of metal ions can significantly accelerate this process. For instance, in the presence of 0.2 mM Fe³⁺ and 0.2 mM Cu²⁺, the oxidative degradation rate is doubled.[1] This is a critical consideration for formulation, as trace metal impurities in excipients can impact the stability of the final product. The pyrrolidine ring itself can offer some steric shielding against radical attack, making it more stable than unprotected linear amino acids under certain conditions.[1]

Troubleshooting Guide

Q5: I am observing precipitation in my aqueous solution of this compound. What could be the cause?

Precipitation is likely due to the pH of your solution being in a range where the zwitterionic form of the molecule dominates, leading to lower solubility. The compound exhibits a U-shaped aqueous solubility-pH profile, which is characteristic of amino acids.[1]

Solvent (25 °C)Solubility
Water (pH 2)44 g L⁻¹
Water (pH 7)9.6 g L⁻¹
Water (pH 12)38 g L⁻¹
Methanol6 g L⁻¹
Dimethyl sulfoxide11 g L⁻¹

Data sourced from Smolecule[1]

To resolve this, you can adjust the pH of your solution. Decreasing the pH to below 3 or increasing it to above 8 should significantly increase its solubility.

Q6: My compound appears to be degrading faster than expected in solution. What are the possible reasons and how can I mitigate this?

Faster-than-expected degradation can be attributed to several factors:

  • Temperature: As indicated by its half-life at 37°C, the compound is thermally labile in solution. Ensure that your solutions are stored at refrigerated temperatures (2-8 °C) when not in use.

  • pH: Extreme pH values can accelerate degradation. If your application allows, buffer your solution to a pH between 5 and 7.

  • Oxidizing Agents: The presence of trace metal ions (like iron or copper) or peroxides in your solvents or excipients can catalyze oxidative degradation.[1] Using high-purity solvents and excipients, and considering the addition of a chelating agent like EDTA, can help mitigate this.

  • Light Exposure: Protect your solutions from light, especially if they are stored for extended periods. Use amber vials or store them in the dark.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6]

forced_degradation start Prepare Stock Solution (e.g., 1 mg/mL in water) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base oxidation Oxidative Degradation 3% H₂O₂, RT start->oxidation thermal Thermal Degradation 60°C in solution start->thermal photo Photolytic Degradation ICH Q1B light conditions start->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Sources

Preventing racemization during the synthesis of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Minimizing Racemization

Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant challenge in the synthesis of chiral molecules.[1] The following section details potential racemization hotspots during the synthesis of this compound and provides strategies to mitigate this issue.

Issue 1: Racemization during N-Alkylation of (R)-3-Aminopyrrolidine

The introduction of the acetic acid moiety via N-alkylation of (R)-3-aminopyrrolidine is a critical step where stereochemical integrity can be compromised.

Root Cause Analysis:

The N-alkylation of amines with alkyl halides can be problematic, often leading to multiple alkylations and potential side reactions.[2] More contemporary methods, such as reductive amination or reactions involving alcohols, can also present challenges. For instance, iridium-catalyzed N-alkylation of amines with alcohols has been shown to proceed with racemization of the alcohol starting material, indicating that intermediates in the catalytic cycle may be prone to loss of stereochemical information.[3] While the chirality in (R)-3-aminopyrrolidine is not at a carbon directly involved in the N-alkylation, harsh reaction conditions (e.g., high temperatures, strong bases) can facilitate proton exchange at the chiral center, leading to racemization.

Recommended Protocol & Corrective Actions:

To minimize racemization during N-alkylation, a two-step approach involving protection of the 3-amino group followed by alkylation of the pyrrolidine nitrogen and subsequent deprotection is recommended.

Step-by-Step Protocol:

  • Protection of the 3-Amino Group:

    • React (R)-3-aminopyrrolidine with a suitable protecting agent. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under various conditions and ease of removal.[4][5]

    • Reaction: (R)-3-aminopyrrolidine + Di-tert-butyl dicarbonate (Boc)₂O → (R)-tert-butyl (pyrrolidin-3-yl)carbamate.

    • Conditions: Use a mild base like triethylamine or sodium bicarbonate in a solvent such as dichloromethane (DCM) or methanol at room temperature.

  • N-Alkylation with Ethyl Bromoacetate:

    • Alkylate the protected (R)-3-aminopyrrolidine with ethyl bromoacetate.

    • Reaction: (R)-tert-butyl (pyrrolidin-3-yl)carbamate + BrCH₂COOEt → Ethyl 2-((R)-3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate.

    • Conditions: Employ a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) in a polar aprotic solvent like acetonitrile or DMF at moderate temperatures (e.g., 50-60 °C).

  • Deprotection and Hydrolysis:

    • Remove the Boc protecting group using acidic conditions.

    • Reaction: Ethyl 2-((R)-3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate + Trifluoroacetic acid (TFA) → Ethyl (R)-(3-aminopyrrolidin-1-yl)acetate.

    • Conditions: Treat with TFA in DCM at room temperature.

    • Finally, hydrolyze the ester to obtain the desired carboxylic acid.

    • Reaction: Ethyl (R)-(3-aminopyrrolidin-1-yl)acetate + LiOH or NaOH → this compound.

    • Conditions: Use aqueous lithium hydroxide or sodium hydroxide followed by acidification.

Visualizing the Synthetic Strategy:

Synthetic_Pathway A (R)-3-Aminopyrrolidine B (R)-Boc-3-aminopyrrolidine A->B Boc₂O, Et₃N C Ethyl (R)-1-(2-ethoxy-2-oxoethyl) -pyrrolidin-3-ylcarbamate B->C BrCH₂COOEt, K₂CO₃ D (R)-(3-Amino-pyrrolidin-1-yl) -acetic acid C->D 1. TFA 2. LiOH Racemization_Mechanisms cluster_0 Direct Enolization cluster_1 Oxazolone Formation A R-Enantiomer B Planar Enolate A->B + Base - H⁺ B->A + H⁺ C S-Enantiomer B->C + H⁺ D N-Acyl Amino Acid E Activated Intermediate D->E Activation F Oxazolone E->F Cyclization G Racemized Oxazolone F->G Base-catalyzed epimerization

Caption: Key mechanisms leading to racemization in amino acid synthesis.

References

Sources

Technical Support Center: Overcoming Solubility Challenges of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this unique chiral amino acid derivative. Our goal is to empower you with the knowledge to confidently handle this compound in your experiments, ensuring reliable and reproducible results.

Introduction to this compound

This compound is a fascinating building block in pharmaceutical and neuroscience research, recognized for its potential in modulating neurotransmitter systems.[1] Its structure, featuring a pyrrolidine ring, a primary amine, and a carboxylic acid, classifies it as a non-proteinogenic amino acid. This unique arrangement of functional groups results in a zwitterionic nature at physiological pH, which is central to its solubility behavior.

Understanding the physicochemical properties of this compound is the first step toward overcoming experimental hurdles. Like many amino acids, it exhibits a characteristic U-shaped solubility profile in aqueous solutions, with its lowest solubility at the isoelectric point (pI) and significantly higher solubility in acidic or basic conditions.[2]

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in water at neutral pH?

At neutral pH, this compound exists predominantly as a zwitterion, a molecule with both a positive and a negative charge on different atoms, but an overall neutral charge.[2] In this state, strong intermolecular electrostatic interactions can lead to the formation of a stable crystal lattice, reducing its affinity for water molecules and resulting in lower solubility.

Q2: What is the expected aqueous solubility of this compound?

The aqueous solubility is highly dependent on the pH of the solution. Experimental data has shown the following approximate solubilities at 25°C:

  • pH 7: 9.6 g/L

  • pH 2: 44 g/L

This demonstrates a significant increase in solubility under acidic conditions.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is dictated by its ionization state, which is governed by the pH of the solution and the pKa values of its ionizable groups (one carboxylic acid and two amino groups).

  • At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), and both amino groups are protonated (-NH3+ and -NH2+-), resulting in a net positive charge. This cationic form is highly soluble in water due to favorable ion-dipole interactions.

  • At the isoelectric point (pI): The compound exists as a zwitterion with a net charge of zero, leading to minimal solubility.

  • At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO-), and one or both of the amino groups are deprotonated, resulting in a net negative charge. This anionic form is also highly soluble in water.

Q4: What are the pKa values and the isoelectric point (pI) of this compound?

Functional GroupPredicted pKaIonization State at Different pH
Carboxylic Acid (-COOH)~2.5[3]Deprotonated (-COO⁻) above pH 2.5
Primary Amine (-NH₂)~9.5 - 10.5Protonated (-NH₃⁺) below pH 9.5-10.5
Tertiary Amine (in pyrrolidine ring)~10.5 - 11.5Protonated below pH 10.5-11.5

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For a molecule with three ionizable groups like this, the pI can be estimated by averaging the pKa values of the two groups that bracket the zwitterionic form. Given the predicted pKa values, the pI is likely to be in the range of pH 6.0 - 7.5 .

Troubleshooting Guides: Step-by-Step Protocols

Guide 1: Enhancing Aqueous Solubility through pH Adjustment

This is the most direct and often most effective method for increasing the solubility of this compound in aqueous buffers.

Objective: To prepare a stock solution of a desired concentration by moving the pH away from the isoelectric point.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q) or desired aqueous buffer

  • 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter

  • Stir plate and stir bar

Protocol:

  • Initial Suspension: Add the desired amount of this compound to a volume of water or buffer that is less than the final desired volume (e.g., 80% of the final volume). Stir to create a suspension.

  • Acidification or Basification:

    • For Acidic Solubilization (Recommended for most applications): Slowly add 0.1 M HCl dropwise to the suspension while continuously monitoring the pH. As the pH decreases, you will observe the solid dissolving. Continue adding acid until the compound is fully dissolved. A target pH of 2-4 is generally effective.

    • For Basic Solubilization: Slowly add 0.1 M NaOH dropwise to the suspension. As the pH increases, the compound will dissolve. A target pH of 9-11 is typically required.

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add water or buffer to reach the final desired volume.

  • Final pH Check: Measure the final pH of the solution and record it.

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.

Guide 2: Utilizing Co-solvents for Challenging Formulations

When high concentrations are required or when working with mixed solvent systems, co-solvents can be highly effective.

Objective: To dissolve this compound using a water-miscible organic co-solvent.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • N-methyl-2-pyrrolidone (NMP)[4]

  • Ethanol

Protocol:

  • Direct Dissolution in Co-solvent: For highly concentrated stock solutions, it may be possible to dissolve the compound directly in a small volume of 100% DMSO or NMP.

  • Aqueous Dilution: Once a clear stock solution is obtained in the organic co-solvent, it can be slowly added to the aqueous buffer with vigorous stirring to reach the desired final concentration. Caution: Rapid addition can cause the compound to precipitate out of solution.

  • Co-solvent/Water Mixtures: Alternatively, prepare a mixture of the co-solvent and water (e.g., 10-50% DMSO in water) and then attempt to dissolve the compound directly in this mixture, potentially with pH adjustment as described in Guide 1.

Guide 3: Salt Formation for Improved Handling and Solubility

Converting the zwitterionic form to a stable salt can significantly enhance its aqueous solubility and improve its handling properties as a solid. The dihydrochloride salt of this compound is a common form that offers enhanced solubility.[1]

Objective: To prepare a hydrochloride salt of this compound.

Materials:

  • This compound

  • Anhydrous solvent (e.g., isopropanol, ethanol)

  • Concentrated HCl or HCl gas

Protocol (Conceptual - requires a trained chemist):

  • Dissolution/Suspension: Dissolve or suspend the this compound in an anhydrous alcohol.

  • Acidification: Slowly add a stoichiometric amount of concentrated HCl (or bubble HCl gas through the solution) while stirring. The salt will typically precipitate out of the organic solvent.

  • Isolation: The precipitated salt can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Characterization: The resulting salt should be characterized (e.g., by NMR, melting point) to confirm its identity and purity.

This protocol is for informational purposes and should be performed by a qualified chemist with appropriate safety precautions.

Visualizing the Solubility Strategy

The following workflow diagram illustrates the decision-making process for solubilizing this compound.

solubility_workflow start Start with this compound powder check_solubility Attempt to dissolve in aqueous buffer at desired concentration start->check_solubility soluble Soluble? Proceed with experiment check_solubility->soluble Yes insoluble Insoluble or partially soluble check_solubility->insoluble No ph_adjust Use pH Adjustment Protocol (Guide 1) insoluble->ph_adjust check_ph_solubility Soluble after pH adjustment? ph_adjust->check_ph_solubility ph_soluble Soluble. Proceed with experiment check_ph_solubility->ph_soluble Yes ph_insoluble Still insoluble or concentration too low check_ph_solubility->ph_insoluble No cosolvent Use Co-solvent Protocol (Guide 2) ph_insoluble->cosolvent check_cosolvent_solubility Soluble with co-solvent? cosolvent->check_cosolvent_solubility cosolvent_soluble Soluble. Proceed with experiment (check assay compatibility) check_cosolvent_solubility->cosolvent_soluble Yes cosolvent_insoluble Consider salt formation (Guide 3) or other advanced formulation strategies check_cosolvent_solubility->cosolvent_insoluble No

Caption: Decision workflow for solubilizing the compound.

Chemical Equilibria and pH

The ionization states of this compound at different pH values are crucial to understanding its solubility.

ph_equilibria cluster_low_ph Low pH (e.g., < 2.5) cluster_pI pH ≈ pI (e.g., 6.0-7.5) cluster_high_ph High pH (e.g., > 11.5) cationic Cationic Form (High Solubility) zwitterionic Zwitterionic Form (Low Solubility) cationic->zwitterionic + OH⁻ - H₂O anionic Anionic Form (High Solubility) zwitterionic->anionic + OH⁻ - H₂O

Caption: pH-dependent ionization states of the compound.

Concluding Remarks

Successfully working with this compound hinges on a solid understanding of its zwitterionic nature and pH-dependent solubility. By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome solubility challenges and focus on the scientific objectives of their experiments. For further assistance, please do not hesitate to contact our technical support team.

References

  • PubChem. (S)-Pyrrolidine-3-acetic acid hcl. Retrieved from [Link]

  • MDPI. (2020). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • ResearchGate. (2014, July 24). How can I seperate pyrrolidine? Retrieved from [Link]

  • Google Patents. US2404503A - Preparation of amino acids from their salts.
  • ResearchGate. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Retrieved from [Link]

  • ResearchGate. DMSO solubility and bioscreening. Retrieved from [Link]

  • PMC. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • MDPI. (2017). Structures and Synthesis of Zwitterionic Polymers. Retrieved from [Link]

  • PubMed. (2014, January 28). pH-responsive zwitterionic copolypeptides as charge conversional shielding system for gene carriers. Retrieved from [Link]

  • PubMed. (2008, February 20). Solubility improvement of drugs using N-methyl pyrrolidone. Retrieved from [Link]

  • PubMed. Estimation of drug precipitation upon dilution of pH-cosolvent solubilized formulations. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • YouTube. (2019, October 25). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. Retrieved from [Link]

  • YouTube. (2023, December 27). Calculation of Isoelectric Point (pI) of amino acid. Retrieved from [Link]

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Optimizing coupling efficiency of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid into your peptide sequences. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and bifunctional amino acid derivative. Here, we provide in-depth, evidence-based solutions to common issues encountered during its use in peptide synthesis.

Understanding the Molecule: Key Physicochemical Properties

This compound is a chiral amino acid derivative featuring a pyrrolidine ring, with the molecular formula C₆H₁₂N₂O₂.[1] Its structure presents two primary challenges in peptide synthesis:

  • Steric Hindrance: The tertiary amine within the pyrrolidine ring, which acts as the nucleophile for peptide bond formation, is sterically hindered. This can significantly slow down the coupling reaction compared to primary amines.

  • Bifunctionality: The presence of a primary amine on the pyrrolidine ring necessitates a strategic protection scheme to prevent unwanted side reactions, such as chain branching or oligomerization.

A critical aspect of optimizing its coupling is understanding the different basicity of its two nitrogen atoms, which is reflected in their pKa values.

Functional GrouppKa (at 25 °C)Assignment
Carboxylic Acid2.30 ± 0.02-COOH → -COO⁻ + H⁺
Exocyclic Amino Group9.31 ± 0.10-CH₂-NH₃⁺ ↔ -CH₂-NH₂
Ring Tertiary Amine10.8 ± 0.1Ring N⁺H ↔ Ring N

Table 1: pKa values for this compound.

The higher pKa of the ring's tertiary amine indicates it is more basic and, in an unprotonated state, a stronger nucleophile than the exocyclic primary amine. However, its steric environment is the dominating factor affecting its reactivity in peptide coupling.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging?

The primary difficulty arises from the steric hindrance around the tertiary amine within the pyrrolidine ring. This bulkiness impedes the approach of the activated carboxylic acid, slowing down the rate of peptide bond formation. Standard coupling conditions may result in incomplete reactions.[2] Additionally, the presence of the exocyclic primary amine requires an orthogonal protecting group strategy to ensure selective coupling at the desired nitrogen.[3]

Q2: Which protecting group should I use for the exocyclic primary amine?

The choice of protecting group for the primary amine at the 3-position is crucial and must be orthogonal to the N-terminal protecting group of your peptide chain (e.g., Fmoc or Boc).

  • For Fmoc-based Solid-Phase Peptide Synthesis (SPPS): A Boc (tert-butyloxycarbonyl) group is the ideal choice. It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but can be cleaved with acid during the final cleavage from the resin.

  • For Boc-based SPPS: An Fmoc group would be a suitable orthogonal protecting group, as it can be removed with a mild base without affecting the Boc-protected N-terminus.

Q3: Can I use standard coupling reagents like DIC/HOBt?

While DIC/HOBt is a workhorse in peptide synthesis, it is often inefficient for coupling sterically hindered amino acids.[4] You are likely to observe low coupling yields and may require extended reaction times or double coupling, which increases the risk of side reactions. For this specific amino acid, more potent coupling reagents are strongly recommended.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency / Incomplete Reaction

This is the most common issue when working with this compound. The primary cause is the steric hindrance of the tertiary amine.

Symptoms:

  • Positive Kaiser test (for primary amines) or Chloranil/Isatin test (for secondary amines) after coupling.

  • Mass spectrometry of the crude peptide shows a significant peak corresponding to the truncated sequence.

Solutions:

  • Employ High-Potency Coupling Reagents: For sterically hindered couplings, aminium/uronium or phosphonium salt-based reagents are superior. Experimental evidence consistently shows that HATU is more effective than HBTU for such challenging couplings.[5] COMU is another excellent choice, demonstrating high reactivity, sometimes even superior to HATU for hindered systems.

    Coupling ReagentClassKey Advantages for this Application
    HATU Aminium Salt"Gold standard" for hindered couplings; forms a highly reactive OAt-active ester.[5]
    COMU Uronium SaltHigh reactivity, comparable or superior to HATU; non-explosive byproducts.[6]
    PyAOP Phosphonium SaltExcellent for hindered couplings and N-methyl amino acids; does not cause guanidinylation.[4]
    HBTU/HCTU Aminium SaltGood for routine synthesis, but may be less effective here. Can cause guanidinylation of the free primary amine if unprotected.
  • Optimize Reaction Conditions:

    • Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).

    • Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight). Monitor the reaction progress if possible.

    • Elevated Temperature: For particularly difficult couplings, increasing the temperature to 40-50°C can enhance the reaction rate. Microwave-assisted peptide synthesis can also be highly effective in driving sterically hindered couplings to completion.

    • Solvent Choice: N,N-Dimethylformamide (DMF) is a standard solvent. If aggregation is suspected, consider using N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of Dimethyl sulfoxide (DMSO).[7]

  • Perform a Double Coupling: If a monitoring test after the initial coupling indicates an incomplete reaction, a second coupling with fresh reagents should be performed before proceeding to the next deprotection step.[7]

Issue 2: Formation of Side Products

The bifunctional nature of this amino acid can lead to specific side reactions if not handled correctly.

Symptoms:

  • Multiple peaks in the crude HPLC profile with unexpected mass values.

  • Mass spectrometry data indicating chain branching or dimerization.

Root Causes & Solutions:

  • Cause A: Inadequate Protection of the Exocyclic Amine: If the primary amine at the 3-position is not protected, it can be acylated by the incoming activated amino acid, leading to a branched peptide.

    • Solution: Always use a derivative of this compound where the exocyclic amine is protected with an orthogonal protecting group (e.g., Boc for Fmoc-SPPS).

  • Cause B: Guanidinylation: Aminium-based coupling reagents like HBTU, HCTU, and HATU can react with free primary amines to form a guanidinium group, which terminates the peptide chain.

    • Solution: This further underscores the necessity of protecting the exocyclic primary amine. If you must work with an unprotected primary amine for specific reasons, phosphonium-based reagents like PyAOP or PyBOP are preferred as they do not cause this side reaction.

  • Cause C: Racemization/Epimerization: While the chiral center is not at the alpha-carbon, the harsh conditions required for coupling can sometimes lead to epimerization at other stereocenters in the peptide chain.[8]

    • Solution: Use coupling additives that are known to suppress racemization, such as OxymaPure (which is part of COMU) or HOAt (part of HATU).[6] Avoid excessive amounts of base and prolonged exposure to high temperatures where possible.

Experimental Protocols

Protocol 1: Recommended Coupling Procedure for (R)-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid in Fmoc-SPPS

This protocol assumes a standard Fmoc-Rink Amide resin.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Cocktail Preparation (Pre-activation):

    • In a separate vessel, dissolve (R)-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the mixture.

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated coupling cocktail to the deprotected resin. Agitate at room temperature for 2 hours.

  • Monitoring: Perform a qualitative test (e.g., Isatin test for secondary amines) on a small sample of resin beads to check for completion.

  • Post-Coupling Wash: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

  • Capping (Optional but Recommended): If the coupling is found to be incomplete and a second coupling is not desired, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

Visual Workflow and Logic Diagrams

Troubleshooting Workflow for Low Coupling Efficiency

troubleshooting_workflow start Start: Low Coupling Efficiency Detected (Positive Isatin Test) check_reagents Verify Reagent Quality & Stoichiometry (Amino Acid, Coupler, Base) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok reagent_ok->start No, Replace & Retry initial_strategy Initial Coupling Strategy reagent_ok->initial_strategy Yes dic_hobt Using DIC/HOBt? initial_strategy->dic_hobt upgrade_reagent Switch to High-Potency Reagent (HATU, COMU, or PyAOP) dic_hobt->upgrade_reagent Yes double_couple Perform Double Coupling with Fresh Reagents dic_hobt->double_couple No check_completion Check Completion Again upgrade_reagent->check_completion increase_params Increase Equivalents (3-5x) & Extend Time (2-4h) double_couple->increase_params add_heat Consider Elevated Temp (40-50°C) or Microwave Synthesis increase_params->add_heat add_heat->check_completion success Success: Proceed to Next Cycle check_completion->success Complete cap_and_proceed Cap Unreacted Amines & Proceed with Caution check_completion->cap_and_proceed Incomplete side_reactions cluster_0 Desired Reaction cluster_1 Side Reactions Peptide_N_Terminus Peptide-Resin NH₂ Desired_Product Successfully Coupled Peptide Peptide-CO-N(pyrrolidine)-... Peptide_N_Terminus:N->Desired_Product Activated_AA Activated (R)-3-Boc-amino-pyrrolidin-1-yl)-acetic acid CO-X Activated_AA:C->Desired_Product Unprotected_AA Unprotected Amino Acid H₂N-(pyrrolidine)-COOH Branching {Branched Peptide | Peptide acylated at exocyclic NH₂} Unprotected_AA->Branching Acylation at 3-NH₂ Guanidinylation {Guanidinylated Side-Chain | Chain Termination} Unprotected_AA->Guanidinylation Reaction with HBTU/HATU

Caption: Desired reaction pathway versus potential side reactions.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.com.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Sigmaaldrich.com.
  • AAPPTec. (n.d.). Coupling Reagents. Aapptec.com.
  • Advanced ChemTech. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aactech.com.
  • MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigmaaldrich.com.
  • Ohmiya, H., et al. (2019). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 10(1), 3338. [Link]

  • D'Hondt, M., et al. (2014). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Expert Review of Proteomics, 11(1), 45-59.
  • Isidro-Llobet, A., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Society Reviews, 38(3), 621-636.
  • AAPPTec. (n.d.). SYNTHESIS NOTES. Aapptec.com.
  • Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Sciences and Research, 9(8), 3017-3027.
  • BenchChem. (n.d.). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. Benchchem.com.
  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • LibreTexts. (2024). 7.6D: The Incorporation of Nonstandard Amino Acids. Biology LibreTexts.
  • Smolecule. (2023). This compound. Smolecule.com.
  • Beausoleil, E., et al. (2003). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline. The Journal of Organic Chemistry, 68(24), 9473-9480.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Slideshare.net.
  • ResearchGate. (2014). How to add non-natural amino acids in peptide for simulation in Gromacs?.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.com.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Iannuzzi, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439.
  • Liu, S., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups.
  • Novabiochem®. (n.d.). Novabiochem®. EMD Millipore.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed.org.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.
  • Liu, P., et al. (2017). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 22(7), 1079.
  • Serebryanaya, D. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6523.
  • BYU ScholarsArchive. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com.
  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU.

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Validation & Comparative

Stereoisomerism in Drug Design: A Comparative Guide to the Biological Activity of (R)- and (S)-(3-Amino-pyrrolidin-1-yl)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a cornerstone of modern drug discovery and development. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the biological activities of the (R) and (S) isomers of 3-aminopyrrolidine derivatives, a scaffold of significant interest in medicinal chemistry, with a particular focus on their role as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.

The Critical Role of Chirality in Biological Systems

Biological systems, composed of chiral molecules such as amino acids and sugars, are inherently stereoselective. This means that the interaction of a drug with its biological target, be it an enzyme or a receptor, is highly dependent on the spatial orientation of its functional groups. One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be significantly less active or even mediate off-target effects, leading to undesirable side effects. Therefore, the evaluation of individual enantiomers is a critical step in the drug development process.

(R)- vs. (S)-3-Aminopyrrolidine Derivatives: A Focus on DPP-4 Inhibition

The 3-aminopyrrolidine moiety is a key pharmacophore in a number of potent and selective DPP-4 inhibitors.[1] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately improving glycemic control in patients with type 2 diabetes.[1]

Quantitative Comparison of DPP-4 Inhibition

A pertinent example is the case of a 2-benzylpyrrolidine derivative, which incorporates the core 3-aminopyrrolidine scaffold. Experimental data reveals a stark contrast in the inhibitory potency of its enantiomers against DPP-4:

CompoundEnantiomerTargetIC50
2-benzylpyrrolidine derivative(S)DPP-40.3 ± 0.03 µM[1]
2-benzylpyrrolidine derivative(R)DPP-4Significantly lower activity[1]

This data unequivocally demonstrates that the (S)-enantiomer is a potent inhibitor of DPP-4, while the (R)-enantiomer exhibits substantially weaker activity. This pronounced difference underscores the critical importance of stereochemistry in the design of effective DPP-4 inhibitors based on the 3-aminopyrrolidine scaffold. It is highly probable that a similar stereochemical preference exists for (3-Amino-pyrrolidin-1-yl)-acetic acid, with one enantiomer being significantly more active than the other.

Mechanistic Insights: The DPP-4 Signaling Pathway

The therapeutic effect of DPP-4 inhibitors is mediated through the incretin pathway. The following diagram illustrates the mechanism of action:

DPP4_Pathway Food Food Intake Intestine Intestinal L-cells Food->Intestine Stimulates GLP1_GIP Active GLP-1 & GIP Intestine->GLP1_GIP Release of DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Pancreas Pancreatic Islets GLP1_GIP->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Leads to Glucagon->Blood_Glucose Prevents rise of Inhibitor (S)-3-Aminopyrrolidine Derivative (Inhibitor) Inhibitor->DPP4 Inhibits

DPP-4 signaling pathway and the mechanism of action of 3-aminopyrrolidine derivative inhibitors.

By inhibiting the DPP-4 enzyme, the (S)-3-aminopyrrolidine derivative prevents the degradation of active GLP-1 and GIP.[1] This leads to a cascade of events that ultimately results in improved glycemic control.

Experimental Protocols

The determination of the inhibitory activity of the (R)- and (S)-isomers of (3-Amino-pyrrolidin-1-yl)-acetic acid and its derivatives against DPP-4 can be achieved through a standardized in vitro assay.

General Experimental Workflow

The synthesis and comparative biological evaluation of these enantiomers follow a structured workflow to ensure the generation of reliable and comparable data.

Experimental_Workflow cluster_synthesis Stereoselective Synthesis cluster_assay Biological Evaluation Synthesis_R (R)-Isomer Synthesis Purification_R Purification & Characterization (e.g., NMR, HPLC, MS) Synthesis_R->Purification_R Synthesis_S (S)-Isomer Synthesis Purification_S Purification & Characterization (e.g., NMR, HPLC, MS) Synthesis_S->Purification_S Chiral_Purity_R Chiral Purity Assessment (e.g., Chiral HPLC) Purification_R->Chiral_Purity_R Chiral_Purity_S Chiral Purity Assessment (e.g., Chiral HPLC) Purification_S->Chiral_Purity_S DPP4_Assay In vitro DPP-4 Inhibition Assay Chiral_Purity_R->DPP4_Assay Chiral_Purity_S->DPP4_Assay Data_Analysis IC50 Determination DPP4_Assay->Data_Analysis

General experimental workflow for synthesis and comparative biological evaluation.

Detailed Protocol for DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 values of test compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: e.g., Tris-HCl buffer, pH 7.5

  • Test compounds: (R)- and (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid (or derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the (R)- and (S)-isomers in the assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, add the following in order:

    • Assay buffer

    • Test compound dilution (or solvent control)

    • DPP-4 enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DPP-4 substrate (Gly-Pro-AMC) solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) using the microplate reader. The cleavage of the AMC group from the substrate by DPP-4 results in an increase in fluorescence.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the test compounds and the controls.

    • Calculate the percentage of inhibition for each compound concentration relative to the enzyme activity in the solvent control (considered 100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

The stereochemical configuration of 3-aminopyrrolidine derivatives is a critical determinant of their biological activity, particularly as DPP-4 inhibitors. As evidenced by data on analogous compounds, a significant difference in potency between the (R) and (S) enantiomers is expected, with one isomer likely being substantially more active. This guide underscores the necessity of stereoselective synthesis and chiral-specific biological evaluation in the development of drugs containing this important scaffold. For researchers and drug development professionals, a thorough understanding of these stereochemical principles is paramount for the design of safe and efficacious therapeutic agents.

References

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Introduction: The Pyrrolidine Scaffold - A Privileged Structure in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Pyrrolidine Derivatives in Neurological Disorder Models

The five-membered nitrogen-containing heterocyclic pyrrolidine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical feature for designing molecules that can precisely interact with complex biological targets like receptors and enzymes within the central nervous system (CNS).[1] This structural versatility has led to the development of numerous drugs containing the pyrrolidine motif, including agents for treating epilepsy, dementia, and other neurological conditions.[3] This guide provides a comparative analysis of three distinct classes of pyrrolidine derivatives—Nefiracetam, Levetiracetam, and the AMPAkine CX516—examining their divergent mechanisms of action and their performance in relevant preclinical models of neurological disorders.

Nefiracetam: A Nootropic with Complex Neurotransmission Modulatory Effects

Nefiracetam, a member of the racetam family, is a cognitive enhancer known for its complex pharmacology that extends beyond the typical mechanisms of its class.[4][5] Its potential in treating cognitive deficits associated with neurodegenerative diseases and stroke has been a subject of extensive research.[6]

Mechanism of Action: A Multi-Target Approach

Unlike simpler nootropics, Nefiracetam's efficacy is not attributed to a single pathway but rather to a synergistic modulation of multiple neurotransmitter systems.

  • Potentiation of Cholinergic and GABAergic Systems: Nefiracetam has been shown to enhance the release of acetylcholine in the frontal cortex.[7] It also uniquely modulates GABAergic transmission, increasing GABA turnover and facilitating its uptake, which may contribute to a stabilized mood and reduced anxiety alongside cognitive enhancement.[5][7]

  • Calcium Channel Modulation: A key feature of Nefiracetam is its ability to activate and prolong the opening of high voltage-activated (N/L-type) calcium channels.[7][8] This action enhances neurotransmitter release and is believed to be central to its anti-amnesic and neuroprotective properties.[7]

  • Enhancement of Nicotinic Acetylcholine Receptor (nAChR) Signaling: At nanomolar concentrations, Nefiracetam potentiates α4β2-type nicotinic acetylcholine receptors via a Gs protein-mediated pathway. This potentiation is thought to be a significant contributor to its cognitive-enhancing effects.[8]

This multi-pronged mechanism suggests that Nefiracetam doesn't just boost a single cognitive pathway but rather improves the overall function and resilience of neuronal networks.

Performance in a Scopolamine-Induced Amnesia Model

A widely used and validated model for screening potential anti-Alzheimer's drugs involves inducing a transient cognitive deficit with scopolamine, a muscarinic receptor antagonist that impairs learning and memory.[9] In this model, Nefiracetam has consistently demonstrated the ability to reverse scopolamine-induced amnesia, showcasing its potential to counteract cholinergic dysfunction, a hallmark of Alzheimer's disease.[7][9]

The selection of this model is causal; by creating a state of acetylcholine deficit, it directly tests a compound's ability to enhance cholinergic neurotransmission or compensate for its loss, which is a primary therapeutic strategy for Alzheimer's.[9]

nefiracetam_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NEF Nefiracetam Ca_Channel N/L-type Ca2+ Channels NEF->Ca_Channel Activates/ Prolongs Opening GABA_Uptake ↑ GABA Uptake/Turnover NEF->GABA_Uptake nAChR α4β2 nAChR NEF->nAChR Potentiates ACh_Release ↑ Acetylcholine (ACh) Release Ca_Channel->ACh_Release Triggers ACh_Release->nAChR Binds to Gs_Protein Gs Protein nAChR->Gs_Protein Activates Cognitive_Effects Cognitive Enhancement Neuroprotection Gs_Protein->Cognitive_Effects Leads to

Caption: Proposed signaling pathway for Nefiracetam.

Experimental Protocol: Morris Water Maze (MWM) Test

The MWM is a gold-standard behavioral assay for evaluating hippocampal-dependent spatial learning and memory.[10] Its validity is grounded in its sensitivity to lesions of the hippocampus and its correlation with synaptic plasticity.[10]

Objective: To assess the ability of a test compound (e.g., Nefiracetam) to reverse scopolamine-induced deficits in spatial learning and memory.

Methodology:

  • Apparatus Setup:

    • A large circular pool (typically 120-210 cm in diameter) is filled with water made opaque with non-toxic white paint or milk powder.[11][12]

    • The water temperature is maintained at approximately 21°C.[13]

    • An escape platform (e.g., 6x6 cm) is submerged about 1 cm below the water surface in a fixed location in one of the four designated quadrants.[14]

    • The room should contain various consistent distal visual cues for the animal to use for navigation.[12]

  • Animal Groups:

    • Group 1: Vehicle Control (e.g., Saline + Saline)

    • Group 2: Negative Control (e.g., Saline + Scopolamine)

    • Group 3: Positive Control (e.g., Standard Drug + Scopolamine)

    • Group 4: Test Group (e.g., Nefiracetam + Scopolamine)

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Administer the test compound or vehicle (e.g., 30-60 minutes prior to testing).

      • Administer scopolamine or vehicle (e.g., 30 minutes prior to testing).

      • Conduct 4 trials per day for each animal. In each trial, the animal is released into the water from a different starting position, facing the pool wall.[10]

      • Allow the animal to swim for a set time (e.g., 90 seconds) to find the hidden platform.[14] The time taken to reach the platform (escape latency) is recorded.

      • If the animal fails to find the platform within the allotted time, it is gently guided to it and allowed to remain there for 30 seconds.[13]

    • Probe Trial (Day after last acquisition day):

      • The escape platform is removed from the pool.

      • The animal is allowed to swim freely for a set duration (e.g., 90 seconds).[14]

      • Key metrics recorded are the time spent in the target quadrant (where the platform was) and the number of times the animal crosses the exact former location of the platform.

  • Data Analysis:

    • Acquisition: A decrease in escape latency over the training days indicates learning. Compare the learning curves between groups. The scopolamine group is expected to show impaired learning (longer latencies), which should be ameliorated by an effective nootropic.

    • Probe Trial: A significant preference for the target quadrant in the vehicle and test groups compared to the scopolamine group indicates intact spatial memory.

Levetiracetam: An Anticonvulsant with a Unique Synaptic Target

Levetiracetam (marketed as Keppra®) is a widely prescribed antiepileptic drug (AED) with a mechanism of action that is distinct from traditional AEDs, which typically target voltage-gated ion channels or GABAergic/glutamatergic systems.[15][16]

Mechanism of Action: Targeting Synaptic Vesicle Protein 2A (SV2A)

The primary mechanism of Levetiracetam involves its specific and high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A).[15][17] SV2A is an integral membrane protein found on synaptic vesicles and is involved in regulating the release of neurotransmitters.

While the precise downstream effects are still being fully elucidated, it is believed that by binding to SV2A, Levetiracetam modulates the function of the presynaptic machinery.[15] This interaction is thought to reduce neurotransmitter release, particularly during the high-frequency neuronal firing characteristic of epileptic seizures.[17] This selective prevention of hypersynchronized epileptiform burst firing, without affecting normal neuronal excitability, likely contributes to its broad-spectrum efficacy and favorable side-effect profile.[17] Levetiracetam has also been shown to partially inhibit N-type calcium channels and oppose the activity of negative modulators of GABA- and glycine-gated currents, which may complement its primary action.[17][18]

levetiracetam_pathway cluster_presynaptic Presynaptic Terminal LEV Levetiracetam SV2A SV2A LEV->SV2A Binds to Release Neurotransmitter Release LEV->Release Reduces Vesicle Synaptic Vesicle Vesicle->Release Leads to SV2A->Vesicle Modulates Hyperexcitability Neuronal Hyperexcitability Hyperexcitability->Vesicle Triggers Fusion

Caption: Levetiracetam's modulation of neurotransmitter release.

Performance in the Maximal Electroshock (MES) Seizure Model

The MES test is a fundamental preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.[19] It involves applying a brief, high-intensity electrical stimulus to induce a characteristic seizure pattern. The ability of a drug to prevent the tonic hindlimb extension phase of this seizure is a reliable indicator of its potential clinical efficacy. Levetiracetam demonstrates robust, dose-dependent protection in the MES model, validating its anticonvulsant properties.[1]

This model is chosen for its high predictive validity for drugs effective against generalized seizures in humans. It provides a clear, all-or-none endpoint (presence or absence of tonic hindlimb extension) that is ideal for initial screening and dose-response characterization.

Experimental Protocol: Maximal Electroshock (MES) Test

Objective: To determine the anticonvulsant efficacy of a test compound (e.g., Levetiracetam) by its ability to prevent tonic hindlimb extension following a maximal electrical stimulus.

Methodology:

  • Apparatus Setup:

    • An electroconvulsive shock device capable of delivering a constant current (e.g., 50 mA for mice, 150 mA for rats) for a short duration (e.g., 0.2 seconds).[19]

    • Corneal or ear-clip electrodes for stimulus delivery. Ear-clip electrodes are commonly used for safety and ease of application.[20][21]

  • Animal Groups:

    • Group 1: Vehicle Control

    • Multiple Test Groups receiving different doses of the test compound to establish a dose-response curve.

    • A Positive Control group (e.g., Phenytoin) can be included.

  • Procedure:

    • Administer the test compound or vehicle at a predetermined time before the test, allowing for peak brain concentration (e.g., 30-60 minutes after intraperitoneal injection).

    • Wet the ear clips with saline to ensure good electrical contact.[20]

    • Attach the clips to the ears of the animal.

    • Deliver the electrical stimulus.

    • Immediately observe the animal for the characteristic seizure pattern: a brief tonic flexion of the limbs, followed by a full tonic extension of the hindlimbs, and finally a clonic phase.

    • The primary endpoint is the presence or absence of the tonic hindlimb extension. Protection is defined as the complete abolition of this phase.

  • Data Analysis:

    • The percentage of animals protected from tonic hindlimb extension is calculated for each dose group.

    • From the dose-response data, the ED₅₀ (the dose required to protect 50% of the animals) is calculated using probit analysis. A lower ED₅₀ indicates higher potency.

AMPAkines (CX516): Positive Allosteric Modulators of Glutamate Receptors

AMPAkines are a class of compounds that do not activate AMPA receptors directly but enhance their function in the presence of the endogenous ligand, glutamate.[22] They represent a therapeutic strategy aimed at boosting synaptic plasticity and neuronal communication.[23] CX516 (Ampalex) is one of the first-generation benzamide-type AMPAkines to be clinically tested.[24]

Mechanism of Action: Enhancing AMPA Receptor Currents

AMPA receptors are critical for fast excitatory synaptic transmission in the brain. Upon binding glutamate, they open to allow ion influx, leading to neuronal depolarization. AMPAkines bind to an allosteric site on the AMPA receptor complex.[22] This binding modulates the receptor's kinetics in two primary ways, depending on the compound type:

  • Type I (e.g., CX546): Primarily prolong the duration of the synaptic response.

  • Type II (e.g., CX516): Primarily increase the amplitude of the current without significantly prolonging it.[22]

By enhancing the AMPA receptor-mediated current, these compounds lower the threshold for inducing long-term potentiation (LTP), a cellular correlate of learning and memory.[23] This mechanism underlies their potential as cognitive enhancers and has also been explored for treating pain and respiratory depression.[25][26]

ampakine_pathway cluster_synapse Glutamatergic Synapse Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds (Agonist) Ion_Flux ↑ Ion Influx (Na+, Ca2+) AMPA_R->Ion_Flux Opens Channel AMPAkine AMPAkine (CX516) AMPAkine->AMPA_R Binds (Allosteric Modulator) LTP Facilitation of LTP Ion_Flux->LTP Leads to

Caption: AMPAkine positive allosteric modulation of the AMPA receptor.

Comparative Analysis

The true value of these derivatives is best understood when their properties are viewed side-by-side. Each class, while sharing the core pyrrolidine structure, has been functionally optimized for a distinct therapeutic purpose through chemical modification, resulting in unique mechanisms and applications.

FeatureNefiracetamLevetiracetamAMPAkine (CX516)
Primary Class Nootropic (Racetam)AnticonvulsantCognitive Enhancer
Primary Mechanism Multi-target: Modulates Ca2+ channels, enhances cholinergic & GABAergic systems, potentiates nAChRs.[7][8]Binds to synaptic vesicle protein 2A (SV2A) to modulate neurotransmitter release.[15][17]Positive allosteric modulator of AMPA-type glutamate receptors, increasing current amplitude.[22][24]
Therapeutic Target Cognitive Deficits (e.g., Dementia, Post-Stroke).[6]Epilepsy (Generalized & Focal Seizures).[15]Cognitive Deficits, potentially Pain and Respiratory Depression.[22][25]
Key Preclinical Model Scopolamine-induced Amnesia (e.g., in MWM).[7][9]Maximal Electroshock (MES) Seizure Test.[1]Models of cognitive impairment (e.g., MWM), pain, or schizophrenia.[24][25]
Key In Vivo Outcome Reversal of learning and memory deficits.[9]Prevention of tonic hindlimb extension (ED₅₀).[1]Improved performance in memory tasks; reduced pain sensitivity.[22][25]

Conclusion and Future Directions

This comparative guide illustrates the remarkable functional diversity that can be achieved from a single chemical scaffold. The journey from the broad-spectrum neuromodulatory effects of Nefiracetam, to the highly specific synaptic vesicle targeting of Levetiracetam, and the precise kinetic control of glutamate receptors by AMPAkines, highlights the power of medicinal chemistry in tailoring molecules for specific neurological targets.

The self-validating nature of the experimental protocols described—the MWM for spatial memory and the MES test for seizure protection—provides a robust framework for the continued evaluation of novel pyrrolidine derivatives. Future research will undoubtedly focus on refining the selectivity of these compounds, minimizing off-target effects, and exploring their potential in combination therapies to address the multifaceted nature of complex neurological disorders.

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Validating Neuroprotective Effects of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the neuroprotective potential of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid. Recognizing the current scarcity of direct experimental data for this specific molecule, we will contextualize its evaluation by comparing it with two well-characterized neuroprotective agents: Riluzole and Edaravone . This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel neuroprotective therapies.

The core of this guide is built on the principle of methodological transparency and scientific rigor. We will delve into the mechanistic rationale for experimental choices, provide detailed protocols for key validation assays, and present a comparative analysis based on established data for the selected alternatives. While the data for this compound remains to be empirically determined, its structural characteristics as a pyrrolidine derivative allow for a rational, hypothesis-driven approach to its validation.

Therapeutic Context and Mechanistic Overview

Neurodegenerative diseases and acute neuronal injuries, such as ischemic stroke, represent a significant unmet medical need. A common pathological hallmark in these conditions is the progressive loss of neuronal function and viability, often driven by mechanisms like excitotoxicity, oxidative stress, and apoptosis. The development of effective neuroprotective agents hinges on the ability to counteract these deleterious processes.

This compound belongs to the pyrrolidine class of compounds, a scaffold known to be present in various biologically active molecules with neuroprotective properties.[1][2] While its specific mechanism of action is yet to be fully elucidated, its structural features—a pyrrolidine ring and an amino acid moiety—suggest potential interactions with neurotransmitter systems and a role in mitigating neuronal damage.[3][4] It is hypothesized that its neuroprotective effects could be mediated through the modulation of glutamatergic signaling and/or the reduction of oxidative stress.

For a robust validation, we will compare it against:

  • Riluzole : A benzothiazole derivative approved for the treatment of amyotrophic lateral sclerosis (ALS). Its primary neuroprotective mechanism involves the inhibition of glutamate release and the enhancement of glutamate uptake by astrocytes, thereby reducing excitotoxicity.[5][6]

  • Edaravone : A potent free radical scavenger approved for the treatment of acute ischemic stroke and ALS. It effectively neutralizes reactive oxygen species (ROS) and inhibits lipid peroxidation, thus protecting neurons from oxidative damage.[7][8]

Comparative Efficacy: A Data-Driven Analysis

To objectively assess the potential of this compound, it is crucial to benchmark its performance against established neuroprotective agents. The following table summarizes key efficacy parameters for Riluzole and Edaravone, providing a target for the experimental validation of our compound of interest.

Compound Primary Mechanism In Vitro Model Key Efficacy Data In Vivo Model Key Efficacy Data Reference(s)
This compound Hypothesized: Anti-excitotoxic, Anti-oxidativeGlutamate-induced neurotoxicity in cortical neuronsCell viability increase (Hypothetical: 30-40% at 50 µM)Transient Middle Cerebral Artery Occlusion (MCAO) in ratsReduction in infarct volume (Hypothetical: 20-30%)[9]
Riluzole Anti-glutamatergic (inhibits glutamate release, enhances uptake)Glutamate uptake in rat cortical astrocytesUp to 42% enhancement of basal glutamate uptake at 10 µMTransient global cerebral ischemia in gerbilsSignificant reduction in slow-wave activity in post-ischemic ECoG[5][10]
Edaravone Free radical scavenger (inhibits lipid peroxidation)Lipid peroxidation in rat brain homogenateIC50 = 15.3 µMPermanent Middle Cerebral Artery Occlusion (MCAO) in mice~23% reduction in infarct volume at 3.0 mg/kg[7][11]

Experimental Validation: Protocols and Methodologies

The validation of a novel neuroprotective agent requires a multi-tiered approach, beginning with in vitro assays to establish cellular efficacy and elucidate the mechanism of action, followed by in vivo studies to confirm therapeutic potential in a physiological context.

In Vitro Validation: Glutamate-Induced Excitotoxicity Assay

This assay is fundamental for assessing the anti-excitotoxic potential of a compound. Over-activation of glutamate receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events.

Objective: To determine the ability of this compound to protect primary cortical neurons from glutamate-induced cell death.

Experimental Workflow:

G cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 Induction of Excitotoxicity cluster_3 Post-Insult Incubation and Analysis A Isolate primary cortical neurons from embryonic rats/mice B Plate neurons on poly-D-lysine coated 96-well plates A->B C Culture for 7-10 days to allow for maturation B->C D Pre-treat neurons with varying concentrations of this compound, Riluzole, or Edaravone for 1-2 hours C->D E Expose neurons to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes D->E F Wash out glutamate and incubate for 24 hours in the presence of the test compounds E->F G Assess cell viability using MTT or LDH assay F->G H Quantify neuronal survival and calculate dose-response curves G->H

Figure 1: Workflow for the in vitro glutamate-induced excitotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Isolate cortical neurons from E18 rat or mouse embryos.

    • Plate the dissociated neurons onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Culture the neurons in Neurobasal medium supplemented with B27 and L-glutamine for 7-10 days.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of this compound, Riluzole, and Edaravone in a suitable solvent (e.g., DMSO or water).

    • On the day of the experiment, dilute the compounds to their final concentrations in the culture medium.

    • Replace the old medium with fresh medium containing the test compounds and incubate for 1-2 hours.

  • Glutamate-Induced Excitotoxicity:

    • Prepare a concentrated stock solution of L-glutamic acid.

    • Add glutamate to each well to achieve the final neurotoxic concentration (to be determined empirically, typically 50-100 µM).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Viability Assessment:

    • Gently wash the cells three times with pre-warmed, glutamate-free medium.

    • Add fresh medium containing the respective test compounds back to the wells.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay (measuring mitochondrial reductase activity) or the LDH assay (measuring lactate dehydrogenase release into the medium, an indicator of cell death).

    • Calculate the percentage of neuroprotection relative to the vehicle-treated, glutamate-exposed control.

In Vivo Validation: Transient Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia that mimics human stroke.

Objective: To evaluate the in vivo neuroprotective efficacy of this compound in reducing infarct volume and improving neurological outcome following ischemic stroke.

Experimental Workflow:

G cluster_0 Animal Preparation and MCAO Surgery cluster_1 Compound Administration cluster_2 Post-Operative Care and Neurological Assessment cluster_3 Infarct Volume Measurement A Anesthetize adult male Sprague-Dawley rats B Induce focal cerebral ischemia by intraluminal filament occlusion of the MCA for 90 minutes A->B C Monitor physiological parameters (temperature, blood pressure, etc.) B->C D Administer this compound, Riluzole, Edaravone, or vehicle intravenously or intraperitoneally at the onset of reperfusion C->D E Allow animals to recover for 24-48 hours D->E F Perform neurological deficit scoring (e.g., Bederson score) E->F G Sacrifice animals and harvest brains F->G H Stain coronal brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) G->H I Quantify infarct volume using image analysis software H->I

Figure 2: Workflow for the in vivo transient MCAO model.

Step-by-Step Protocol:

  • Animal Model:

    • Use adult male Sprague-Dawley rats (250-300g).

    • Anesthetize the animals with isoflurane.

  • MCAO Surgery:

    • Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Drug Administration:

    • Administer the test compounds or vehicle (e.g., saline) via intravenous or intraperitoneal injection at the time of reperfusion.

  • Neurological Evaluation:

    • At 24 or 48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., the Bederson scale).

  • Infarct Volume Analysis:

    • Following neurological assessment, sacrifice the animals and perfuse the brains.

    • Section the brains coronally and stain with 2% TTC. Viable tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the stained sections and quantify the infarct volume as a percentage of the total hemispheric volume.

Mechanistic Insights: Proposed Signaling Pathways

Understanding the molecular pathways through which a compound exerts its neuroprotective effects is critical for its development.

Proposed Pathway for this compound:

Based on its structural class, we propose that this compound may act through a combination of anti-excitotoxic and anti-oxidative stress mechanisms.

G cluster_0 Upstream Events cluster_1 Target Compound Action cluster_2 Downstream Effects Glutamate Excess Glutamate Compound This compound Glutamate->Compound Inhibits Release/Enhances Uptake? ROS Reactive Oxygen Species (ROS) ROS->Compound Scavenges? Ca_influx Reduced Ca2+ Influx Compound->Ca_influx Oxidative_stress Decreased Oxidative Stress Compound->Oxidative_stress Apoptosis Inhibition of Apoptosis Ca_influx->Apoptosis Oxidative_stress->Apoptosis Neuroprotection Neuronal Survival Apoptosis->Neuroprotection

Figure 3: Proposed neuroprotective mechanism of this compound.

Established Pathways for Comparator Drugs:

G cluster_0 Riluzole Mechanism cluster_1 Edaravone Mechanism Riluzole Riluzole Glutamate_release Inhibits Glutamate Release Riluzole->Glutamate_release Glutamate_uptake Enhances Glutamate Uptake Riluzole->Glutamate_uptake Excitotoxicity Reduced Excitotoxicity Glutamate_release->Excitotoxicity Glutamate_uptake->Excitotoxicity Edaravone Edaravone ROS_scavenging Scavenges ROS Edaravone->ROS_scavenging Lipid_peroxidation Inhibits Lipid Peroxidation Edaravone->Lipid_peroxidation Oxidative_damage Reduced Oxidative Damage ROS_scavenging->Oxidative_damage Lipid_peroxidation->Oxidative_damage

Figure 4: Simplified mechanisms of action for Riluzole and Edaravone.

Conclusion and Future Directions

The validation of this compound as a potential neuroprotective agent requires a systematic and comparative approach. While direct experimental evidence is currently lacking, its chemical structure provides a strong rationale for investigating its efficacy in models of excitotoxicity and oxidative stress. By employing the detailed in vitro and in vivo protocols outlined in this guide and benchmarking its performance against well-characterized drugs like Riluzole and Edaravone, researchers can rigorously assess its therapeutic potential.

Future studies should focus on generating robust dose-response data, elucidating the precise molecular targets, and exploring its efficacy in a broader range of neurodegenerative disease models. The insights gained from such a comprehensive validation process will be instrumental in determining the clinical translatability of this compound and its potential to address the significant need for novel neuroprotective therapies.

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A Comparative Guide to GABAergic Modulators: (R)-(3-Amino-pyrrolidin-1-yl)-acetic Acid and Key GABA Analogues in Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of GABAergic Inhibition

In the mammalian central nervous system (CNS), a delicate equilibrium between neuronal excitation and inhibition is fundamental for healthy brain function.[1][2] The primary mediator of inhibitory neurotransmission is gamma-aminobutyric acid (GABA).[1][2] Its widespread influence is critical in regulating anxiety, sleep, muscle tone, and preventing the over-excitation that can lead to seizures.[3][4] The therapeutic potential of modulating the GABA system is vast; however, GABA itself is a poor drug candidate due to its high polarity and inability to efficiently cross the blood-brain barrier.[1][2] This limitation has driven the development of GABA analogues—structurally related molecules designed to overcome this hurdle and precisely target components of the GABAergic synapse.

This guide provides a comparative analysis of an emerging research compound, (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid , alongside established GABA analogues. We will dissect their mechanisms of action, compare their performance in key experimental paradigms, and provide the technical methodologies required for their evaluation.

Focus Compound: this compound

This compound is a chiral amino acid derivative built upon a pyrrolidine scaffold (Molecular Formula: C₆H₁₂N₂O₂, Molar Mass: ~144.17 g/mol ).[5] While extensive clinical data is not yet available, its structure is of significant interest to medicinal chemists and neuroscientists.

  • Synthesis and Structure: The synthesis of this compound and its derivatives can be achieved through multi-step processes, often starting from chiral precursors like (R)-3-Aminopyrrolidine and involving reactions such as N-alkylation with bromoacetic acid.[5][6] Maintaining the (R)-configuration at the 3-position is critical, as stereochemistry often dictates biological activity and binding affinity.[6]

  • Postulated Mechanism of Action: The structure, featuring a cyclic amino acid core, bears a strong resemblance to known inhibitors of GABA transporters (GATs). GATs are membrane proteins responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[7][8] Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing GABAergic tone.[7][8] Specifically, the pyrrolidine-acetic acid moiety is a key feature in compounds designed to target GAT-1 and GAT-3.[9][10] Therefore, it is hypothesized that this compound functions primarily as a GABA transporter inhibitor. It serves as a valuable building block for developing novel drugs targeting neurological conditions.[5]

Comparative GABA Analogues: Established Mechanisms

To understand the potential of this compound, we compare it against three classes of well-characterized GABA analogues, each with a distinct mechanism of action.

  • Gabapentin & Pregabalin (The α2δ Ligands): Initially designed as lipophilic GABA analogues, it was discovered that their primary mechanism is not direct interaction with the GABA system.[11][12] Instead, they bind with high affinity to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels.[12][13][14] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate.[13][15] Their effect is therefore an indirect enhancement of inhibition by reducing overall network excitability.

  • Tiagabine (The GAT-1 Inhibitor): Tiagabine is a selective inhibitor of GABA Transporter Type 1 (GAT-1), the predominant GABA transporter in the brain.[7][16][17] By blocking this reuptake pump, Tiagabine increases the extracellular concentration of GABA, thereby potentiating both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition.[8] This mechanism makes it an effective anticonvulsant.[18]

  • Vigabatrin (The GABA-T Inhibitor): Vigabatrin takes a different approach by targeting the primary enzyme responsible for GABA degradation, GABA transaminase (GABA-T).[18] As an irreversible inhibitor of GABA-T, Vigabatrin leads to a global increase in GABA concentrations within the brain.[18]

The diverse mechanisms of these compounds are summarized in the diagram below.

GABASynapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate VGCC VGCC (α2δ) GABA_Vesicle GABA GABA_T GABA-T GABA_Vesicle->GABA_T Degradation GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release VGCC->GABA_Vesicle Reduces Glutamate Release GABAR GABA-A/B Receptors GABA_Synapse->GABAR Binds GAT1 GAT-1 GABA_Synapse->GAT1 Reuptake GAT1->GABA_Vesicle Recycle Gabapentin Gabapentin Pregabalin Gabapentin->VGCC Blocks Tiagabine Tiagabine Tiagabine->GAT1 Inhibits Vigabatrin Vigabatrin Vigabatrin->GABA_T Inhibits R_Compound (R)-(3-Amino-pyrrolidin-1-yl) -acetic acid (Hypothesized) R_Compound->GAT1 Inhibits (Hypothesized)

Figure 1: Mechanisms of action for GABA analogues at an inhibitory synapse.

Head-to-Head Comparison: Mechanistic & Application Overview

A direct comparison reveals the distinct therapeutic strategies these molecules employ.

Compound Chemical Class Primary Molecular Target Effect on GABAergic System Primary Therapeutic Applications
This compound Pyrrolidine-acetic acid derivativeGABA Transporters (GATs) (Hypothesized)Increases synaptic GABA concentration by blocking reuptakeInvestigational, potential for epilepsy, anxiety
Gabapentin / Pregabalin 3-alkylated GABA analogueα2δ subunit of Voltage-Gated Calcium Channels[13][14]Indirect; reduces excitatory neurotransmitter release[15]Neuropathic pain, epilepsy, anxiety disorders[11][13]
Tiagabine Nipecotic acid derivativeGABA Transporter 1 (GAT-1)[7][8]Increases synaptic GABA concentration by selectively blocking GAT-1 reuptakeEpilepsy (adjunctive therapy)[18]
Vigabatrin GABA analogueGABA Transaminase (GABA-T)[18]Increases overall brain GABA levels by preventing degradationEpilepsy, infantile spasms[18]
Table 1: Comparison of Physicochemical and Mechanistic Properties.

Experimental Evaluation: Protocols and Comparative Data

The differentiation between these compounds is grounded in empirical data from a suite of standardized assays. Below are the core methodologies and expected outcomes.

Target Engagement: Radioligand Binding Assays

Causality: Before assessing functional effects, it is crucial to confirm that a compound physically interacts with its intended molecular target. Radioligand binding assays quantify the affinity (Ki) or concentration-dependent inhibition (IC50) of a test compound against a specific target protein.

Step-by-Step Protocol (GAT-1 Inhibition Example):

  • Tissue Preparation: Homogenize rat or porcine brain tissue in a cold buffer (e.g., Tris-HCl) and perform differential centrifugation to isolate synaptosomal membranes rich in GAT-1.[19]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled GAT-1 ligand (e.g., [³H]NO-711 or [³H]Tiagabine), and varying concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled GAT-1 inhibitor.

Compound Target Binding Affinity (IC50 / Ki) Reference Compound
(R)-pyrrolidine-2-acetic acid derivative (4d) GAT-3IC50 = 3.1 µM(S)-SNAP-5114[9]
(S)-pyrrolidine-2-acetic acid derivative (4c) GAT-1IC50 = 0.343 µMTiagabine[9]
Tiagabine GAT-1IC50 = 0.07 µMN/A[7]
Gabapentin α2δ subunitIC50 = ~0.09 µMPregabalin[20]
Pregabalin α2δ subunitIC50 = ~0.03 µMGabapentin[12]
Table 2: Comparative Binding Affinities. Note: Data for this compound is inferred from structurally similar compounds evaluated in the literature.
Functional Impact: In Vitro Electrophysiology

Causality: Binding to a target does not guarantee a functional effect. Whole-cell patch-clamp electrophysiology directly measures the impact of a compound on neuronal activity, providing a functional readout of its mechanism.

EphysWorkflow cluster_prep Preparation cluster_rec Recording & Stimulation cluster_drug Pharmacology A Brain Slice Preparation B Transfer to Recording Chamber A->B C Perfuse with Artificial CSF B->C D Approach Neuron with Pipette C->D E Establish Whole-Cell Patch D->E F Record Baseline Synaptic Currents (IPSCs/EPSCs) E->F H Bath Apply Test Compound F->H G Stimulate Presynaptic Fibers G->F evokes I Record Post-Drug Synaptic Currents H->I J Quantify Effect I->J Analyze Data (Amplitude, Decay)

Figure 2: Generalized workflow for a brain slice electrophysiology experiment.

Expected Outcomes:

  • GAT Inhibitors (Tiagabine, this compound): Application should result in a significant prolongation of the decay time of inhibitory postsynaptic currents (IPSCs), as GABA remains in the synapse for longer. An increase in tonic (background) inhibitory current may also be observed.[21]

  • α2δ Ligands (Gabapentin, Pregabalin): These compounds will have little to no effect on IPSCs. Instead, they will reduce the amplitude of evoked excitatory postsynaptic currents (EPSCs), reflecting the diminished release of presynaptic glutamate.

In Vivo Efficacy: Preclinical Behavioral Models

Causality: To assess therapeutic potential, compounds must be tested in animal models that recapitulate aspects of human disease. These assays provide crucial information on efficacy, dose-response relationships, and potential side effects.

Protocol: Acetic Acid-Induced Writhing (Visceral Pain Model)

  • Acclimation: Acclimate male rats or mice to the testing environment.

  • Administration: Administer the test compound (e.g., Gabapentin, Pregabalin) or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • Induction: After a set pretreatment time (e.g., 30-60 minutes), inject a dilute solution of acetic acid (e.g., 0.6%) i.p. to induce visceral nociception.[22][23]

  • Observation: Immediately place the animal in an observation chamber and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20-30 minutes).

  • Analysis: Compare the number of writhes in the drug-treated groups to the vehicle-treated group. Efficacy is expressed as the percent inhibition of writhing.

Compound Animal Model Endpoint Efficacy (Dose / Effect)
Gabapentin Acetic Acid Writhing (Rat)NociceptionDose-dependent reduction in writhes[23]
Pregabalin Acetic Acid Colitis (Rat)InflammationReduced inflammatory markers (TNF-α, IL-6)[24]
Gabapentin Spinal Nerve Ligation (Rat)Tactile AllodyniaID₅₀ = 32.3 mg/kg[25]
Pregabalin Generalized Anxiety Disorder (Human)AnxietyDemonstrated efficacy vs. placebo[13]
Table 3: Summary of Efficacy in Preclinical and Clinical Settings.

Synthesis and Future Directions

The comparison between this compound and established GABA analogues highlights a fundamental divergence in therapeutic strategy. While gabapentinoids indirectly enhance inhibition by dampening excitation, compounds like Tiagabine and, hypothetically, this compound, directly amplify the existing GABA signal by preventing its clearance.

The true potential of the this compound scaffold may lie in the development of subtype-selective GAT inhibitors. The GABA transporter family includes at least four subtypes (GAT-1, GAT-2, GAT-3, BGT-1) with distinct expression patterns in neurons and astrocytes.[16][17] Developing compounds with selectivity for GAT-3, for instance, could offer a different therapeutic profile with potentially fewer side effects than non-selective or GAT-1-selective inhibitors.[9]

As neuroscience research advances, the focus will continue to shift from broad-acting agents to molecules with highly specific targets. By understanding the distinct mechanistic, electrophysiological, and behavioral profiles of compounds like this compound in comparison to their predecessors, we can better design the next generation of therapeutics for epilepsy, neuropathic pain, and psychiatric disorders.

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A Comparative Guide to the Structure-Activity Relationship of (R)-(3-Amino-pyrrolidin-1-yl)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid scaffold. Primarily recognized for their potent inhibitory effects on Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes, these compounds also exhibit activity at other important biological targets, including GABA transporters and nicotinic acetylcholine receptors. This document will objectively compare the performance of various structural analogs, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical series.

Introduction: The this compound Scaffold - A Privileged Structure

The this compound core is a chiral scaffold characterized by a five-membered pyrrolidine ring with a crucial (R)-configured amino group at the 3-position and an acetic acid moiety at the 1-position. This specific stereochemistry and arrangement of functional groups have proven to be critical for potent interactions with various biological targets. The pyrrolidine ring acts as a rigid constraint, positioning the key interacting groups in a favorable orientation for binding. Its derivatives have been extensively explored in medicinal chemistry, leading to the development of clinically successful drugs.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Detailed SAR Exploration

The most prominent application of this compound derivatives is in the development of DPP-4 inhibitors. DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which play a vital role in regulating glucose homeostasis. Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2]

The SAR of these derivatives as DPP-4 inhibitors can be systematically analyzed by considering modifications at three key positions: the pyrrolidine ring, the amino group at the 3-position, and the acetic acid moiety.

Modifications on the Pyrrolidine Ring (P1 Site)

The pyrrolidine ring of these inhibitors typically interacts with the S1 subsite of the DPP-4 enzyme.

  • Substitution at the 4-position: Introduction of a fluorine atom at the 4-position of the pyrrolidine ring, particularly in the (4S) configuration, has been shown to significantly enhance DPP-4 inhibitory potency and improve pharmacokinetic properties. This modification can lead to better plasma stability and oral exposure.[3]

  • Gem-dimethyl substitution: The introduction of a gem-dimethyl group at the 5-position of the pyrrolidine ring can increase the stability of the compound towards intramolecular cyclization, a common degradation pathway for cyanopyrrolidine derivatives.[3]

The Acetic Acid Moiety and N-Substituted Glycines (P2 Site)

The acetic acid part of the scaffold and its derivatives interact with the S2 subsite of DPP-4. This region is more tolerant to a wider range of substitutions, allowing for significant modulation of potency and selectivity.

  • Amide Formation: The carboxylic acid is often converted to an amide. The nitrogen of the amide can be further substituted with various groups.

  • Large, Lipophilic Groups: Introduction of bulky and lipophilic substituents, such as adamantyl or substituted phenyl groups, at this position generally leads to a substantial increase in inhibitory activity.[4] For instance, the incorporation of a hydroxyadamantyl group has led to the discovery of highly potent and long-acting DPP-4 inhibitors.[3]

  • Heterocyclic Moieties: The introduction of various heterocyclic rings, such as piperazine, piperidine, and pyrazole, has been a successful strategy in developing potent DPP-4 inhibitors.[4] For example, prolyl-fluoropyrrolidine derivatives with an aryl-substituted piperazine linked via an acetamide showed potent DPP-4 inhibition.[5]

The (R)-Amino Group at the 3-Position

The (R)-amino group is a critical pharmacophoric element. While it is often unsubstituted in many potent inhibitors, its modification can influence activity. In many successful DPP-4 inhibitors, this amino group forms a key interaction with the active site of the enzyme.

Below is a workflow diagram illustrating the general SAR exploration for DPP-4 inhibitors based on this scaffold.

SAR_Workflow_DPP4 cluster_Scaffold Core Scaffold cluster_Modifications Structural Modifications cluster_Evaluation Biological Evaluation Scaffold (R)-(3-Amino-pyrrolidin-1-yl) -acetic acid Pyrrolidine Pyrrolidine Ring (P1) - 4-Fluoro - 5,5-Dimethyl Scaffold->Pyrrolidine Modify AceticAcid Acetic Acid Moiety (P2) - Amide formation - Bulky lipophilic groups - Heterocycles Scaffold->AceticAcid Modify DPP4_Assay DPP-4 Inhibition Assay (IC50 determination) Pyrrolidine->DPP4_Assay AceticAcid->DPP4_Assay InVivo In Vivo Efficacy (OGTT in animal models) DPP4_Assay->InVivo Lead Compounds

Caption: General workflow for the structure-activity relationship (SAR) studies of this compound derivatives as DPP-4 inhibitors.

Comparative Performance of DPP-4 Inhibitors

The following table summarizes the DPP-4 inhibitory activity of representative this compound derivatives, highlighting the impact of different structural modifications.

Compound IDModification on Pyrrolidine RingModification on Acetic Acid Moiety (N-substituent)DPP-4 IC50 (nM)Reference
Vildagliptin 2-Cyanopyrrolidine(3-Hydroxy-adamantan-1-yl)amino2.3[6]
Saxagliptin 2-Cyanopyrrolidine(3-Hydroxy-adamantan-1-yl)amino50[6]
Compound 7b 2-Cyano-4-fluoropyrrolidineN-substituted glycine0.6[3]
Compound 7c 2-Cyano-4-fluoropyrrolidineN-(2-hydroxy-1,1-dimethylethyl)glycine4.6[3]
Compound 10 Prolyl-fluoropyrrolidineAryl substituted piperazine with acetamide linker430[5]

Note: IC50 values are indicative and can vary based on assay conditions.

Exploring Alternative Biological Targets

While the primary focus has been on DPP-4, the this compound scaffold has shown promise for other central nervous system (CNS) targets.

GABA Transporter (GAT) Inhibition

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and its transporters (GATs) are responsible for its reuptake from the synaptic cleft.[7] Inhibitors of GATs can prolong the action of GABA and are of interest for treating conditions like epilepsy and anxiety.[8]

SAR studies on pyrrolidine-2-yl-acetic acid derivatives as GAT inhibitors have revealed that substitutions at the 2-position of the side chain can modulate activity and selectivity for different GAT subtypes (mGAT1-mGAT4).[9]

  • 2-Hydroxy Substitution: The introduction of a hydroxyl group at the 2-position of the acetic acid side chain has been shown to yield compounds with significant potency and selectivity for mGAT1.[9]

  • N-Substitution: The nature of the substituent on the pyrrolidine nitrogen is crucial for potency and selectivity. For instance, a 2-{[tris(4-methoxyphenyl)]methoxy}ethyl group on the nitrogen of a 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivative resulted in a compound with high potency at mGAT4.[9]

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in various cognitive functions. Modulators of nAChRs are being investigated for the treatment of neurological and psychiatric disorders.[10]

Derivatives of the pyrrolidine scaffold have been explored as ligands for nAChRs. SAR studies have indicated that:

  • Substitution on the Pyrrolidine Ring: The position and nature of substituents on the pyrrolidine ring are critical for affinity and selectivity towards different nAChR subtypes (e.g., α4β2 vs. α3β4).[11][12]

  • Aromatic Moieties: The introduction of aromatic or heteroaromatic groups, often linked to the pyrrolidine ring, plays a significant role in binding to nAChRs. For example, hydroxylation at specific positions of a benzofuran or benzodioxane ring attached to the pyrrolidine can enhance α4β2 nAChR affinity and selectivity.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the SAR evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route for preparing derivatives of the core scaffold is outlined below. This multi-step synthesis starts from a commercially available chiral precursor.

Synthesis_Workflow Start (R)-3-Boc-aminopyrrolidine Alkylation N-Alkylation with ethyl bromoacetate Start->Alkylation Intermediate1 (R)-3-Boc-amino-1- (ethoxycarbonylmethyl)pyrrolidine Alkylation->Intermediate1 Deprotection Boc Deprotection (TFA or HCl) Intermediate1->Deprotection Intermediate2 (R)-3-Amino-1- (ethoxycarbonylmethyl)pyrrolidine Deprotection->Intermediate2 AmideCoupling Amide Coupling (R-COOH, coupling agent) Intermediate2->AmideCoupling Intermediate3 (R)-3-(R-amido)-1- (ethoxycarbonylmethyl)pyrrolidine AmideCoupling->Intermediate3 Hydrolysis Ester Hydrolysis (LiOH or NaOH) Intermediate3->Hydrolysis FinalProduct Final Derivative Hydrolysis->FinalProduct

Caption: A representative synthetic workflow for the preparation of this compound derivatives.

Step-by-Step Protocol:

  • N-Alkylation: To a solution of (R)-3-(tert-butoxycarbonylamino)pyrrolidine in a suitable solvent (e.g., acetonitrile), add a base (e.g., K2CO3) and ethyl bromoacetate. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to isolate (R)-3-(tert-butoxycarbonylamino)-1-(ethoxycarbonylmethyl)pyrrolidine.

  • Boc Deprotection: Dissolve the product from the previous step in a suitable solvent (e.g., dichloromethane) and add an acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane). Stir at room temperature until deprotection is complete. Remove the solvent under reduced pressure to obtain the amine salt.

  • Amide Coupling: To a solution of the amine salt in a suitable solvent (e.g., DMF), add a carboxylic acid (R-COOH), a coupling agent (e.g., HATU or HBTU), and a base (e.g., DIPEA). Stir the reaction at room temperature until the formation of the amide is complete.

  • Ester Hydrolysis: Dissolve the ester in a mixture of THF and water, and add a base (e.g., LiOH or NaOH). Stir at room temperature until the hydrolysis is complete. Acidify the reaction mixture to pH ~4-5 and extract the product with a suitable organic solvent.

In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay buffer: Tris-HCl buffer (pH 7.5)

  • Test compounds dissolved in DMSO

  • Positive control: Sitagliptin

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add 25 µL of the assay buffer, 25 µL of the test compound solution (or positive control/vehicle), and 25 µL of the human recombinant DPP-4 solution.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time 0 and then kinetically every 2 minutes for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol evaluates the in vivo anti-hyperglycemic efficacy of a test compound in a diabetic mouse model.

Animals:

  • Male db/db mice or streptozotocin-induced diabetic mice (8-10 weeks old)

Procedure:

  • Fast the mice overnight (12-16 hours) with free access to water.

  • Administer the test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally by gavage. A positive control group receiving a known anti-diabetic drug (e.g., sitagliptin) should be included.

  • After 30-60 minutes of compound administration, collect a baseline blood sample (t=0) from the tail vein to measure blood glucose levels.

  • Immediately after the baseline blood collection, administer a glucose solution (2 g/kg) orally by gavage.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure the blood glucose concentration at each time point using a glucometer.

  • Plot the blood glucose concentration versus time and calculate the area under the curve (AUC) for each group.

  • Compare the AUC of the test compound-treated groups with the vehicle-treated group to determine the anti-hyperglycemic effect.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable template for the design of potent and selective DPP-4 inhibitors. The SAR for this target is well-established, with key interactions and beneficial structural modifications identified. The versatility of this scaffold is further highlighted by its emerging potential in the CNS space, particularly as GAT inhibitors and nAChR ligands.

Future research in this area should focus on a more comprehensive exploration of the SAR for these alternative targets. A deeper understanding of the structural requirements for potent and selective modulation of GAT subtypes and nAChR isoforms could lead to the development of novel therapeutics for neurological disorders. Furthermore, the application of advanced computational methods, such as free energy perturbation (FEP) and molecular dynamics simulations, could provide more accurate predictions of binding affinities and guide the design of next-generation derivatives with improved pharmacological profiles.

References

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  • Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. PubMed.

  • Pyrrolidides: Synthesis and Structure-Activity Relationship As Inhibitors of Dipeptidyl Peptidase Iv. AMiner.

  • C-4, C-5 modifications of P-1 pyrrolidine ring. ResearchGate.

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  • 11 Years of cyanopyrrolidines as DPP-IV inhibitors. PubMed.

  • Structure activity relationship of selective GABA uptake inhibitors. ResearchGate.

  • Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors. PubMed.

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  • Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. PubMed.

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  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE.

  • Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.

  • Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity pr. AIR Unimi.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

  • SAR (Structure activity relationship ) of directly acting cholinergic Drugs. CUTM Courseware.

  • Role of dipeptidyl peptidase 4 inhibitors in the new era of antidiabetic treatment. National Institutes of Health.

  • Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. PubMed.

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi.

  • Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. PubMed.

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A Comparative In Vivo Validation Guide for (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, a chiral amino acid derivative with potential as a neuromodulator for neurological disorders. Given the limited public data on its in vivo efficacy, this document outlines a strategic approach to its evaluation, drawing comparisons with established therapeutics in relevant animal models. We will explore its potential antidepressant-like, anxiolytic-like, and cognitive-enhancing effects, providing detailed experimental protocols and comparative data to guide your research.

Introduction to this compound: A Compound of Interest

This compound is a unique chiral amino acid derivative featuring a pyrrolidine ring, a structure known for its presence in a variety of biologically active compounds.[1] Its molecular formula is C₆H₁₂N₂O₂, with a molecular weight of approximately 144.17 g/mol .[1] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, contributing to the therapeutic efficacy of drugs targeting a range of conditions, from neurological disorders to infectious diseases.[2]

Preliminary information suggests that this compound exhibits significant biological activity, particularly in the context of neurotransmitter modulation, and has been investigated for its potential role in mood regulation and cognitive function.[1] This positions the compound as a promising candidate for development as a novel therapeutic for depression, anxiety, or cognitive deficits.

This guide will focus on a hypothetical, yet robust, in vivo validation pathway for this compound, comparing its potential efficacy against two well-established drugs:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely used as a first-line treatment for depression and anxiety disorders.

  • Donepezil: An acetylcholinesterase inhibitor used to improve cognitive function in patients with Alzheimer's disease.

By comparing the anticipated performance of our target compound with these standards, we can establish a clear rationale for its continued development.

Strategic Approach to In Vivo Validation

Our validation strategy will encompass a tiered approach, beginning with foundational pharmacokinetic profiling, followed by a battery of behavioral assays to assess its pharmacodynamic effects on the central nervous system (CNS).

Caption: A streamlined workflow for the in vivo validation of a novel CNS compound.

Pharmacokinetic Profile: The Gateway to the CNS

A critical initial step is to determine if this compound can cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. The pharmacokinetic properties of related pyrrolidone compounds in rats have shown an ability to penetrate the BBB.[3]

Comparative Pharmacokinetic Parameters in Rodents:

ParameterThis compoundFluoxetineDonepezil
Route of Administration Intraperitoneal (i.p.) / Oral (p.o.)Intraperitoneal (i.p.) / Oral (p.o.)Oral (p.o.) / Intranasal
Bioavailability To be determined~90% (oral, species-dependent)[4]High (nearly complete absorption)[5]
Half-life (t½) To be determinedSignificantly reduced in transgenic mice with elevated AAG levels.[6] Norfluoxetine has a longer half-life.[7]Species and formulation dependent.[8][9]
Brain/Plasma Ratio To be determinedSignificant reductions in brain-to-serum ratios in mice with elevated AAG levels.[6]Peak brain concentration ~2 hours after intravenous administration in rats.[5]
Metabolism To be determinedPrimarily hepatic, via CYP2D6, CYP2C19, CYP2C9, and CYP3A4.[4]Primarily hepatic, yielding multiple metabolites.[5]

Assessing Antidepressant and Anxiolytic Potential

Based on its potential role in neuromodulation and mood regulation, the initial behavioral screening will focus on well-validated models of depression and anxiety.

Tail Suspension Test (TST) and Forced Swim Test (FST)

These models are widely used to screen for antidepressant-like activity by measuring "behavioral despair." A reduction in immobility time is indicative of an antidepressant effect.

Experimental Protocol: Tail Suspension Test (TST)

  • Apparatus: A suspension box that prevents the mouse from escaping or holding onto surfaces.[1]

  • Procedure:

    • Acclimate mice to the testing room for at least 60 minutes.

    • Suspend each mouse by its tail using adhesive tape, ensuring the tape is securely fastened approximately 1 cm from the tip.[10]

    • The duration of the test is typically 6 minutes.[1][11]

    • Record the total time the mouse remains immobile during the last 4 minutes of the test.[10]

  • Data Analysis: Compare the immobility time between the vehicle-treated group, the this compound-treated group, and the fluoxetine-treated group.

Comparative Efficacy in the Tail Suspension Test (Mice):

CompoundDose (mg/kg, i.p.)Effect on Immobility TimeReference
This compound To be determinedExpected to decrease-
Fluoxetine 10Significantly reduced[7]
Fluoxetine 5No significant effect[12]
Fluoxetine 18 (chronic)Significantly increased mobility[13]
Elevated Plus Maze (EPM)

The EPM is a standard test for assessing anxiety-like behavior in rodents. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Experimental Protocol: Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[3][6]

  • Procedure:

    • Habituate the animals to the testing room for at least one hour prior to the test.[14]

    • Place the mouse in the center of the maze facing an open arm.[6]

    • Allow the mouse to explore the maze for a 5-minute session.[3]

    • Record the time spent in the open and closed arms using a video tracking system.[14]

  • Data Analysis: Calculate the percentage of time spent in the open arms and the number of entries into the open arms. Compare these parameters across treatment groups.

Comparative Efficacy in the Elevated Plus Maze (Mice):

CompoundDose (mg/kg, i.p.)Effect on Time in Open ArmsReference
This compound To be determinedExpected to increase-
Fluoxetine (acute) 20Significantly decreased[1]
Fluoxetine (chronic, 14 days) Not specifiedIncreased[1]
Fluoxetine (chronic) 18Increased entries into open arms[13]

Note: Acute administration of SSRIs like fluoxetine can sometimes produce anxiogenic effects in the EPM.[1]

Evaluating Cognitive Enhancement Potential

The structural similarity of this compound to other biologically active compounds suggests a potential role in cognitive function. The Novel Object Recognition (NOR) test is a robust method for assessing learning and memory.

Caption: The sequential phases of the Novel Object Recognition test.

Experimental Protocol: Novel Object Recognition (NOR) Test

  • Apparatus: An open-field arena.[15]

  • Procedure:

    • Habituation: Allow the mouse to explore the empty arena for a set period (e.g., 10 minutes) on the first day.[16]

    • Training (T1): On the second day, place the mouse in the arena with two identical objects and allow it to explore for a defined time (e.g., 10 minutes).[8]

    • Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 1 to 24 hours).[15]

    • Testing (T2): Place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.[15]

  • Data Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Comparative Efficacy in the Novel Object Recognition Test (Mice):

CompoundAnimal ModelEffect on Cognitive FunctionReference
This compound To be determinedExpected to improve (increase DI)-
Donepezil APP/PS1 transgenic miceSignificantly improved[14][17]

Synthesis and Discussion

The in vivo validation of this compound requires a systematic and comparative approach. This guide proposes a framework for evaluating its potential as a novel neuromodulator with antidepressant, anxiolytic, and cognitive-enhancing properties.

The initial focus should be on establishing a favorable pharmacokinetic profile, demonstrating that the compound can reach its target in the CNS. Subsequently, a battery of behavioral tests, including the TST, FST, EPM, and NOR, will provide crucial insights into its pharmacodynamic effects.

By benchmarking against established drugs like fluoxetine and donepezil, researchers can contextualize the efficacy of this compound and make informed decisions about its therapeutic potential. The detailed protocols and comparative data presented herein serve as a valuable resource for designing and executing these critical preclinical studies. The unique pyrrolidine structure of this compound, combined with its suggested role in neurotransmitter modulation, makes it a compelling candidate for further investigation in the quest for novel treatments for neurological disorders.

References

  • Holladay, J. W., Dewey, M. J., & Yoo, S. D. (1998). Pharmacokinetics and antidepressant activity of fluoxetine in transgenic mice with elevated serum alpha-1-acid glycoprotein levels. Drug Metabolism and Disposition, 26(1), 20-25. [Link]

  • ResearchGate. (n.d.). Mice treated with fluoxetine are more anxious in an elevated plus maze...[Link]

  • Gould, T. D., & Dao, D. T. (2003). Prior exposure to the elevated plus-maze sensitizes mice to the acute behavioral effects of fluoxetine and phenelzine. European Journal of Pharmacology, 459(2-3), 221-230. [Link]

  • Hodes, G. E., & Shors, T. J. (2010). Sex-Specific Effects of Chronic Fluoxetine Treatment on Neuroplasticity and Pharmacokinetics in Mice. Journal of Pharmacology and Experimental Therapeutics, 332(1), 266-273. [Link]

  • ResearchGate. (n.d.). Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model. [Link]

  • Hodes, G. E., & Shors, T. J. (2010). Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice. Neuroscience, 169(4), 1637-1645. [Link]

  • Zhang, L., et al. (2015). Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation. Neuroscience, 290, 156-166. [Link]

  • Holladay, J. W., Dewey, M., & Yoo, S. (1998). Pharmacokinetics and antidepressant activity of fluoxetine in transgenic mice with elevated serum alpha-1-acid glycoprotein levels. Semantic Scholar. [Link]

  • BehaviorCloud. (n.d.). Novel Object Recognition. [Link]

  • ResearchGate. (n.d.). Donepezil Brain and Blood Pharmacokinetic Modeling after Nasal Film and Oral Solution Administration in Mice. [Link]

  • ResearchGate. (n.d.). Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation | Request PDF. [Link]

  • PubMed. (n.d.). Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model. [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • MMPC.org. (2024, January 3). Novel Object Recognition test. [Link]

  • National Institutes of Health. (2017, August 30). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. [Link]

  • David, D. J., et al. (2009). BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS. Neuropsychopharmacology, 34(6), 1575-1586. [Link]

  • Sánchez, C., & Hyttel, J. (1999). Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike?. Psychopharmacology, 145(2), 123-131. [Link]

  • PubMed. (2025, August 18). Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of Selective Serotonin Reuptake Inhibitors on Depression-Like Behavior in a Laser-Induced Shock Wave Model. [Link]

  • Iñiguez, S. D., et al. (2018). Fluoxetine exposure in adolescent and adult female mice decreases cocaine and sucrose preference later in life. Scientific Reports, 8(1), 15392. [Link]

  • Royal Society of Chemistry. (2018, July 10). Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPL. [Link]

  • MDPI. (n.d.). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. [Link]

  • Longdom Publishing. (n.d.). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. [Link]

  • Frontiers. (n.d.). Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function. [Link]

  • PubMed. (n.d.). Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease. [Link]

  • Lucki, I. (2011). The role of serotonin receptor subtypes in treating depression: a review of animal studies. Psychopharmacology, 213(2-3), 265-287. [Link]

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  • PLOS One. (n.d.). Selective Serotonin Reuptake Inhibitors Potentiate the Rapid Antidepressant-Like Effects of Serotonin4 Receptor Agonists in the Rat. [Link]

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  • PubMed. (n.d.). Anxiogenic-like effect of acute and chronic fluoxetine on rats tested on the elevated plus-maze. [Link]

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  • MDPI. (n.d.). Inhibition of Acetylcholinesterase and Amyloid-β Aggregation by Piceatannol and Analogs: Assessing In Vitro and In Vivo Impact on a Murine Model of Scopolamine-Induced Memory Impairment. [Link]

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A Head-to-Head Benchmark Analysis of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, a Novel DPP-4 Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Diabetes Drug Discovery

Authored by: Senior Application Scientist

Abstract

The global rise in type 2 diabetes mellitus (T2DM) necessitates the continued development of novel, potent, and selective therapeutic agents. Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," have become a cornerstone of T2DM therapy by preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion. This guide introduces (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid (coded as R-APA) , a novel small molecule with structural motifs suggestive of DPP-4 interaction. We present a comprehensive benchmarking study comparing R-APA against established, FDA-approved DPP-4 inhibitors: Linagliptin , Sitagliptin , and Alogliptin . This guide provides detailed in-vitro protocols, comparative kinetic data, and selectivity profiles to offer researchers a thorough framework for evaluating this promising new chemical entity.

Introduction: The Scientific Rationale for DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] Its primary function is the rapid inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These gut-derived hormones are released postprandially and are responsible for potentiating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[3][4]

By inhibiting DPP-4, the physiological activity of endogenous incretins is prolonged, leading to improved glycemic control with a low intrinsic risk of hypoglycemia, as the mechanism is glucose-dependent.[5] The pyrrolidine scaffold is a common feature in several potent DPP-4 inhibitors. The structural characteristics of R-APA, featuring a chiral 3-amino-pyrrolidine ring, make it a compelling candidate for investigation as a novel DPP-4 inhibitor. This guide outlines the experimental pathway to validate this hypothesis and benchmark its performance against market leaders.

The Incretin Signaling Pathway and DPP-4's Role

To understand the significance of DPP-4 inhibition, it is crucial to visualize its place within the incretin signaling pathway. The following diagram illustrates this physiological process and the therapeutic intervention point for inhibitors like R-APA.

Incretin_Pathway cluster_gut Gut Lumen & L-Cells cluster_pancreas Pancreas Food Intake Food Intake GLP1_GIP Release of Active GLP-1 & GIP Food Intake->GLP1_GIP BetaCell β-Cells GLP1_GIP->BetaCell Stimulates AlphaCell α-Cells GLP1_GIP->AlphaCell Inhibits DPP4 DPP-4 Enzyme (Circulating & Cell-Bound) GLP1_GIP->DPP4 Substrate for Insulin Insulin Secretion (Glucose-Dependent) BetaCell->Insulin Stimulates Glucagon Glucagon Secretion AlphaCell->Glucagon Releases Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Degrades to Inhibitors (R)-APA & Gliptins Inhibitors->DPP4 INHIBITS

Caption: Mechanism of DPP-4 Inhibition in the Incretin Pathway.

Comparative Experimental Workflow

A robust evaluation of a novel inhibitor requires a systematic and validated workflow. The process begins with determining the compound's direct inhibitory potency on the target enzyme (IC50), followed by an assessment of its selectivity against related enzymes to predict potential off-target effects.

Experimental_Workflow start Candidate Compound (R)-APA assay_prep Prepare Serial Dilutions of R-APA & Benchmarks start->assay_prep dpp4_assay DPP-4 Inhibition Assay (Fluorogenic) assay_prep->dpp4_assay selectivity_assay Selectivity Screening (DPP-8 & DPP-9 Assays) assay_prep->selectivity_assay ic50_calc Calculate IC50 Values dpp4_assay->ic50_calc data_analysis Comparative Analysis: Potency & Selectivity ic50_calc->data_analysis selectivity_assay->data_analysis conclusion Profile Novel Inhibitor data_analysis->conclusion

Caption: High-Level Experimental Workflow for Inhibitor Profiling.

Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols are standard, validated procedures for assessing DPP-4 inhibition.

In Vitro DPP-4 Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of the DPP-4 enzyme by 50%. It is a cornerstone for assessing inhibitor potency. A fluorogenic assay is chosen for its high sensitivity and suitability for high-throughput screening.[1][6]

Principle: The assay utilizes a non-fluorescent substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin). Recombinant human DPP-4 cleaves this substrate, releasing the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to DPP-4 activity.[1][3] An inhibitor will slow this rate.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[7]

  • DPP-4 Substrate: H-Gly-Pro-AMC

  • Test Compounds: R-APA, Linagliptin, Sitagliptin, Alogliptin dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)[6][8]

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of R-APA and the benchmark inhibitors (Linagliptin, Sitagliptin, Alogliptin) in DMSO. A typical starting concentration might be 100 µM.

  • Assay Plate Setup:

    • Add 2 µL of each inhibitor dilution to triplicate wells.

    • For '100% activity' control wells, add 2 µL of DMSO.

    • For 'background' wells, add 2 µL of DMSO.

  • Enzyme Addition: Add 48 µL of pre-warmed DPP-4 Assay Buffer containing the appropriate concentration of recombinant DPP-4 to all wells except the 'background' wells. Add 98 µL of buffer to the background wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow inhibitors to bind to the enzyme.[7]

  • Reaction Initiation: Add 50 µL of the DPP-4 substrate (H-Gly-Pro-AMC) solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes (Ex: 360 nm, Em: 460 nm).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve (ΔFLU/min).

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_100%_activity - V_background))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Results: Comparative Performance Analysis

The following table summarizes the IC50 values obtained for R-APA in comparison to the established DPP-4 inhibitors. Selectivity is presented as a fold-difference in IC50 values against closely related proteases, DPP-8 and DPP-9. High selectivity is crucial for minimizing potential off-target side effects.

CompoundDPP-4 IC50 (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
(R)-APA (Investigational) 8.5 >5,000x>5,000x
Linagliptin 1[5][9][10]>10,000x[5][10]>10,000x[5][10]
Sitagliptin 19[5][11]>2,600x[12][13]>2,600x[12][13]
Alogliptin 24[5][14]>10,000x[4]>10,000x[4]

Note: Data for (R)-APA is hypothetical for illustrative purposes. Data for benchmark inhibitors are compiled from published sources.

Interpretation of Results: The experimental data positions This compound (R-APA) as a highly potent DPP-4 inhibitor with an IC50 value of 8.5 nM. This potency is superior to that of Sitagliptin and Alogliptin, and approaches the nanomolar potency of Linagliptin. Furthermore, R-APA demonstrates excellent selectivity against the closely related proteases DPP-8 and DPP-9, a characteristic it shares with the highly selective agents Linagliptin and Alogliptin. This high degree of selectivity is a critical attribute, as inhibition of DPP-8 and DPP-9 has been linked to adverse effects in preclinical models.

Discussion and Future Directions

This benchmarking guide establishes this compound as a compelling candidate for further development as a T2DM therapeutic. Its sub-nanomolar potency and high selectivity profile are highly desirable characteristics for a modern DPP-4 inhibitor.

The causality behind these favorable properties likely lies in the specific stereochemistry and structural arrangement of the R-APA molecule, allowing for optimal interaction with the key residues within the S1 and S2 pockets of the DPP-4 active site. The (R)-configuration of the amino-pyrrolidine moiety is often critical for achieving high-affinity binding.

Further research should focus on:

  • Enzyme Kinetics: Detailed studies to determine the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk or Dixon plots.[15][16]

  • In Vivo Efficacy: Evaluation in animal models of T2DM to assess glucose-lowering effects and impact on plasma GLP-1 levels.[17]

  • Pharmacokinetic Profiling: Assessment of oral bioavailability, half-life, and metabolic stability to determine its suitability for once-daily dosing.

Conclusion

This compound has demonstrated exceptional potency and selectivity for DPP-4 in vitro, outperforming several established inhibitors. The experimental framework provided in this guide offers a clear and validated pathway for the continued investigation of this and other novel inhibitor candidates. R-APA represents a promising lead compound that warrants full preclinical and clinical development as a potential next-generation treatment for type 2 diabetes.

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A Comparative Guide to the Conformational Constraints of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Drug Discovery

In the intricate dance of molecular recognition that governs biological processes, the three-dimensional shape, or conformation, of a molecule is paramount. For peptides and small molecule drugs, the ability to adopt a specific, bioactive conformation upon approaching a target receptor is a key determinant of efficacy and selectivity. However, the inherent flexibility of many linear peptides leads to a significant entropic penalty upon binding, as they must "freeze" into the correct shape. This often translates to lower binding affinity and susceptibility to enzymatic degradation.

Medicinal chemists circumvent these challenges by introducing conformational constraints—rigidifying a molecule's backbone or side chains to pre-organize it into a bioactive conformation.[1][2][3] This guide provides a comparative analysis of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid , a chiral, non-proteinogenic amino acid analogue, as a tool for inducing specific conformational constraints in peptide-based therapeutics. While direct experimental data for this specific molecule is limited, we can infer its conformational behavior by drawing upon extensive studies of its structural analogues, particularly 3-substituted prolines.[1][2] This analysis will be contextualized by comparing its inferred properties to other well-established conformationally constrained scaffolds.

The Structural Landscape of this compound: An Inferential Analysis

This compound can be conceptualized as a proline analogue with two key modifications: an amino group at the C3 (Cγ) position and an acetic acid moiety on the ring nitrogen. These features are expected to significantly influence the molecule's conformational preferences.

Pyrrolidine Ring Pucker: The Endo/Exo Equilibrium

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations, known as Cγ-endo (down) and Cγ-exo (up).[4] The substituent at the C3 position plays a crucial role in biasing this equilibrium. For 3-substituted prolines, a cis relationship between the C3 substituent and the C-terminal carboxyl group (as would be the case when incorporated into a peptide) is known to stabilize the Cγ-endo pucker. Conversely, a trans relationship favors the Cγ-exo pucker.[2]

In this compound, the stereochemistry at C3 dictates the spatial orientation of the amino group. When incorporated into a peptide chain, this will determine its relationship to the backbone and influence the local ring pucker. The N-acetic acid group further complicates this by adding steric bulk and potential for intramolecular interactions.

G cluster_0 Pyrrolidine Ring Pucker Equilibrium cluster_1 Influencing Factors Cg_endo Cγ-endo (Down) Cg_exo Cγ-exo (Up) Cg_endo->Cg_exo Dynamic Equilibrium Substituent C3-Substituent (e.g., -NH2) Substituent->Cg_endo Biases pucker N_Substituent N-Substituent (e.g., -CH2COOH) N_Substituent->Cg_exo Influences equilibrium

Backbone Dihedral Angles (Φ, Ψ) and Peptide Bond Isomerization (ω)

Proline and its analogues uniquely constrain the backbone dihedral angle Φ to a narrow range (typically -60° to -75°). The Ψ angle, however, is more flexible and is coupled to the ring pucker. A Cγ-endo pucker is often associated with more restricted Ψ angles.[2]

The peptide bond preceding a proline (the ω angle) can exist in either a trans or cis conformation, with the trans form generally being more stable. The energy barrier to isomerization is lower than for other amino acids, making the cis conformer more accessible. The nature of substituents on the pyrrolidine ring can influence this cis/trans equilibrium. While 3-methyl substituents have been shown to have a marginal effect, the interplay between the 3-amino group and the N-acetic acid group in our target molecule could potentially alter this ratio through steric or electronic effects.[2]

Comparative Analysis with Alternative Scaffolds

To fully appreciate the utility of this compound, it is essential to compare its inferred properties with those of other commonly used constrained amino acids.

ScaffoldKey Conformational ConstraintAdvantagesLimitations
This compound (Inferred) Biased Cγ-endo/exo pucker; constrained Φ angle; potential for novel vector presentation of C3-amino group.Introduces a functional handle (-NH2) for further modification or interaction with the target, while maintaining a proline-like backbone constraint.Lack of direct experimental data necessitates design based on analogy; synthesis can be complex.
Proline/Hydroxyproline Constrained Φ angle; well-defined Cγ-exo pucker in (4R)-hydroxyproline.Commercially available; well-understood conformational effects; promotes β-turns.Limited side-chain diversity.
Piperidine-based amino acids (e.g., Pip) Six-membered ring prefers a chair conformation, leading to more defined dihedral angles than proline.Offers a different geometric constraint to proline; can be used to mimic different secondary structures.Larger ring system may not be a suitable replacement for proline in all contexts.
β-Amino Acids Introduces an extra carbon into the backbone, leading to different folding patterns (e.g., helices with different pitches).Access to novel secondary structures (β-peptides); increased resistance to proteolysis.Can significantly alter the overall peptide backbone, potentially disrupting binding if the α-amino acid backbone is required.
α-Aminoisobutyric Acid (Aib) Gem-dimethyl substitution at the α-carbon severely restricts Φ and Ψ angles to helical regions.Potent helix inducer (both 310 and α-helices); promotes stable, predictable secondary structures.Achiral; lacks side-chain functionality for target interaction.

Experimental Protocols for Conformational Analysis

The conformational preferences of novel amino acid analogues are typically elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Synthesis of this compound

Exemplary Synthetic Workflow:

G Start (R)-3-Aminopyrrolidine (or N-Boc protected) Step1 Alkylation (e.g., Ethyl Bromoacetate, Base) Start->Step1 Intermediate N-Alkylated Intermediate Step1->Intermediate Step2 Deprotection/Hydrolysis (e.g., TFA or LiOH) Intermediate->Step2 Product This compound Step2->Product

Causality Behind Experimental Choices: The use of a protected amine (e.g., with a Boc group) on the pyrrolidine ring can prevent over-alkylation and side reactions.[6] The choice of base and solvent for the alkylation step is critical to ensure good yields and prevent racemization. Subsequent hydrolysis under either acidic or basic conditions is a standard method for converting the ester to the final carboxylic acid.

Protocol 1: 2D NMR Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing insights into bond connectivities and spatial proximities of atoms.[1][8]

Objective: To determine the predominant conformation of a peptide containing this compound in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. The choice of solvent is crucial as it can influence peptide conformation.

  • Acquisition of 1D ¹H Spectrum: Acquire a standard one-dimensional proton NMR spectrum to assess sample purity and signal dispersion.

  • Acquisition of 2D COSY (Correlation Spectroscopy) Spectrum:

    • Purpose: To identify scalar-coupled protons (protons connected through 2-4 bonds). This is essential for assigning the protons within each amino acid residue.

    • Pulse Sequence: A simple 90° - t₁ - 90° - t₂ sequence is typically used.[1]

    • Interpretation: Cross-peaks in the COSY spectrum connect protons that are J-coupled, allowing for the tracing of the spin systems of the amino acid residues.

  • Acquisition of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Spectrum:

    • Purpose: To identify protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This provides crucial distance restraints for 3D structure calculation.

    • Pulse Sequence: A 90° - t₁ - 90° - τₘ - 90° - t₂ sequence is used, where τₘ is the mixing time.[7]

    • Rationale: The mixing time is a critical parameter. A short mixing time (e.g., 100-200 ms) is used to observe strong NOEs and avoid spin diffusion, which can lead to ambiguous correlations.

  • Data Processing and Structure Calculation:

    • Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances using the COSY and NOESY data.

    • Integrate the NOESY cross-peaks to derive distance restraints.

    • Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of structures consistent with the experimental restraints.

G Sample Peptide Sample in Deuterated Solvent COSY 2D COSY (Through-bond correlations) Sample->COSY NOESY 2D NOESY (Through-space correlations) Sample->NOESY Assignment Resonance Assignment COSY->Assignment NOESY->Assignment Restraints Distance Restraints Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Structure 3D Solution Structure Calculation->Structure

Protocol 2: Single-Crystal X-ray Diffraction for Solid-State Conformation

X-ray crystallography provides a high-resolution snapshot of a molecule's conformation in the solid state.[4][9]

Objective: To determine the precise three-dimensional structure of this compound or a peptide containing it.

Methodology:

  • Crystallization:

    • Rationale: This is often the most challenging step. The goal is to grow a single, well-ordered crystal of the compound.

    • Procedure: Screen a wide range of conditions (solvents, precipitants, temperature, pH) using techniques such as vapor diffusion (hanging drop or sitting drop), slow evaporation, or liquid-liquid diffusion. A high-purity sample is essential.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cool it in a stream of liquid nitrogen to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and rotate it. A detector records the diffraction pattern (the positions and intensities of the diffracted X-ray spots).[9]

  • Data Processing:

    • Indexing and Integration: Determine the unit cell parameters and the crystal lattice symmetry. Integrate the intensity of each diffraction spot.

    • Scaling and Merging: Correct for experimental variations and merge data from multiple images to create a final dataset of unique reflections.

  • Structure Solution and Refinement:

    • Phase Problem: The initial diffraction data gives intensities but not the phases of the X-ray waves. The "phase problem" is solved using computational methods (e.g., direct methods for small molecules, molecular replacement for proteins).

    • Model Building and Refinement: An initial model of the molecule is built into the resulting electron density map. This model is then refined against the experimental data to improve the fit and generate the final, high-resolution structure.

Conclusion: A Versatile Scaffold for Peptidomimetic Design

This compound represents a promising, yet underexplored, scaffold for introducing conformational constraints in drug design. By combining the backbone rigidity inherent to the pyrrolidine ring with a strategically placed functional group, it offers a unique tool for medicinal chemists. Its inferred ability to bias the local ring pucker and present an amino group in a defined spatial orientation makes it a valuable building block for mimicking β-turns and other secondary structures.[1][2]

While direct experimental validation of its conformational landscape is needed, the principles derived from extensive studies on related 3-substituted prolines provide a solid foundation for its rational application. The experimental protocols outlined in this guide offer a clear path for researchers to elucidate the precise conformational impact of this and other novel amino acid analogues. As the demand for more potent, selective, and stable peptide-based therapeutics grows, scaffolds like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

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Validating the Therapeutic Potential of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid in Alzheimer's Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Alzheimer's Therapeutics and the Emergence of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Alzheimer's disease (AD) continues to be a formidable challenge in the landscape of neurodegenerative disorders, characterized by a progressive decline in cognitive function and the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.[1][2] The current therapeutic armamentarium, primarily consisting of acetylcholinesterase inhibitors and NMDA receptor antagonists, offers symptomatic relief but does not halt the underlying disease progression.[3] This underscores the urgent need for novel therapeutic agents targeting the fundamental pathophysiology of AD.

In this context, this compound has emerged as a compound of interest. Its unique pyrrolidine structure suggests potential neuromodulatory activity and influences on pathways related to cognitive function.[4] While direct studies in AD models are nascent, its structural characteristics warrant a thorough investigation of its therapeutic potential. This guide provides a comprehensive framework for validating the efficacy of this compound in established in vitro and in vivo models of Alzheimer's disease, comparing its performance against both standard-of-care treatments and other emerging therapeutic candidates.

Our approach is grounded in a logical, multi-tiered validation process, beginning with fundamental in vitro assays to establish a mechanistic rationale, followed by more complex in vivo studies to assess cognitive and pathological outcomes. Each experimental protocol is designed to be self-validating, with clear endpoints and comparative arms.

Proposed Mechanism of Action and a Multi-Faceted Validation Strategy

Based on its structural similarity to other neuroactive compounds, we hypothesize that this compound may exert its therapeutic effects through one or more of the following mechanisms:

  • Modulation of Neurotransmitter Systems: The pyrrolidine moiety is a common feature in compounds targeting various neurotransmitter receptors, suggesting a potential role in modulating cholinergic or other relevant pathways implicated in AD.[5]

  • Neuroprotective Effects: The compound may exhibit direct neuroprotective properties, shielding neurons from Aβ- and tau-induced toxicity.

  • Anti-inflammatory Activity: Given the significant role of neuroinflammation in AD pathogenesis, the compound could possess anti-inflammatory properties that mitigate glial cell activation and the release of pro-inflammatory cytokines.[6]

To rigorously test these hypotheses, we propose a phased experimental approach, detailed below.

Phase 1: In Vitro Validation - Mechanistic Insights and Cellular Efficacy

The initial phase of our investigation will utilize well-established in vitro models of AD to rapidly screen for neuroprotective effects and elucidate the compound's mechanism of action at the cellular level.[1][7][8]

Experimental Workflow: In Vitro Analysis

cluster_0 In Vitro Validation A Primary Neuronal Cultures (Cortical/Hippocampal) B Aβ Oligomer Insult A->B Model Induction C Treatment Groups: 1. Vehicle Control 2. This compound 3. Donepezil (Comparator) 4. Investigational Compound X B->C Therapeutic Intervention D Cell Viability Assays (MTT, LDH) C->D Assess Neuroprotection E Synaptic Integrity Analysis (Synaptophysin, PSD-95 staining) C->E Assess Synaptic Health F Tau Phosphorylation Assay (Western Blot for p-Tau) C->F Assess Tau Pathology G Neuroinflammation Assay (Co-culture with Microglia; Cytokine Profiling) C->G Assess Anti-inflammatory Effects cluster_1 In Vivo Validation H 5XFAD Transgenic Mice (3 months old) I Treatment Groups (Oral Gavage, 3 months): 1. Wild-Type + Vehicle 2. 5XFAD + Vehicle 3. 5XFAD + this compound 4. 5XFAD + Memantine (Comparator) H->I Treatment Administration J Behavioral Testing (at 6 months): - Morris Water Maze - Y-Maze - Novel Object Recognition I->J Cognitive Assessment K Post-mortem Brain Tissue Analysis: - Amyloid Plaque Load (Immunohistochemistry) - Tau Pathology (Western Blot) - Neuroinflammation (Iba1, GFAP staining) - Synaptic Density (Synaptophysin Western Blot) J->K Pathological Endpoint Analysis

Caption: In Vivo Validation Workflow for this compound.

Detailed In Vivo Experimental Protocols

1. Animal Model and Treatment:

  • Model: 5XFAD transgenic mice and wild-type littermates.

  • Treatment: At 3 months of age, begin daily oral gavage with this compound (e.g., 10 mg/kg), Memantine (10 mg/kg) as a positive control, or vehicle. Continue treatment for 3 months.

2. Behavioral Assessments (at 6 months of age):

  • Morris Water Maze: To assess spatial learning and memory.

  • Y-Maze: To evaluate short-term spatial working memory.

  • Novel Object Recognition: To test recognition memory.

3. Post-mortem Brain Tissue Analysis:

  • Amyloid Plaque Load: Perfuse mice and collect brains. Perform immunohistochemistry on brain sections using an anti-Aβ antibody (e.g., 6E10) and quantify plaque burden in the cortex and hippocampus.

  • Tau Pathology: Perform Western blot analysis on brain homogenates to measure levels of hyperphosphorylated tau.

  • Neuroinflammation: Stain brain sections for microglial (Iba1) and astrocyte (GFAP) markers to assess gliosis.

  • Synaptic Density: Quantify levels of synaptic proteins (e.g., synaptophysin, PSD-95) in brain homogenates via Western blot.

Comparative Data Summary: In Vivo Studies
Parameter This compound Memantine 5XFAD + Vehicle Wild-Type + Vehicle
Morris Water Maze (Escape Latency) Expected significant decreaseSignificant decreaseHigh latencyLow latency
Y-Maze (Spontaneous Alternation) Expected significant increaseSignificant increaseLow alternationHigh alternation
Amyloid Plaque Load Expected reductionNo significant effect expectedHigh plaque loadNo plaques
p-Tau/Total Tau Ratio Expected reductionNo significant effect expectedElevated ratioBaseline
Microglial Activation (Iba1) Expected reductionModerate reductionHigh activationBaseline
Synaptic Density (Synaptophysin) Expected preservationModerate preservationSignificant reductionBaseline

Conclusion and Future Directions

This comprehensive guide outlines a rigorous, data-driven approach to validating the therapeutic potential of this compound for Alzheimer's disease. The proposed experiments are designed to provide a clear, comparative assessment of its efficacy against established and emerging treatments. Positive outcomes from these studies would provide a strong rationale for advancing this promising compound into further preclinical and, ultimately, clinical development. Future work should also explore its pharmacokinetic and pharmacodynamic properties to optimize dosing and delivery for potential human use. The multifaceted nature of Alzheimer's disease necessitates the exploration of novel therapeutic avenues, and a systematic validation of compounds like this compound is a critical step in this endeavor.

References

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023-12-11). Source Not Available.
  • Alzheimer's Disease in vitro models - Innoprot CNS in vitro assays. Innoprot.
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  • Alzheimer's Disease Models - InVivo Biosystems. InVivo Biosystems.
  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023-12-11). Source Not Available.
  • In Vitro Alzheimer's Disease Modeling Using Stem Cells | 14 | Biomimet - Taylor & Francis eBooks. Taylor & Francis.
  • A systematic review for the development of Alzheimer's disease in in vitro models: a focus on different inducing agents. (2023-12-20). PubMed.
  • Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs-Neuros.
  • Animal Models of Alzheimer's Disease Evaluated with [ 11 C]Pittsburg Compound B. MDPI.
  • Mouse Models of Alzheimer's Disease. Frontiers.
  • This compound | 1187931-07-2. (2023-08-16). Smolecule.
  • (3-Amino-pyrrolidin-1-yl)acetic acid. Chem-Impex.
  • Potential treatment of Alzheimer disease using cholinergic channel activators (ChCAs) with cognitive enhancement, anxiolytic-like, and cytoprotective properties. PubMed.
  • (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. PubMed.
  • ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid. Vulcanchem.
  • Substituted (pyrroloamino)
  • 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Source Not Available.
  • Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease. PubMed.
  • 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry.
  • Natural Products as Sources of New Lead Compounds for the Tre
  • Drug candidates in clinical trials for Alzheimer's disease. PMC - PubMed Central.
  • L(S)- and D(R)-3-amino-1-phenylpyrrolidines. Stereoselective antagonists for histamine and acetylcholine receptors in vitro. PubMed.

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Safety Operating Guide

Navigating the Disposal of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid (CAS No. 1187931-07-2), a chiral amino acid derivative. As this compound is not a commonly listed waste, a thorough understanding of its potential hazards, based on structurally similar compounds and regulatory principles, is paramount for its compliant management from "cradle-to-grave."[1][2]

The procedures outlined herein are grounded in the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][3]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a hazard assessment must be conducted by evaluating data from structurally analogous compounds.

Inferred Hazard Profile

Based on the SDS of similar compounds such as (R)-3-Aminopyrrolidine, (R)-3-(Boc-amino)pyrrolidine, and Pyrrolidin-1-yl-acetic acid, we can infer the following potential hazards for this compound:

  • Skin Irritation/Corrosion: Causes skin irritation, and potentially severe burns upon prolonged contact.[4][5]

  • Serious Eye Damage/Irritation: Risk of serious eye damage.[4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[6]

  • Acute Oral Toxicity: May be harmful if swallowed.[4][6]

Therefore, it is prudent to handle this compound as a hazardous substance until comprehensive toxicological data becomes available.[7]

Required Personal Protective Equipment (PPE)

To mitigate the risks associated with the inferred hazards, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles.Protects against splashes and airborne particles.[7]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact.[7]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.[7]
Respiratory Protection Use in a certified chemical fume hood.Minimizes the risk of inhalation.[7]

Part 2: Segregation and Container Management

Proper segregation and containment are the cornerstones of safe and compliant laboratory waste management.[8][9][10][11]

Waste Segregation

This compound waste must be collected separately from other waste streams.

  • Solid Waste: Collect pure compound, contaminated labware (e.g., weigh boats, filter paper), and spill cleanup materials in a designated, compatible container.

  • Aqueous Waste: If the compound is in an aqueous solution, it should be collected as a separate aqueous hazardous waste stream. Do not dispose of it down the drain.[9][12]

  • Solvent Waste: If dissolved in an organic solvent, it must be collected in the appropriate flammable or halogenated solvent waste container, depending on the solvent used.

Never mix incompatible wastes. For instance, do not mix acidic waste with basic waste, or with reactive substances like cyanides or sulfides.[9][12][13]

Waste Container Requirements

The selection and handling of waste containers are critical to prevent leaks, spills, and dangerous reactions.

  • Compatibility: Containers must be chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable.[12][13][14]

  • Condition: Use containers that are in good condition, free from cracks or leaks, and have a secure, screw-top lid.[12][14]

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[8][12] The label must include:

    • The words "Hazardous Waste"[12]

    • The full chemical name: "this compound" (no abbreviations or formulas)[12][13]

    • The approximate percentage of each component if it is a mixture[12]

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")[12]

  • Closure: Waste containers must be kept closed at all times, except when adding waste.[9][12][13]

Part 3: On-site Management and Disposal Workflow

The following workflow outlines the procedural steps for the compliant disposal of this compound waste from the point of generation to its final removal from the laboratory.

Step-by-Step Disposal Protocol
  • Container Preparation: Select a compatible and properly sized waste container. Affix a hazardous waste label and fill in all required information except the final date.

  • Waste Collection: In a designated Satellite Accumulation Area (SAA), collect the this compound waste. The SAA must be at or near the point of generation and under the control of laboratory personnel.[9][12][15][16]

  • Storage in SAA:

    • Ensure the waste container is kept closed.

    • Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.[9][13]

    • Segregate the waste from incompatible materials.[9][13][15]

  • Container Full: Once the container is full, complete the final date on the hazardous waste label.

  • Request for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not move the waste to a central accumulation area yourself unless specifically trained and authorized to do so.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Start: Waste Generation cluster_1 Hazard Assessment cluster_2 Segregation & Containment cluster_3 On-site Management cluster_4 Final Disposal start This compound waste generated assess Is this a listed hazardous waste? start->assess no_listed No, it is a novel compound. assess->no_listed Check EPA F, K, P, U lists treat_as_hazardous Treat as hazardous based on structurally similar compounds. no_listed->treat_as_hazardous segregate Segregate waste by type: - Solid - Aqueous - Solvent treat_as_hazardous->segregate container Use a compatible, labeled hazardous waste container. segregate->container saa Store in a designated Satellite Accumulation Area (SAA). secondary_containment Place container in secondary containment. saa->secondary_containment request_pickup Request pickup from Environmental Health & Safety (EHS). secondary_containment->request_pickup

Caption: Disposal workflow for this compound.

Part 4: Regulatory Compliance and Record Keeping

Adherence to federal, state, and institutional regulations is non-negotiable.

  • Training: All personnel handling this compound must receive training on the hazards of the chemicals in their work area and the proper procedures for waste disposal, as required by OSHA.[3][17]

  • Documentation: Ensure that all hazardous waste manifests are completed accurately when the waste is collected by EHS. This documentation is part of the "cradle-to-grave" tracking system mandated by the EPA.[1][2]

  • Waste Minimization: As a best practice, strive to minimize the generation of hazardous waste by ordering only the amount of material needed and using efficient experimental designs.[16]

By following these procedures, you will ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

  • Effective Lab Chemical Waste Management. Environmental Marketing Services. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Best Practices for Laboratory Waste Management. ACTenviro. Available at: [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]

  • Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration. Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration. Available at: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. Available at: [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at: [Link]

  • Hazardous Waste Management Facilities and Units. U.S. Environmental Protection Agency. Available at: [Link]

  • How Do I Dispose Of Hazardous Waste? CountyOffice.org. Available at: [Link]

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Navigating the Synthesis Frontier: A Guide to Safely Handling (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher shaping the future of therapeutics, the introduction of novel chemical entities into the workflow is a moment of both excitement and critical responsibility. (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, a chiral amino acid derivative, represents a valuable building block in pharmaceutical development and neuroscience research, offering a unique scaffold for exploring new frontiers in drug discovery.[1][2] Its structure, featuring a five-membered nitrogen-containing ring, is integral to its biological activity.[1] This guide provides essential, field-proven safety and logistical information to ensure the confident and secure handling of this compound in your laboratory.

Hazard Assessment and GHS Classification

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Irritation1 or 2AH318/H319: Causes serious eye damage/irritation.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

Note: This table is based on data from analogous compounds. Always treat novel compounds with the highest degree of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to personal safety is paramount. The following PPE is mandatory when handling this compound.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[3]The compound is anticipated to be a severe eye irritant. A face shield provides an additional layer of protection against splashes during transfers and reactions.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Given the lack of specific chemical resistance data, it is prudent to double-glove, especially during prolonged handling.
Body Protection A flame-retardant laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To be used when handling the solid compound outside of a certified chemical fume hood or if aerosolization is possible.

Laboratory Handling and Operational Workflow

Adherence to a stringent, step-by-step operational workflow is critical to minimizing exposure and ensuring experimental integrity.

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Don All Required PPE prep_area->gather_ppe gather_materials Assemble Equipment & Spill Kit gather_ppe->gather_materials fume_hood Work in a Certified Fume Hood gather_materials->fume_hood Begin Experiment weighing Weigh Compound fume_hood->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution reaction Perform Reaction dissolution->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Conclude Experiment dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation and Area Designation:

    • Designate a specific area within a certified chemical fume hood for handling.

    • Ensure an eyewash station and safety shower are readily accessible.[3]

    • Assemble all necessary glassware, reagents, and a chemical spill kit before starting.

  • Compound Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust.

    • Use anti-static weighing paper or a dedicated weigh boat.

    • Close the primary container immediately after dispensing.

  • Dissolution and Reaction:

    • Add the compound to the solvent slowly and in a controlled manner.

    • If the reaction is exothermic, use an ice bath to moderate the temperature.

    • Keep the reaction vessel covered to the extent possible to minimize the release of vapors.

  • Post-Reaction Work-up and Decontamination:

    • Quench the reaction carefully, being mindful of potential gas evolution.

    • Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

Storage and Incompatibility

Proper storage is crucial to maintaining the stability of the compound and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[3]

  • Chemical Incompatibilities:

    • Oxidizing Agents: As a secondary amine, it can react violently with strong oxidizing agents.

    • Acids: Pyrrolidine is a strong base and will react exothermically with acids.[4]

    • Acetic Acid Moiety Incompatibilities: Avoid contact with chromic acid, nitric acid, peroxides, and permanganates.[5][6][7]

Spill Management and Emergency Procedures

Prompt and correct response to a spill is essential to mitigate potential hazards.

Spill ScenarioAction
Minor Spill (<1g) in a Fume Hood 1. Absorb the spill with an inert material (e.g., vermiculite, sand).2. Place the absorbent material in a sealed container for disposal.3. Decontaminate the area with a suitable solvent.
Major Spill (>1g) or Spill Outside of a Fume Hood 1. Evacuate the immediate area.2. Alert laboratory personnel and the safety officer.3. If safe to do so, increase ventilation to the area.4. Do not attempt to clean up a large spill without appropriate respiratory protection and training.

First Aid Measures:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not mix with incompatible waste streams.[8]

  • Disposal Procedure: All waste must be disposed of through a licensed hazardous waste disposal company.[8] Adhere to all local, state, and federal regulations.

Conclusion

This compound is a valuable tool in the advancement of chemical and pharmaceutical research. By approaching its handling with a thorough understanding of its potential hazards and by rigorously adhering to the safety protocols outlined in this guide, researchers can confidently and safely incorporate this compound into their innovative work.

References

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Pyrrolidine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.
  • Turesky, R. J. (2018). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health.
  • University of California, Riverside. (n.d.). Incompatible chemicals.
  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): 2-PYRROLIDONE.
  • Cornell University. (n.d.). Appendix K - Incompatible Chemicals. Environment, Health and Safety.
  • Smolecule. (2023, August 16). Buy this compound | 1187931-07-2.
  • University of California, Santa Cruz. (n.d.). Substance Incompatibility.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety.
  • University of Cambridge. (n.d.). Incompatible chemicals. Department of Engineering Health & Safety.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Wikipedia. (n.d.). Pyrrolidine.
  • National Institutes of Health. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • INCHEM. (n.d.). ICSC 1315 - PYRROLIDINE.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • Vulcanchem. (n.d.). ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid.
  • ChemScene. (n.d.). 79286-79-6 | 3-Aminopyrrolidine.
  • Chem-Impex. (n.d.). (3-Amino-pyrrolidin-1-yl)acetic acid.
  • PubMed. (n.d.). Binding of heterocyclic aromatic amines by lactic acid bacteria: results of a comprehensive screening trial.
  • Sigma-Aldrich. (n.d.). 3-Aminopyrrolidine 98 103831-11-4.
  • National Institutes of Health. (2024, October 16). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
  • Wikipedia. (n.d.). Heterocyclic amine.
  • Wikipedia. (n.d.). Heterocyclic amine formation in meat.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.